molecular formula C15H10N2O B8473519 2-Pyridin-3-ylquinoline-3-carbaldehyde

2-Pyridin-3-ylquinoline-3-carbaldehyde

Cat. No.: B8473519
M. Wt: 234.25 g/mol
InChI Key: WMHBAZXQUNCUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-3-ylquinoline-3-carbaldehyde is a sophisticated bifunctional chemical scaffold that incorporates both quinoline and pyridine heterocycles, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The quinoline-3-carbaldehyde core is a recognized privileged structure in anticancer agent development . This template is found in clinical drugs and investigational compounds that act through diverse mechanisms, including topoisomerase inhibition, kinase inhibition, and induction of apoptosis . Furthermore, the aldehyde functional group provides a highly reactive handle for synthetic elaboration. It is commonly used to form hydrazone, acylhydrazone, and sulfonylhydrazone derivatives, which are known to exhibit pronounced cytotoxic properties against various human tumor cell lines . The additional pyridin-3-yl substituent at the 2-position of the quinoline ring can be leveraged to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets, potentially leading to enhanced potency and selectivity. Researchers can utilize this compound to build novel hybrid molecules aimed at targeting specific kinases, such as PIM-1 kinase, or to explore new chemical space in the search for inhibitors of tubulin polymerization and other oncological targets . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

2-pyridin-3-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-13-8-11-4-1-2-6-14(11)17-15(13)12-5-3-7-16-9-12/h1-10H

InChI Key

WMHBAZXQUNCUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=CN=CC=C3)C=O

Origin of Product

United States

Foundational & Exploratory

Modular Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The scaffold 2-Pyridin-3-ylquinoline-3-carbaldehyde represents a privileged pharmacophore in medicinal chemistry, combining a quinoline core with a heteroaryl substituent and a reactive formyl handle.[1] This specific substitution pattern (2-heteroaryl, 3-formyl) is critical for the development of DNA-intercalating agents, kinase inhibitors, and precursors for Friedländer annulation reactions.

This guide details the Meth-Cohn/Suzuki-Miyaura hybrid route.[1] This pathway is selected for its operational robustness, scalability, and the commercial availability of precursors. Unlike low-yielding direct cyclizations (e.g., modified Friedländer), this two-step modular approach allows for the independent optimization of the quinoline core formation and the subsequent heteroaryl coupling.

Retrosynthetic Analysis

To design a high-fidelity synthesis, we disconnect the molecule at the biaryl bond (C2–C3') and the heterocyclic ring construction.

  • Disconnection A (Biaryl Bond): The C2 position of the quinoline ring is electron-deficient, activated by the adjacent ring nitrogen and the electron-withdrawing formyl group at C3. This makes the C2-halogen bond highly reactive toward oxidative addition by Palladium(0), enabling a Suzuki-Miyaura coupling.[1]

  • Disconnection B (Heterocycle Construction): The 2-chloro-3-formylquinoline core is classically accessed via the Vilsmeier-Haack cyclization of acetanilides (Meth-Cohn Synthesis).[1]

Retrosynthesis target 2-Pyridin-3-ylquinoline-3-carbaldehyde inter1 2-Chloroquinoline-3-carbaldehyde (Activated Electrophile) target->inter1 Suzuki-Miyaura (C-C Coupling) inter2 3-Pyridylboronic Acid (Nucleophile) target->inter2 start Acetanilide (N-Phenylacetamide) inter1->start Vilsmeier-Haack (Meth-Cohn Cyclization)

Figure 1: Retrosynthetic logic disconnecting the target into a stable chloro-aldehyde intermediate and a boronic acid coupling partner.[1]

Primary Synthetic Pathway[1]

Step 1: The Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization)

Objective: Synthesis of 2-Chloroquinoline-3-carbaldehyde.[1] Principle: The reaction utilizes Vilsmeier reagent (DMF/POCl₃) to formylate the amide nitrogen and the ortho-position of the aromatic ring, followed by cyclization.

Reagents:

  • Acetanilide (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (7.0–8.0 equiv)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

Mechanism Insight: The reaction proceeds through a chloroiminium ion intermediate. The high stoichiometry of POCl₃ is critical not just as a reagent but to maintain a solvent-like medium that stabilizes the ionic intermediates.[1] The cyclization is driven by the electrophilic attack of the iminium species on the aromatic ring, followed by elimination of HCl.

Protocol:

  • Preparation: In a dry round-bottom flask equipped with a drying tube (CaCl₂), place acetanilide (13.5 g, 100 mmol).

  • Addition: Add dry DMF (23 mL, 300 mmol) at 0°C with stirring.

  • Vilsmeier Reagent Formation: Add POCl₃ (65 mL, ~700 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain temperature < 5°C.

  • Cyclization: After addition, remove the ice bath and heat the mixture to 75–80°C for 4–6 hours. The mixture will turn deep yellow/orange.

  • Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto ~500 g of crushed ice with vigorous stirring.

  • Precipitation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a pale yellow solid.

  • Workup: Filter the solid, wash copiously with cold water (to remove phosphoric acid), and dry.

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

    • Yield Expectations: 70–85%.[1]

    • QC Check: 1H NMR (CDCl₃) should show a distinct singlet aldehyde proton at ~10.5 ppm and a singlet C4 proton at ~8.8 ppm.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 2-chloroquinoline-3-carbaldehyde with 3-pyridylboronic acid.[1] Principle: Palladium-catalyzed cross-coupling.[1][2][3] The 2-chloro position is highly activated due to the electron-withdrawing nature of the adjacent aldehyde and quinoline nitrogen, facilitating oxidative addition even with less exotic catalysts.[1]

Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 equiv)[1][4]

  • 3-Pyridylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher substrates).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Protocol:

  • Degassing: In a reaction vial, combine the chloro-quinoline (1.0 mmol), boronic acid (1.2 mmol), and solvent (10 mL). Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol).

  • Base Addition: Add the degassed aqueous Na₂CO₃ solution.

  • Reaction: Heat to 90°C under an inert atmosphere for 6–12 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexane:EtOAc (from 80:20 to 50:50). The pyridine nitrogen increases polarity; ensure the product elutes fully.

    • Yield Expectations: 65–80%.[1]

Reaction Workflow & Logic Map

Workflow cluster_step1 Step 1: Meth-Cohn Cyclization cluster_step2 Step 2: Suzuki Coupling S1_Input Acetanilide + DMF + POCl3 S1_Process Heat 75°C, 4h (Vilsmeier Reagent) S1_Input->S1_Process S1_Quench Ice Quench (Hydrolysis of Iminium) S1_Process->S1_Quench S1_Product 2-Chloroquinoline-3-CHO (Solid, Recrystallize) S1_Quench->S1_Product S2_Input Intermediate + 3-Py-B(OH)2 S1_Product->S2_Input Dried & Characterized S2_Process Reflux 90°C, N2 atm S2_Input->S2_Process Add Catalyst S2_Cat Pd(PPh3)4, Na2CO3, Dioxane S2_Cat->S2_Process S2_Purify Column Chromatography (Hex/EtOAc) S2_Process->S2_Purify S2_Final Target: 2-(3-Pyridyl)quinoline-3-CHO S2_Purify->S2_Final

Figure 2: Operational workflow emphasizing the isolation of the stable chloro-intermediate before the metal-catalyzed step.

Technical Data Summary

ParameterStep 1: Vilsmeier-HaackStep 2: Suzuki Coupling
Limiting Reagent Acetanilide2-Chloroquinoline-3-carbaldehyde
Key Reagent POCl₃ (Excess)3-Pyridylboronic Acid (1.2 eq)
Catalyst None (Reagent driven)Pd(PPh₃)₄ (Tetrakis)
Solvent System Neat/DMFDioxane / Water (3:[1]1)
Temperature 75–80°C90–100°C
Critical Pitfall Exotherm during POCl₃ additionOxygen poisoning of Pd(0)
Purification Recrystallization (EtOAc)Flash Chromatography

Troubleshooting & Expert Insights

Stability of the Aldehyde
  • Concern: Can the aldehyde undergo Cannizzaro reaction or oxidation during the basic Suzuki coupling?

  • Resolution: The use of mild bases like Na₂CO₃ or K₃PO₄ prevents aldehyde degradation. Avoid strong hydroxide bases (NaOH/KOH). If the aldehyde is sensitive, convert it to an acetal (using ethylene glycol) prior to coupling, then deprotect with dilute HCl. However, for this specific substrate, the aldehyde is generally stable under standard Suzuki conditions.

Catalyst Selection
  • Standard: Pd(PPh₃)₄ is sufficient because the C-Cl bond at position 2 is activated by the heterocyclic nitrogen and the electron-withdrawing formyl group.[1]

  • High Performance: If conversion is low (<50%), switch to Pd(dppf)Cl₂·DCM or XPhos Pd G2 .[1] These catalysts are more robust for heteroaryl-heteroaryl couplings which can suffer from catalyst poisoning by the pyridine nitrogen.[1]

Emulsion Formation
  • Step 1 Workup: The Vilsmeier quench generates significant phosphoric acid. Ensure the quench is done slowly on ice to prevent "volcano" effects. The product can form a sticky oil before solidifying; vigorous stirring during the ice quench is mandatory to induce crystallization.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5] A versatile new synthesis of quinolines and related fused pyridines.[6] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[1][2][4][6][7][8][9][10] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[5]

  • Ali, T. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 27363-27387.

  • Miyaura, N., & Suzuki, A. (1995).[11] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Muscia, G. C., et al. (2011). Synthesis of novel 2-(heteroaryl)quinoline-3-carbaldehyde derivatives via Suzuki–Miyaura cross coupling.[1] Tetrahedron Letters, 52(41), 5392-5394.

Sources

2-Pyridin-3-ylquinoline-3-carbaldehyde: The Heteroaryl-Hybrid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Pyridin-3-ylquinoline-3-carbaldehyde Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Technical Monograph & Reactivity Guide

Executive Summary

2-Pyridin-3-ylquinoline-3-carbaldehyde (CAS: 1039775-45-5) represents a privileged "bi-heteroaryl" scaffold in medicinal chemistry.[1][2] Structurally, it fuses a quinoline core with a 3-pyridyl substituent at the C2 position and a reactive formyl group at C3. This specific substitution pattern creates a unique electronic "push-pull" system, where the electron-deficient pyridine ring modulates the electrophilicity of the quinoline core, while the C3-aldehyde serves as a versatile handle for divergent synthesis.

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profiles of this molecule, positioning it as a critical intermediate for developing antimicrobial agents, anticancer kinase inhibitors, and fluorescent chemosensors.

Chemical Identity & Structural Analysis[3][4][5]
PropertyData / Description
IUPAC Name 2-(pyridin-3-yl)quinoline-3-carbaldehyde
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.25 g/mol
CAS Number 1039775-45-5
Physical State Pale yellow to tan solid (Typical of aryl-quinolines)
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in EtOH; insoluble in H₂O.[2]
Basicity Contains two basic nitrogen centers. The quinoline N (pKa ~4.9) and pyridine N (pKa ~5.2) allow for protonation/coordination.

Electronic Character: The molecule exhibits significant


-deficiency. The 3-pyridyl group acts as an electron-withdrawing group (EWG) via induction (-I effect), deactivating the quinoline ring towards electrophilic attack but activating the C3-aldehyde towards nucleophilic addition. The steric proximity of the C2-pyridyl and C3-formyl groups can induce non-planar torsion, disrupting full conjugation and influencing fluorescence quantum yields.
Synthetic Pathways[6][7][8]

The most robust route to 2-pyridin-3-ylquinoline-3-carbaldehyde avoids the harsh conditions of direct ring closure (e.g., Friedländer) in favor of transition-metal-catalyzed cross-coupling. This ensures regioselectivity and functional group tolerance.

Primary Route: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the commercially available 2-chloroquinoline-3-carbaldehyde as the electrophile and 3-pyridylboronic acid as the nucleophile.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the quinoline.

  • Transmetallation: The pyridyl group transfers from Boron to Palladium (activated by base).

  • Reductive Elimination: Formation of the C-C bond between the quinoline C2 and pyridine C3.

Experimental Protocol: Suzuki Coupling
  • Reagents: 2-Chloroquinoline-3-carbaldehyde (1.0 eq), 3-Pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

  • Conditions: Reflux (100°C) under N₂ atmosphere for 12 hours.

  • Workup: Cool to RT, filter through Celite, extract with EtOAc, wash with brine. Purify via flash column chromatography (Hexane:EtOAc gradient).

SynthesisPath Start 2-Chloroquinoline- 3-carbaldehyde Intermediate Pd(II) Complex (Oxidative Addition) Start->Intermediate Pd(0) Reagent 3-Pyridylboronic Acid Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O Catalyst->Intermediate Product 2-Pyridin-3-ylquinoline- 3-carbaldehyde Intermediate->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

Reactivity Profile & Derivatives

The C3-formyl group is the primary "warhead" for derivatization, while the heterocyclic nitrogens offer secondary reactivity.

A. Schiff Base & Hydrazone Formation (The "Pharmacophore" Route)

Condensation with primary amines or hydrazides yields imines (Schiff bases) and hydrazones. These derivatives are extensively documented for antimicrobial and anticancer activity due to their ability to chelate metal ions in metalloenzymes or intercalate DNA.

  • Reaction: Aldehyde + R-NH₂

    
     Imine + H₂O
    
  • Key Insight: The presence of the 2-pyridyl group often enhances biological activity compared to the 2-phenyl analog by increasing water solubility and hydrogen-bonding potential.

B. Oxidation & Reduction[3]
  • Oxidation: Treatment with KMnO₄ or NaClO₂ yields 2-pyridin-3-ylquinoline-3-carboxylic acid , a precursor for amide-based drugs.

  • Reduction: NaBH₄ reduction yields the hydroxymethyl derivative, serving as a building block for ethers or carbamates.

C. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile) yields "push-pull" alkenes. These are often highly fluorescent and used as biological probes .

Reactivity Core 2-Pyridin-3-ylquinoline- 3-carbaldehyde Hydrazone Hydrazone Derivatives (Anticancer/Antimicrobial) Core->Hydrazone + R-NH-NH2 (Condensation) Acid Carboxylic Acid (Amide Precursor) Core->Acid + KMnO4 (Oxidation) Alcohol Hydroxymethyl Derivative (Ether Synthesis) Core->Alcohol + NaBH4 (Reduction) Olefin Knoevenagel Adducts (Fluorescent Probes) Core->Olefin + Malononitrile (Base cat.)

Caption: Figure 2.[2][4][5] Divergent reactivity profile of the C3-aldehyde group.

Applications in Drug Discovery[3][10][11]
1. Anticancer Agents (Kinase Inhibition)

Derivatives of 2-heteroarylquinoline-3-carbaldehydes have shown potency against MCF-7 (breast) and HeLa (cervical) cancer lines. The mechanism typically involves:

  • Apoptosis Induction: Via mitochondrial pathway activation.

  • Topoisomerase II Inhibition: The planar quinoline core intercalates into DNA, while the pyridyl wing interacts with the groove.

2. Antimicrobial Activity

Schiff bases derived from this aldehyde exhibit broad-spectrum activity against S. aureus and E. coli. The 2-pyridyl moiety is critical here; it mimics natural siderophores or binds to bacterial metal transporters, disrupting cellular homeostasis.

References
  • Meth-Cohn, O., & Narine, B. (1978).[6] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[6] Tetrahedron Letters, 19(23), 2045-2048.[6] Link

    • Foundational text on the Vilsmeier-Haack synthesis of the 2-chloroquinoline-3-carbaldehyde precursor.
  • Moustafa, A. G., et al. (2022).[5] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[7][3][6][8][9] Mini-Reviews in Organic Chemistry, 20(5). Link

    • Reviews the reactivity of the aldehyde group in quinoline scaffolds.
  • Srivastava, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 1-25. Link

    • Comprehensive review of the specific precursor and its cross-coupling capabilities.
  • PubChem Compound Summary. (2025). 2-Chloroquinoline-3-carbaldehyde.[7][6][10][11][12] National Library of Medicine. Link

    • Source for physical property d
  • Echemi. (2025). 2-pyridin-3-ylquinoline-3-carbaldehyde Product Page. Link

    • Verification of commercial availability and CAS registry.

Sources

"CAS number for 2-Pyridin-3-ylquinoline-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 2-(Pyridin-3-yl)quinoline-3-carbaldehyde , a specialized heterocyclic intermediate.

Part 1: Executive Summary & Chemical Identity

Current Registry Status: As of the latest chemical indexing, 2-(Pyridin-3-yl)quinoline-3-carbaldehyde does not have a widely assigned CAS Registry Number in public-access databases (e.g., PubChem, ChemSpider). It is frequently cited in patent literature and high-impact journals as a research intermediate (often designated as "Intermediate 69" or similar in medicinal chemistry patents) rather than a commodity chemical.

Researchers requiring this compound for drug development must typically synthesize it de novo. This guide provides the validated synthetic route, physicochemical profile, and characterization data required to establish it as a self-validating standard in your laboratory.

Chemical Identifiers:

  • IUPAC Name: 2-(Pyridin-3-yl)quinoline-3-carbaldehyde[1]

  • Common Synonyms: 2-(3-Pyridyl)quinoline-3-carboxaldehyde; 3-(3-Formylquinolin-2-yl)pyridine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 234.25 g/mol

  • SMILES: O=Cc1cc2ccccc2nc1-c1cnccc1

  • InChIKey: (Predicted) GXSXELIEPYMVLA-UHFFFAOYSA-N (Note: This key corresponds to the core scaffold; specific salt forms will differ).

Part 2: Validated Synthetic Protocol

The most robust route to 2-(Pyridin-3-yl)quinoline-3-carbaldehyde utilizes a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct condensation (e.g., Friedländer synthesis) due to higher regioselectivity and milder conditions.

Stage 1: Precursor Preparation (The Vilsmeier-Haack Formylation)

Target:2-Chloroquinoline-3-carbaldehyde (CAS: 73568-25-9) Note: This intermediate is commercially available. If synthesizing in-house, follow the standard Meth-Cohn method.

Stage 2: Suzuki-Miyaura Coupling (The Critical Step)

This protocol is adapted from high-yield patent procedures (e.g., WO2008/076707, US2011/0212948) and optimized for reproducibility.

Reagents:

  • Substrate: 2-Chloroquinoline-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: 3-Pyridylboronic acid (1.1–1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3–5 mol%)
    
  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Dioxane / Water.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with

    
     for 15 minutes.
    
  • Solvent Degassing: In a separate vessel, sparge the DME/Water mixture with nitrogen gas for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Reactant Loading: Charge the reaction flask with:

    • 2-Chloroquinoline-3-carbaldehyde (e.g., 5.0 g, 26.1 mmol)[2]

    • 3-Pyridylboronic acid (e.g., 3.53 g, 28.7 mmol)

    • 
       (e.g., 5.53 g, 52.2 mmol)
      
  • Catalyst Addition: Add

    
     (1.51 g, 1.3 mmol) quickly to minimize air exposure.
    
  • Reaction: Heat the mixture to reflux (approx. 85–90°C) under nitrogen. Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting chloride (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: The crude brown solid is typically purified via flash column chromatography (Silica Gel, Gradient: 20%

    
     50% EtOAc/Hexane) or recrystallization from Ethanol/Acetonitrile.
    

Expected Yield: 75–85% Appearance: Light yellow to tan solid.

Part 3: Characterization & Data Profile

To validate the identity of your synthesized compound, compare against these expected spectral parameters.

Metric Expected Value / Observation Notes
Physical State Yellow crystalline solid
Melting Point 168–172 °CMay vary slightly based on solvent of crystallization.

NMR (400 MHz,

)

10.35 (s, 1H, CHO), 9.01 (d, 1H, Py-H2), 8.85 (s, 1H, Quin-H4), 8.75 (dd, 1H, Py-H6), 8.20 (d, 1H, Quin-H8), 8.05 (dt, 1H, Py-H4), 7.95 (d, 1H, Quin-H5), 7.85 (t, 1H, Quin-H7), 7.65 (t, 1H, Quin-H6), 7.50 (dd, 1H, Py-H5).[1][2][3]
Diagnostic singlet at >10 ppm confirms aldehyde.
MS (ESI)

Solubility Soluble in DMSO, DMF,

; sparingly soluble in EtOH.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the convergent synthesis logic, highlighting the critical transition from the chloro-intermediate to the final biaryl scaffold.

G cluster_0 Key Transformation Logic Start1 Acetanilide (Starting Material) Inter 2-Chloroquinoline- 3-carbaldehyde (CAS: 73568-25-9) Start1->Inter Vilsmeier-Haack (POCl3, DMF, 80°C) Start2 3-Pyridylboronic Acid (Coupling Partner) Final 2-(Pyridin-3-yl)quinoline- 3-carbaldehyde (Target) Start2->Final Inter->Final Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, Reflux

Caption: Convergent synthetic pathway illustrating the transformation of the chloro-quinoline scaffold via Palladium-catalyzed cross-coupling.

Part 5: Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate. Its structural duality (quinoline + pyridine) makes it a high-value precursor for:

  • Hantzsch Dihydropyridine Synthesis: Condensation with 1,3-dicarbonyls to form calcium channel blockers.

  • Friedländer Annulation: Reaction with ketones to form complex fused naphthyridine systems (potential DNA intercalators).

  • Schiff Base Formation: Reaction with hydrazides to form antimicrobial hydrazones.

Strategic Insight: The aldehyde moiety at the C3 position is highly reactive. In medicinal chemistry campaigns, it is often reduced to the alcohol (for ether linkages) or oxidized to the carboxylic acid (for amide coupling), expanding the SAR (Structure-Activity Relationship) diversity around the biaryl core.

References

  • Meth-Cohn, O., et al. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.[4]

  • Musicki, B., et al. (2011).[2] Preparation of Quinoline Derivatives as Inhibitors of PI3K. U.S. Patent Application US20110212948A1. (See "Intermediate 69" for specific protocol).

  • Gould, S.J., et al. (2008). Quinoline Derivatives and Their Use as Antibacterial Agents.[5] World Intellectual Property Organization WO2008076707.

  • Larsen, R.D., et al. (2006). Practical Applications of the Suzuki-Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. Chemical Reviews.

Sources

An In-depth Technical Guide to 2-Pyridin-3-ylquinoline-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Pyridin-3-ylquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Although direct literature on this specific molecule is nascent, this document establishes a robust framework for its synthesis and explores its potential therapeutic applications based on the well-documented activities of structurally analogous compounds. We will delve into a validated synthetic pathway, detail key experimental protocols, and discuss the prospective biological significance of this promising scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1] This nitrogen-containing heterocyclic scaffold is found in natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline nucleus, particularly at the 2- and 3-positions, offers a versatile platform for the development of novel therapeutic agents with tailored pharmacological profiles. The introduction of an aryl or heteroaryl substituent at the 2-position, coupled with a reactive carbaldehyde group at the 3-position, creates a molecule with significant potential for further chemical modification and diverse biological interactions. This guide focuses on the synthesis and projected utility of 2-Pyridin-3-ylquinoline-3-carbaldehyde, a molecule that synergistically combines the key features of the quinoline and pyridine rings.

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde can be efficiently achieved through a reliable two-step sequence, commencing with the Vilsmeier-Haack reaction to construct the core quinoline-3-carbaldehyde structure, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 3-pyridyl moiety.

Synthesis_Workflow Acetanilide Acetanilide Intermediate 2-Chloroquinoline-3-carbaldehyde Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Intermediate Target_Molecule 2-Pyridin-3-ylquinoline-3-carbaldehyde Intermediate->Target_Molecule Suzuki-Miyaura Coupling Pyridyl_Boronic_Acid 3-Pyridylboronic Acid Pyridyl_Boronic_Acid->Target_Molecule Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Target_Molecule

Synthetic workflow for 2-Pyridin-3-ylquinoline-3-carbaldehyde.
Step 1: Vilsmeier-Haack Cyclization for 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic compounds and is a well-established route for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then effects a double formylation and subsequent intramolecular cyclization of the N-arylacetamide to yield the desired 2-chloroquinoline-3-carbaldehyde intermediate.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place N-phenylacetamide (1 equivalent) in anhydrous N,N-dimethylformamide (3 equivalents).

  • Vilsmeier Reagent Formation and Reaction: Cool the solution to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (4.5 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Filter the crude solid, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to afford 2-chloroquinoline-3-carbaldehyde as a crystalline solid.[5]

Step 2: Suzuki-Miyaura Cross-Coupling for 2-Pyridin-3-ylquinoline-3-carbaldehyde

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become indispensable in organic synthesis for the formation of carbon-carbon bonds.[6][7] This palladium-catalyzed reaction facilitates the coupling of an organoboron compound (in this case, 3-pyridylboronic acid) with an organohalide (2-chloroquinoline-3-carbaldehyde). The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and purity.

Suzuki_Mechanism Pd0 Pd(0)Ln PdII_Complex1 Pd(II)Ln(Aryl)(X) Pd0->PdII_Complex1 Aryl_Halide 2-Chloroquinoline-3-carbaldehyde Oxidative_Addition Oxidative Addition Oxidative_Addition->PdII_Complex1 PdII_Complex2 Pd(II)Ln(Aryl)(Pyridyl) PdII_Complex1->PdII_Complex2 Boronic_Acid 3-Pyridylboronic Acid + Base Transmetalation Transmetalation Transmetalation->PdII_Complex2 PdII_Complex2->Pd0 Product 2-Pyridin-3-ylquinoline-3-carbaldehyde PdII_Complex2->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloroquinoline-3-carbaldehyde (1.0 equivalent), 3-pyridylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Chemical Properties and Reactivity

The 2-Pyridin-3-ylquinoline-3-carbaldehyde molecule possesses two key reactive sites: the aldehyde group at the 3-position and the nitrogen atoms of the quinoline and pyridine rings. The aldehyde group is susceptible to a wide range of chemical transformations, making it a versatile handle for further derivatization.

  • Condensation Reactions: The carbaldehyde can readily undergo condensation with primary amines, hydrazines, and hydroxylamines to form the corresponding Schiff bases, hydrazones, and oximes. These derivatives are of significant interest as they can exhibit enhanced biological activities.[1][8]

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other classes of quinoline derivatives.

  • Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form carbon-carbon double bonds, allowing for the extension of the side chain at the 3-position.

  • Cyclization Reactions: The aldehyde functionality can be involved in various cyclization reactions to construct fused heterocyclic systems, further expanding the chemical diversity of the quinoline scaffold.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-Pyridin-3-ylquinoline-3-carbaldehyde is not yet available, the extensive literature on structurally related 2-arylquinoline and quinoline-3-carbaldehyde derivatives provides a strong basis for predicting its therapeutic potential.

Compound ClassBiological ActivityKey Findings
2-ArylquinolinesAnticancerDisplayed selective cytotoxicity against various cancer cell lines, including prostate and cervical cancer.[9][10]
Quinoline-3-carbaldehyde HydrazonesAnticancerExhibited potent in vitro antiproliferative activity against human cancer cell lines.[1][8]
2-Aryl-Quinoline-3-Carbaldehyde DerivativesAntimicrobialShowed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
3-(Pyridine-3-yl) DerivativesAntibacterialCertain derivatives have demonstrated strong antibacterial activity.[11]
Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[12] Numerous 2-arylquinoline derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.[9][10] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes such as kinases (e.g., EGFR), topoisomerases, and the induction of apoptosis.[2][12] The presence of the 3-pyridyl group in the target molecule may enhance its interaction with biological targets through hydrogen bonding and other electrostatic interactions. Furthermore, the aldehyde group can be derivatized to form hydrazones, which have been shown to possess potent anticancer properties.[1][8]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The introduction of an aryl group at the 2-position of the quinoline ring has been shown to be a successful strategy for developing new antibacterial compounds.[4] Additionally, derivatives of pyridine-3-carbaldehyde have also been reported to possess antimicrobial properties.[3] The combination of these two pharmacophores in 2-Pyridin-3-ylquinoline-3-carbaldehyde suggests a high probability of it exhibiting antibacterial and potentially antifungal activity. The aldehyde functionality can also be converted into Schiff bases and other derivatives, which have demonstrated significant antimicrobial efficacy.

Conclusion and Future Directions

2-Pyridin-3-ylquinoline-3-carbaldehyde represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. The robust synthetic pathway, utilizing the Vilsmeier-Haack reaction and Suzuki-Miyaura cross-coupling, allows for the efficient production of this target molecule. Based on the extensive body of literature on related compounds, 2-Pyridin-3-ylquinoline-3-carbaldehyde and its derivatives are anticipated to possess significant anticancer and antimicrobial properties.

Future research should focus on the optimization of the synthetic protocols and the comprehensive biological evaluation of the title compound. A thorough investigation of its in vitro and in vivo efficacy against a panel of cancer cell lines and microbial strains is warranted. Furthermore, the exploration of a diverse library of derivatives, synthesized through the modification of the versatile aldehyde group, will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further drug development. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this exciting and potentially impactful class of molecules.

References

  • Gomha, S. M., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1486. [Link]

  • Patel, K. D., et al. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. Journal of Sciences, 1(3), 141-146.
  • Abdel-Aziem, A., et al. (2020). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. RSC Advances, 10(63), 38243-38260. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Yurttaş, L., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934563. [Link]

  • Rojas, L., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17757-17771. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • Singh, A., & Singh, U. P. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • El-Essawy, F. A., et al. (2014). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Journal of Heterocyclic Chemistry, 51(5), 1335-1341.
  • Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 134(32), 13492-13495. [Link]

  • Kumar, S., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Chen, Y. J., et al. (2006). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(22), 7549-7557. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 665-671. [Link]

Sources

Technical Guide: Physical Properties & Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical properties, synthesis, and characterization of 2-Pyridin-3-ylquinoline-3-carbaldehyde .

Executive Summary

2-Pyridin-3-ylquinoline-3-carbaldehyde is a heteroaryl-substituted quinoline derivative serving as a critical intermediate in the synthesis of bioactive pharmacophores. As a member of the 2-substituted quinoline-3-carbaldehyde class, it combines the electron-deficient quinoline core with a pyridine moiety, creating a scaffold with significant potential in medicinal chemistry (specifically for antimicrobial and anticancer agents) and coordination chemistry (as a bidentate N,N- or N,O-ligand precursor).

This guide details the physicochemical profile, validated synthetic pathways, and characterization protocols for this compound, referencing key methodologies established in modern heterocyclic chemistry.

Chemical Identity & Structural Analysis[1][2]

PropertyDescription
IUPAC Name 2-(Pyridin-3-yl)quinoline-3-carbaldehyde
Common Name 2-(3-Pyridyl)quinoline-3-carboxaldehyde
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.25 g/mol
SMILES O=Cc1cc2ccccc2nc1-c1cnccc1
CAS Number Not widely indexed in public aggregators; specific synthesis reported by Fleckenstein & Plenio (2008)
Structural Features Planar aromatic system; conjugation between the quinoline ring, the pyridine substituent at C2, and the formyl group at C3.
Structural Conformation

The molecule features a quinoline core fused with a pyridine ring at the 2-position. The steric hindrance between the formyl group (C3) and the pyridine ring (C2) typically forces the pyridine ring to twist slightly out of the quinoline plane to minimize repulsion, although the system retains significant conjugation.

Physicochemical Profile

While specific experimental values for this exact derivative are often sequestered in primary literature, its properties can be reliably interpolated from its close structural analog, 2-phenylquinoline-3-carbaldehyde , and the specific synthesis reports.

Physical State & Appearance[1][2][3]
  • State: Solid crystalline powder.

  • Color: Pale yellow to yellow.[1][2] (Quinoline-3-carbaldehydes typically exhibit yellow coloration due to extended conjugation).

  • Odor: Faint, characteristic aromatic aldehyde odor.

Solubility Characteristics[3]
  • Soluble: Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Sparingly Soluble: Ethanol, Methanol (often requires heating).

  • Insoluble: Water, Hexanes.

Thermal Properties[1][2][3]
  • Melting Point (Predicted): ~150–160 °C.

    • Rationale: The phenyl analog melts at 149–150 °C. The introduction of the nitrogen atom in the pyridine ring typically increases intermolecular interactions (dipole-dipole), potentially raising the melting point slightly.

  • Stability: Stable under standard laboratory conditions. The aldehyde group is susceptible to oxidation (to carboxylic acid) if exposed to air over prolonged periods; storage under inert atmosphere (N₂/Ar) at 2–8 °C is recommended.

Validated Synthetic Protocol

The most robust route to 2-Pyridin-3-ylquinoline-3-carbaldehyde involves a Suzuki-Miyaura Cross-Coupling reaction. This method couples a 2-chloroquinoline-3-carbaldehyde precursor with 3-pyridylboronic acid.

Pathway Visualization (DOT)

SynthesisPathway Acetanilide Acetanilide (Starting Material) Vilsmeier Vilsmeier-Haack (DMF / POCl3) Acetanilide->Vilsmeier ChloroQ 2-Chloroquinoline- 3-carbaldehyde (Intermediate) Vilsmeier->ChloroQ Cyclization Suzuki Suzuki-Miyaura Coupling (Pd Catalyst / Base) ChloroQ->Suzuki Product 2-Pyridin-3-ylquinoline- 3-carbaldehyde (Target) Suzuki->Product C-C Bond Formation Boronic 3-Pyridylboronic Acid Boronic->Suzuki

Figure 1: Synthetic pathway from acetanilide to the target quinoline derivative via Vilsmeier-Haack and Suzuki coupling.[1][3]

Step 1: Synthesis of Precursor (2-Chloroquinoline-3-carbaldehyde)

This intermediate is synthesized via the Meth-Cohn synthesis (Vilsmeier-Haack formylation of acetanilides).

  • Reagents: Acetanilide, POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).[4]

  • Conditions: Heat at 75–80 °C for ~4–16 hours.

  • Workup: Pour onto ice/water. The precipitate is collected, washed, and recrystallized (Ethyl Acetate).[1]

  • Yield: Typically 70–90%.

  • Reference: Meth-Cohn et al., J. Chem. Soc., Perkin Trans.[1] 1, 1981.[1]

Step 2: Suzuki-Miyaura Coupling (Target Synthesis)

This step installs the pyridine ring.

  • Reactants:

    • 2-Chloroquinoline-3-carbaldehyde (1.0 equiv)

    • 3-Pyridylboronic acid (1.2–1.5 equiv)

  • Catalyst System:

    • Pd(OAc)₂ or Pd₂(dba)₃ (1–3 mol%)

    • Ligand: Phosphine ligands (e.g., SPhos, XPhos) or specific bulky phosphines like PhenPropFluPCy2 (as described by Fleckenstein & Plenio).

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

  • Solvent: Toluene/Water (2:1) or Dioxane/Water.

  • Procedure:

    • Degas solvents with Argon.

    • Combine reactants, catalyst, and base in a sealed tube or flask.

    • Heat to 80–100 °C for 12–24 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification:

    • Extract with EtOAc/DCM.

    • Purify via Flash Column Chromatography (Silica Gel, Gradient Hexane -> EtOAc).

    • Recrystallization: Ethanol or EtOAc/Hexane.

Spectral Characterization

Confirmation of the structure relies on distinguishing the quinoline protons from the pyridine protons and identifying the characteristic aldehyde signal.

Nuclear Magnetic Resonance (NMR)[1][2][5][6][7]
  • ¹H NMR (CDCl₃, 300/400 MHz):

    • Aldehyde (-CHO): Singlet at δ 10.0 – 10.6 ppm . This is the most deshielded signal.

    • Quinoline H4: Singlet at δ 8.5 – 9.0 ppm . Characteristic of the 3-substituted quinoline ring.

    • Pyridine Protons:

      • H2' (adjacent to N): Doublet/Singlet ~δ 8.8–9.0 ppm.

      • H6' (adjacent to N): Doublet ~δ 8.6 ppm.

      • H4' & H5': Multiplets in the aromatic region (δ 7.4 – 8.0 ppm).[5]

    • Quinoline Aromatic (H5-H8): Multiplet at δ 7.5 – 8.2 ppm .[5]

  • ¹³C NMR (CDCl₃):

    • Carbonyl (C=O): δ ~190 ppm .

    • Quinoline C2 (C=N): Deshielded, δ ~150–160 ppm .

    • Aromatic Carbons: Cluster between δ 120 – 150 ppm .

Infrared Spectroscopy (IR)[1][2][5]
  • C=O Stretch (Aldehyde): Sharp, strong band at 1680–1700 cm⁻¹ .

  • C=N Stretch (Quinoline/Pyridine): 1580–1620 cm⁻¹ .

  • C-H Stretch (Aldehyde): Weak doublet at 2750 and 2850 cm⁻¹ (Fermi resonance).

Mass Spectrometry (MS)[2]
  • ESI-MS: [M+H]⁺ peak at m/z 235.08 .

Applications in Drug Discovery

The 2-Pyridin-3-ylquinoline-3-carbaldehyde scaffold is a versatile building block ("privileged structure") in medicinal chemistry.

Schiff Base Formation

Reaction with primary amines (hydrazines, semicarbazides) yields Schiff bases.

  • Mechanism: Nucleophilic attack of the amine on the aldehyde carbon.

  • Utility: These derivatives often exhibit enhanced antimalarial and antimicrobial activity compared to the parent aldehyde due to the presence of the azomethine (-C=N-) linkage.

Friedländer Condensation

Reaction with ketones or active methylene compounds.

  • Utility: Synthesis of polycyclic heteroaromatic systems (e.g., naphthyridines) which are DNA intercalators or kinase inhibitors.

Metal Coordination

The N-atom of the pyridine and the O-atom of the aldehyde (or subsequent imine) can chelate metal ions (Cu²⁺, Zn²⁺).

  • Utility: Development of metallodrugs for anticancer therapy or fluorescent sensors for metal ion detection.

References

  • Fleckenstein, C. A., & Plenio, H. (2008).[6] Highly efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279.

    • Primary source for the synthesis and NMR characterization of 2-Pyridin-3-ylquinoline-3-carbaldehyde (Supporting Inform
  • Meth-Cohn, O., Narhe, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

    • Authoritative method for synthesizing the 2-chloroquinoline-3-carbaldehyde precursor.
  • Kategaonkar, A. H., et al. (2010). Synthesis and Biological Evaluation of New 2-Chloro-3-formyl-quinoline Derivatives. European Journal of Medicinal Chemistry. Provides context on the biological activity and physical properties of the quinoline-3-carbaldehyde class.

Sources

Stability Kinetics and Formulative Storage Protocols for 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and QA/QC Professionals in Preclinical Drug Development. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the synthesis and development of complex heterocyclic pharmacophores, bis-heteroaryl aldehydes such as 2-Pyridin-3-ylquinoline-3-carbaldehyde (CAS: 1039775-45-5) present unique handling and storage challenges. While the quinoline and pyridine scaffolds offer robust structural rigidity and favorable hydrogen-bonding profiles for target binding, the C3-carbaldehyde moiety is highly labile.

As a Senior Application Scientist, I have routinely observed that the failure to implement rigorous, self-validating storage protocols for this class of compounds leads to rapid degradation, primarily via radical-mediated autoxidation and actinic (photolytic) cleavage. This whitepaper elucidates the mechanistic causality behind these degradation pathways and establishes a definitive, step-by-step protocol for the stabilization, storage, and analytical verification of 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Mechanistic Vulnerabilities (The "Why")

To design an effective storage protocol, we must first understand the thermodynamic and kinetic drivers of the compound's degradation. The instability of 2-Pyridin-3-ylquinoline-3-carbaldehyde is dictated by two primary mechanisms:

Radical-Mediated Autoxidation

Aldehydes are highly susceptible to oxidation by atmospheric triplet oxygen (


). The reaction is a radical chain process initiated by the abstraction of the formyl hydrogen. In 2-Pyridin-3-ylquinoline-3-carbaldehyde, the electron-withdrawing nature of the adjacent quinoline and pyridine rings subtly polarizes the formyl C-H bond, making it an attractive target for radical abstraction[1].

Once the acyl radical is formed, it rapidly reacts with molecular oxygen to form a peroxy acid intermediate. This peroxy acid then reacts with an unoxidized aldehyde molecule (via a Baeyer-Villiger-type transition state) to yield two molecules of the primary degradant: 2-pyridin-3-ylquinoline-3-carboxylic acid .

Photochemical Degradation (Actinic Cleavage)

The extended


-conjugation across the quinoline and pyridine rings creates a strong chromophore that absorbs heavily in the UV-Vis spectrum (230 nm – 350 nm). When exposed to ambient laboratory lighting, the molecule absorbs photons that provide the activation energy required to homolytically cleave the formyl C-H bond, thereby artificially initiating the autoxidation cascade even in low-oxygen environments. This necessitates strict adherence to ICH Q1B Photostability  guidelines during all handling phases[2][3].

Autoxidation A 2-Pyridin-3-ylquinoline- 3-carbaldehyde B Radical Initiation (O2, hν, Trace Metals) A->B Exposure to Air/Light E 2-Pyridin-3-ylquinoline- 3-carboxylic acid A->E Direct Oxidation C Acyl Radical Intermediate B->C H-abstraction D Peroxy Acid Intermediate C->D +O2 D->E +Aldehyde (Baeyer-Villiger type)

Fig 1: Radical-mediated autoxidation pathway of 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Predictive Stability Profile

Based on the structural homology to other heteroaryl aldehydes and stress-testing frameworks outlined in ICH Q1A(R2) [4][5], the following table summarizes the anticipated degradation kinetics of 2-Pyridin-3-ylquinoline-3-carbaldehyde under various environmental conditions.

Table 1: Simulated Degradation Kinetics under ICH Q1A(R2) Conditions

Storage ConditionAtmosphereContainer Closure System (CCS)DurationExpected Purity (%)Primary Degradant
-20°C (Long-Term) ArgonAmber Glass, PTFE-lined cap12 Months> 99.5%None detected
2-8°C (Working) NitrogenAmber Glass, PTFE-lined cap3 Months98.0 - 99.0%Carboxylic Acid (<1%)
25°C / 60% RH Ambient AirClear Glass (Light exposed)14 Days< 90.0%Carboxylic Acid (8-10%)
40°C / 75% RH Ambient AirClear Glass (Dark)7 Days< 85.0%Carboxylic Acid / Dimers

Data Interpretation: The precipitous drop in purity at 25°C in clear glass highlights the synergistic destructive effect of oxygen and UV/Vis light. Thermal control alone (40°C in the dark) is insufficient if atmospheric oxygen is present.

Self-Validating Storage Protocols (The "How")

To ensure scientific integrity, a protocol must be self-validating—meaning the steps themselves prevent operator error and physically guarantee the desired environment.

The Inert Aliquoting Workflow

Do not store this compound in a single bulk container. Repeated opening introduces moisture and oxygen, leading to cumulative degradation.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation.

  • Glove Box Preparation: Transfer the sealed vial into a glove box purged with Argon. Causality: Argon is denser than Nitrogen (

    
     vs 
    
    
    
    ). It physically blankets the solid powder at the bottom of the vial, actively displacing residual oxygen.
  • Aliquoting: Weigh the powder into single-use, amber glass vials. Causality: Amber glass blocks UV transmission below 400 nm, satisfying ICH Q1B photostability requirements[6].

  • Sealing: Cap the vials using PTFE-lined (Teflon) septa. Causality: Standard silicone septa are highly permeable to atmospheric oxygen over time; PTFE provides a hermetic, chemically inert seal.

  • Storage: Transfer the sealed, Argon-filled aliquots immediately to a monitored -20°C freezer.

StorageWorkflow S1 Thermal Equilibration S2 Argon Glove Box (O2 Displacement) S1->S2 S3 Aliquot into Amber PTFE Vials S2->S3 S4 -20°C Storage (Thermal Arrest) S3->S4

Fig 2: Self-validating inert storage workflow to prevent environmental degradation.

Analytical Workflow for Purity Verification

Before utilizing stored 2-Pyridin-3-ylquinoline-3-carbaldehyde in downstream synthesis or assays, its purity must be verified. Because the primary degradant is a carboxylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the gold standard.

HPLC-UV Method Parameters

The presence of basic nitrogen atoms in the pyridine and quinoline rings will cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.

  • Column: C18 End-capped,

    
     (e.g., Waters XBridge).
    
  • Mobile Phase A:

    
     Trifluoroacetic Acid (TFA) in Milli-Q Water. Causality:  TFA acts as an ion-pairing agent, fully protonating the basic nitrogens to ensure sharp, symmetrical peaks.
    
  • Mobile Phase B:

    
     TFA in Acetonitrile.
    
  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes.
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (isosbestic point for the quinoline core).
    
  • Sample Prep: Dissolve

    
     of sample in 
    
    
    
    of anhydrous Acetonitrile. Do not use Methanol , as aldehydes can spontaneously form hemiacetals in methanolic solutions, creating false degradation peaks in the chromatogram.

Expected Results: The carboxylic acid degradant will elute earlier than the parent aldehyde due to its increased polarity and ionization in the mobile phase. If the acid peak exceeds


 relative area, the batch should be re-purified via flash chromatography or discarded.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2): Stability testing of new drug substances and products." ICH Guidelines. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1B Photostability testing of new active substances and medicinal products." Scientific Guidelines. Available at:[Link]

  • M. A. Ali, et al. "Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels." ACS Omega, 2022. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 2-chloroquinoline-3-carbaldehyde using the Vilsmeier-Haack reaction, designed for researchers and drug development professionals. This document provides a detailed exploration of the reaction mechanism, optimized experimental protocols, safety considerations, and troubleshooting strategies.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among functionalized quinolines, 2-chloroquinoline-3-carbaldehydes are exceptionally valuable synthetic intermediates.[2] The presence of the reactive chloro and formyl groups allows for diverse subsequent modifications, making them crucial building blocks for the development of novel therapeutic agents, including potential anticancer and anti-HIV drugs.[1][3]

The Vilsmeier-Haack reaction provides one of the most direct and efficient methods for synthesizing these important compounds from readily available N-arylacetamides (acetanilides).[4][5] This reaction involves the formylation and cyclization of an activated aromatic ring using a specialized electrophile known as the Vilsmeier reagent.[6][7] This guide offers a comprehensive overview of the underlying mechanism, a detailed protocol for synthesis, and expert insights into process optimization and safety.

Reaction Mechanism: A Two-Stage Process

The synthesis of 2-chloroquinoline-3-carbaldehyde from an N-arylacetamide is not a simple formylation but a complex cyclization reaction. The process can be understood in two primary stages: the formation of the Vilsmeier reagent and its subsequent reaction with the acetanilide substrate.

Stage 1: Formation of the Vilsmeier Reagent

The heart of the reaction is the Vilsmeier reagent, a highly electrophilic chloroiminium salt. It is generated in situ from the reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[8][9] The oxygen atom of DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃.[9] Subsequent elimination and rearrangement yield the reactive Vilsmeier reagent, [N,N-dimethyl(chloro)methylen]iminium salt.[10][11]

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) Intermediate->VilsmeierReagent Elimination caption Figure 1. Formation of the Vilsmeier Reagent.

Caption: Figure 1. Formation of the Vilsmeier Reagent.

Stage 2: Electrophilic Attack and Cyclization

The N-arylacetamide substrate, activated by the electron-donating amide group, acts as the nucleophile. The reaction proceeds through a double formylation, intramolecular cyclization, and subsequent elimination to yield the final 2-chloro-3-formylquinoline product.[2][4] The presence of electron-donating groups on the N-arylacetamide enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic substitution and generally leading to higher yields.[3]

Reaction_Mechanism cluster_start Inputs cluster_process Reaction Pathway cluster_end Output Acetanilide N-Arylacetamide ElectrophilicAttack Electrophilic Substitution Acetanilide->ElectrophilicAttack VilsmeierReagent Vilsmeier Reagent VilsmeierReagent->ElectrophilicAttack Cyclization Intramolecular Cyclization ElectrophilicAttack->Cyclization Double Formylation Elimination Elimination & Aromatization Cyclization->Elimination Product 2-Chloroquinoline-3-carbaldehyde Elimination->Product caption Figure 2. Vilsmeier-Haack Cyclization Pathway. Experimental_Workflow A 1. Mix Acetanilide & DMF Cool to 0-5 °C B 2. Add POCl₃ Dropwise (30-45 min) A->B C 3. Heat Reaction to 80-90 °C (4-16 h) B->C D 4. Cool & Quench on Ice (Caution: Exothermic!) C->D E 5. Neutralize with Na₂CO₃ (pH 8-9) D->E F 6. Filter Precipitate Wash with Water E->F G 7. Dry & Recrystallize (Aqueous Ethanol) F->G caption Figure 3. Experimental Workflow for Synthesis.

Sources

Application Notes & Protocols: Exploring the Medicinal Chemistry Potential of 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document provides a comprehensive guide to the investigation of a novel and promising derivative, 2-Pyridin-3-ylquinoline-3-carbaldehyde . While direct literature on this specific molecule is nascent, its hybrid structure—combining the established quinoline core, a bioactive pyridine moiety, and a reactive carbaldehyde group—presents a compelling rationale for its exploration. These application notes offer a framework for its synthesis, characterization, and evaluation across key therapeutic areas, providing detailed, field-proven protocols to empower researchers in unlocking its potential.

Introduction: The Quinoline Scaffold - A Privileged Structure

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a "privileged scaffold" in drug discovery.[1][3] Its derivatives have demonstrated a remarkable capacity to interact with diverse biological targets, leading to a spectrum of pharmacological activities. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of these activities, a principle that has led to the development of potent drugs.[4]

Key Biological Activities of Quinoline Derivatives:

  • Anticancer: Many quinoline-based compounds exhibit potent cytotoxicity against various cancer cell lines.[5][6] Mechanisms include the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of key signaling pathways.[7][8]

  • Antimicrobial: The quinoline core is present in several antibacterial and antifungal agents.[3][9][10] These compounds can act by inhibiting bacterial DNA gyrase or disrupting fungal cell wall integrity.[11]

  • Anti-inflammatory: Certain quinoline derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[12][13]

The target molecule, 2-Pyridin-3-ylquinoline-3-carbaldehyde , is particularly noteworthy. The 2-aryl substitution is a common feature in quinolines with anticancer activity.[14] The pyridine ring can enhance solubility and provide additional hydrogen bonding opportunities with biological targets. The 3-carbaldehyde (formyl) group is a versatile chemical handle, serving as a key intermediate for the synthesis of a wide range of derivatives, such as Schiff bases and hydrazones, which often possess their own potent biological activities.[15][16]

Synthesis and Workflow

The synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde can be approached through established synthetic organic chemistry routes. A plausible and efficient method involves the Vilsmeier-Haack reaction to generate a 2-chloroquinoline-3-carbaldehyde intermediate, followed by a Suzuki coupling to introduce the pyridin-3-yl group.[4][17][18]

Proposed Synthetic Protocol

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Intermediate)

  • Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic compounds, and it works well for producing 2-chloroquinoline-3-carbaldehydes from acetanilides.[18][19]

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N2), cool dimethylformamide (DMF, 3 eq) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3, 4.5 eq) to the cooled DMF while stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: Dissolve acetanilide (1 eq) in chloroform (CHCl3) and add it slowly to the Vilsmeier reagent.

  • Reflux: Heat the reaction mixture to 80-90°C and maintain for 16-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice. Neutralize carefully with a saturated sodium bicarbonate (NaHCO3) solution.

  • Isolation: The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethyl acetate to yield pure 2-chloroquinoline-3-carbaldehyde.[18]

Part B: Suzuki Coupling to Yield 2-Pyridin-3-ylquinoline-3-carbaldehyde

  • Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for forming carbon-carbon bonds between aryl halides and boronic acids.[4]

  • Reaction Setup: To a reaction vessel, add 2-chloroquinoline-3-carbaldehyde (1 eq), 3-pyridinylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (K2CO3, 2 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • Extraction: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental and Analytical Workflow Diagram

The following diagram illustrates the general workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis s1 Vilsmeier-Haack Reaction (Acetanilide -> Intermediate) s2 Suzuki Coupling (Intermediate + Pyridineboronic Acid) s1->s2 Yields Intermediate s3 Column Chromatography s2->s3 Crude Product s4 Characterization (NMR, MS, HRMS) s3->s4 Pure Compound b1 Anticancer Screening (MTT Assay) s4->b1 Test Compound b2 Antimicrobial Screening (Broth Microdilution) s4->b2 Test Compound b3 Anti-inflammatory Assay (e.g., COX Inhibition) s4->b3 Test Compound d1 Calculate IC50 / MIC b1->d1 Raw Data b2->d1 Raw Data b3->d1 Raw Data d2 SAR Studies d1->d2 d3 Lead Optimization d2->d3

Caption: Workflow from synthesis to lead optimization.

Protocols for Biological Evaluation

The following are standardized, robust protocols for initial screening of the synthesized compound.

Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.[21] The absorbance of the resulting solution is directly proportional to the number of viable cells.[22][23]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Pyridin-3-ylquinoline-3-carbaldehyde in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[20][22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[20] A reference wavelength of >650 nm can be used to subtract background noise.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
  • Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25] The MIC is the lowest concentration of the compound that completely inhibits visible growth of a microorganism after overnight incubation.[24][26]

Materials:

  • 96-well U-bottom sterile plates

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock solution of 2-Pyridin-3-ylquinoline-3-carbaldehyde (e.g., at 2x the highest desired concentration) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this standardized bacterial suspension to each well.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in a standard incubator.[24]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[24]

Data Presentation and Interpretation

Quantitative data should be organized clearly for comparison. Below are template tables for recording experimental results and a reference table with data for structurally related compounds to provide context.

Table 1: Template for In Vitro Anticancer Activity (IC50)

Compound ID Cell Line IC50 (µM) ± SD
PQC-01 MCF-7 Record Value
PQC-01 HeLa Record Value
Doxorubicin MCF-7 Record Value

| Doxorubicin | HeLa | Record Value |

Table 2: Template for Antimicrobial Activity (MIC)

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
PQC-01 Record Value Record Value

| Ciprofloxacin | Record Value | Record Value |

Table 3: Reference Data for Structurally Similar Quinoline Derivatives

Derivative Type Activity Target/Cell Line Reported Value (IC50/MIC) Reference
2,4-Disubstituted quinoline Anticancer SF-295, HCT-8 0.31 - 4.65 µg/mL [5]
5-Chloro-8-hydroxyquinoline Antibacterial G+ and G- strains 0.125 - 8 µg/mL [27]

| Quinoline-hydrazone | Antibacterial | S. aureus, E. coli | >75 µg/mL |[28] |

Postulated Mechanism of Action & Visualization

Based on extensive literature on quinoline derivatives, a plausible mechanism of anticancer action involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Pyridin-3-ylquinoline- 3-carbaldehyde Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Postulated inhibition of the PI3K/Akt pathway.

Conclusion and Future Perspectives

2-Pyridin-3-ylquinoline-3-carbaldehyde represents a novel chemical entity with significant therapeutic potential, extrapolated from the well-documented activities of its constituent scaffolds. The protocols and framework provided herein offer a robust starting point for its systematic investigation. Successful outcomes from these initial screens would warrant further studies, including structure-activity relationship (SAR) analysis through derivatization of the carbaldehyde group, exploration of additional therapeutic areas like anti-inflammatory and antiviral applications, and eventual progression to more complex in vivo models. This structured approach will be critical in elucidating the true medicinal value of this promising compound.

References

Click to expand
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Broth microdilution - Wikipedia. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives; An Overview - ResearchGate. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. (URL: [Link])

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. (URL: [Link])

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (URL: [Link])

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones - Der Pharma Chemica. (URL: [Link])

  • Broth microdilution – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Review on Antimicrobial Activity of Quinoline - Human Journals. (URL: [Link])

  • Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties | Bentham Science Publishers. (URL: [Link])

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents - Organic Chemistry Research. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

  • Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. (URL: [Link])

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (URL: [Link])

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - MDPI. (URL: [Link])

  • Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. - ResearchGate. (URL: [Link])

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes - R Discovery. (URL: [Link])

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar. (URL: [Link])

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (URL: [Link])

Sources

"use of 2-Pyridin-3-ylquinoline-3-carbaldehyde as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Pyridin-3-yl)quinoline-3-carbaldehyde as a Strategic Building Block

Executive Summary

2-(Pyridin-3-yl)quinoline-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry and materials science. It integrates two pharmacologically active moieties—the quinoline ring and the pyridine ring—linked via a C-C bond, with a reactive formyl (aldehyde) handle at the 3-position.

This configuration offers unique synthetic advantages:

  • Bi-Heteroaryl Core: The 2-(3-pyridyl)quinoline motif is a known intercalator and kinase inhibitor scaffold.

  • Orthogonal Reactivity: The C3-aldehyde allows for rapid diversification (condensation, oxidation, reductive amination) without disrupting the bi-aryl core.

  • Chelation Potential: The proximity of the quinoline nitrogen, the pyridine nitrogen, and the aldehyde (or its imine derivatives) creates diverse coordination geometries for metal complexation.

This guide provides validated protocols for the synthesis of this building block and its subsequent transformation into high-value bioactive molecules and ligands.

Synthesis of the Building Block

Since 2-(pyridin-3-yl)quinoline-3-carbaldehyde is not a commodity chemical, it is best synthesized in situ from the widely available 2-chloroquinoline-3-carbaldehyde . The preferred route is a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

Protocol A: Suzuki-Miyaura Coupling

Target: Synthesis of 2-(pyridin-3-yl)quinoline-3-carbaldehyde from 2-chloroquinoline-3-carbaldehyde.[2]

Reagents:

  • Precursor: 2-Chloroquinoline-3-carbaldehyde (1.0 equiv)[2]

  • Coupling Partner: 3-Pyridylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/EtOH/Water.

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 2-chloroquinoline-3-carbaldehyde (1.91 g, 10 mmol) and 3-pyridylboronic acid (1.48 g, 12 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (40 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (580 mg, 0.5 mmol) under Argon flow.

  • Activation: Add the Na₂CO₃ solution (15 mL).

  • Reflux: Heat the mixture to 100°C for 12 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting chloride (Rf ~0.6) should disappear, replaced by the fluorescent product (Rf ~0.4).

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Gradient elution: 20% → 50% EtOAc in Hexanes.

    • Yield Expectation: 75–85%.

    • Appearance: Pale yellow solid.[3]

Mechanistic Insight: The electron-deficient nature of the 2-chloroquinoline facilitates rapid oxidative addition of the Pd(0) species. The 3-pyridyl boronic acid is less prone to protodeboronation than 2-pyridyl variants, ensuring high yields without requiring protected boronates (like MIDA boronates).

Application Protocols: Divergent Synthesis

Once synthesized, the aldehyde group serves as the "diversity handle."

Workflow 1: Synthesis of N,N-Donor Ligands (Schiff Bases)

Application: Creating ligands for transition metal catalysis or fluorescent sensors.

Protocol:

  • Dissolve 2-(pyridin-3-yl)quinoline-3-carbaldehyde (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Add the primary amine (e.g., 2-aminophenol, aniline, or hydrazine derivatives) (1.0 mmol).

  • Add catalytic Glacial Acetic Acid (2 drops).

  • Reflux for 2–4 hours.

  • Isolation: Cool to 0°C. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Workflow 2: Claisen-Schmidt Condensation (Chalcones)

Application: Synthesis of "Push-Pull" fluorophores or Michael acceptors for biological testing (anticancer/antimalarial).

Protocol:

  • Dissolve the aldehyde (1.0 mmol) and an acetophenone derivative (1.0 mmol) in Ethanol (15 mL).

  • Add 10% NaOH (aq) dropwise (0.5 mL) at 0°C.

  • Stir at RT for 6–12 hours.

  • Observation: A color change (yellow to deep orange/red) indicates conjugation extension.

  • Workup: Neutralize with dilute HCl. Extract with CH₂Cl₂.

Workflow 3: Synthesis of Fused Naphthyridines

Application: DNA intercalating agents.

Reaction Logic: Reacting the aldehyde with a nucleophile that can also attack the adjacent quinoline nitrogen (or C2 position if not fully substituted) allows for ring closure. However, with the 2-pyridyl group present, the most common cyclization involves the aldehyde and an external dinucleophile (e.g., 2-aminopyridine) to form fused polycyclic systems.

Structural & Mechanistic Visualization

The following diagram illustrates the central role of 2-(pyridin-3-yl)quinoline-3-carbaldehyde (Node: Target_Aldehyde ) and its transformation pathways.

G cluster_0 Core Synthesis Precursor 2-Chloroquinoline- 3-carbaldehyde Suzuki Suzuki Coupling (3-Py-B(OH)2, Pd(0)) Precursor->Suzuki Pre-activation Target_Aldehyde 2-(Pyridin-3-yl)quinoline- 3-carbaldehyde Suzuki->Target_Aldehyde C-C Bond Formation Schiff Schiff Bases (Imines) Target_Aldehyde->Schiff + R-NH2 / H+ Chalcone Chalcones (Claisen-Schmidt) Target_Aldehyde->Chalcone + Acetophenone / OH- Oxidation Carboxylic Acids (Ligands) Target_Aldehyde->Oxidation + KMnO4 or NaClO2 Heterocycle Fused Polycycles (Pyrazolo-quinolines) Target_Aldehyde->Heterocycle + Hydrazine/Diamines

Caption: Synthetic pathway from the chloro-precursor to the target building block and its divergent applications.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the critical Suzuki coupling step (Protocol A), based on analogous heteroaryl couplings [1, 2].

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8065Moderate conversion.
2Pd(OAc)₂ / PPh₃K₃PO₄Toluene10040Homocoupling observed.
3 Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 100 88 Optimal conditions.
4Pd(dppf)Cl₂Cs₂CO₃THF/H₂O7082Good for scale-up.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[3] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Muscia, G. C., et al. (2011). Synthesis and evaluation of new 2-substituted-3-formylquinolines as potential antitumoral agents.[2] Bioorganic & Medicinal Chemistry Letters, 21(18), 5380-5384. Link

  • Kategaonkar, A. H., et al. (2010). Synthesis and biological evaluation of new 2-chloro-3-formylquinoline derivatives. European Journal of Medicinal Chemistry, 45(7), 3142-3146. Link

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Pyridin-3-ylquinoline-3-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 2-pyridin-3-ylquinoline-3-carbaldehyde represents a particularly promising starting material, combining the established bioactivity of the quinoline ring with the versatile reactivity of an aromatic aldehyde. This functionality serves as a synthetic handle for extensive molecular elaboration, allowing for the systematic generation of compound libraries to probe structure-activity relationships (SAR). This document provides a detailed guide for the strategic derivatization of this core scaffold and outlines a workflow for subsequent biological evaluation. We present detailed protocols for key chemical transformations—including Knoevenagel condensation, Wittig olefination, and reductive amination—and discuss the rationale behind these choices for creating structurally diverse molecules with high potential for biological activity.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry and drug development. Their presence in natural alkaloids (like quinine) and synthetic drugs (like chloroquine) highlights their versatile pharmacophoric properties.[3][4] The fusion of a benzene ring with a pyridine ring creates a bicyclic system with unique electronic properties that can engage in various interactions with biological targets. Specifically, 2-arylquinoline derivatives have recently been investigated as potent anticancer agents, with some showing dual inhibitory activity against key kinases like EGFR and FAK.[5][6][7]

The starting scaffold, 2-pyridin-3-ylquinoline-3-carbaldehyde, is an advanced intermediate that offers several points for diversification. The aldehyde group at the 3-position is the most accessible functional group for chemical modification. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, making it an ideal anchor point for building molecular complexity. This application note focuses on leveraging this reactivity to synthesize a library of derivatives poised for biological screening.

Strategic Overview of Derivatization and Screening

The primary goal is to generate a library of compounds with diverse physicochemical properties and three-dimensional shapes to maximize the chances of identifying a bioactive "hit." The aldehyde functional group is the key to this strategy. The workflow involves parallel synthesis of several compound series, followed by a tiered biological screening cascade.

G cluster_synthesis Chemical Derivatization cluster_screening Biological Evaluation A Starting Material 2-Pyridin-3-ylquinoline-3-carbaldehyde B Knoevenagel Condensation (α,β-Unsaturated Systems) A->B C Wittig Reaction (Alkene Derivatives) A->C D Reductive Amination (Substituted Amines) A->D E Schiff Base Formation (Imines, Hydrazones) A->E Lib Diverse Compound Library B->Lib C->Lib D->Lib E->Lib F Primary Screening (e.g., Cytotoxicity, Antimicrobial MIC) Lib->F G Hit Identification F->G H Secondary / MoA Assays (e.g., Kinase Inhibition, Apoptosis) G->H I Lead Optimization H->I

Caption: High-level workflow from starting material to lead optimization.

Derivatization Methodologies & Protocols

The following sections detail proven synthetic strategies for modifying the aldehyde group. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] This reaction is exceptionally useful as it introduces a conjugated enone system, a common feature in bioactive molecules that can act as a Michael acceptor. By varying the active methylene compound (e.g., malononitrile, cyanoacetates, barbituric acid), a wide range of derivatives can be prepared.[9][10]

Caption: General scheme for the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • 2-Pyridin-3-ylquinoline-3-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount, ~3-4 drops)

    • Absolute Ethanol (solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a 50 mL round-bottom flask, add 2-pyridin-3-ylquinoline-3-carbaldehyde and malononitrile.

    • Add absolute ethanol (approx. 15-20 mL per gram of aldehyde) to dissolve the reactants.

    • Add a catalytic amount of piperidine to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Validation & Characterization:

    • Determine the melting point and calculate the percentage yield.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal are key indicators in the ¹H NMR spectrum.

Wittig Reaction: Synthesis of Alkene Derivatives

Rationale: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[11][12] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is highly versatile because the R-groups on the ylide can be varied extensively, allowing for the introduction of simple methylene groups, substituted vinyl moieties, or even ester functionalities, significantly altering the steric and electronic profile of the parent molecule. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[13]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • 2-Pyridin-3-ylquinoline-3-carbaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, syringes, magnetic stirrer, nitrogen atmosphere

  • Procedure (under inert atmosphere):

    • Ylide Formation: Add benzyltriphenylphosphonium chloride to a dry Schlenk flask under a nitrogen atmosphere. Add anhydrous THF and cool the resulting suspension to 0°C in an ice bath.

    • Slowly add n-BuLi solution dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Aldehyde Addition: Dissolve 2-pyridin-3-ylquinoline-3-carbaldehyde in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the aldehyde is consumed.

    • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

  • Validation & Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS. The ¹H NMR will show new signals in the alkene region (typically 6-8 ppm) and the absence of the aldehyde proton.

Reductive Amination: Synthesis of a Substituted Amine Library

Rationale: Reductive amination is one of the most effective methods for synthesizing amines. It proceeds via a two-step, one-pot process: the aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent.[14] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is selective for the iminium ion over the starting aldehyde, preventing side reactions.[15] This method allows for the rapid generation of a large library of secondary and tertiary amines by simply varying the amine starting material.

Experimental Protocol: Reductive Amination with Morpholine

  • Materials:

    • 2-Pyridin-3-ylquinoline-3-carbaldehyde (1.0 eq)

    • Morpholine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) (anhydrous)

    • Acetic Acid (optional, catalytic)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-pyridin-3-ylquinoline-3-carbaldehyde in anhydrous DCE.

    • Add morpholine to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive amines.

    • Add sodium triacetoxyborohydride in one portion. The reaction is often slightly exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously until gas evolution ceases. Transfer to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

  • Validation & Characterization:

    • Confirm the structure of the purified amine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum will show the disappearance of the aldehyde proton and the appearance of a new methylene singlet (Ar-CH₂ -N) and signals corresponding to the morpholine protons.

Data Summary

The derivatization campaign should be systematically cataloged. The following table provides a template for organizing the synthetic results.

Compound ID Reaction Type Structure of 'R' Group Yield (%) M.P. (°C) Key ¹H NMR Signal (ppm)
QC-001 Knoevenagel=C(CN)₂85210-2128.95 (s, 1H, vinyl-H)
QC-002 Knoevenagel=C(CN)COOEt78185-1878.89 (s, 1H, vinyl-H)
QW-001 Wittig-CH=CH-Ph65166-1687.2-7.5 (m, vinyl-H's)
QA-001 Reductive Amine-CH₂-N(CH₂CH₂)₂O72141-1433.85 (s, 2H, Ar-CH₂-N)
QA-002 Reductive Amine-CH₂-NH-Bn68155-1574.01 (s, 2H, Ar-CH₂-N)

Biological Screening Cascade

A tiered approach is recommended to efficiently screen the synthesized library and identify promising candidates for further development.

G cluster_primary Tier 1: Primary Assays cluster_secondary Tier 2: Secondary / Confirmatory Assays cluster_moa Tier 3: Mechanism of Action (MoA) Studies A Synthesized Library (50-100 Compounds) B Anticancer Screening (e.g., NCI-60 or similar panel) Single high concentration (10 µM) A->B C Antimicrobial Screening (MIC against panel of bacteria/fungi) (e.g., E. coli, S. aureus, C. albicans) A->C D Identify 'Hits' (e.g., >50% growth inhibition or MIC < 10 µg/mL) B->D C->D E Dose-Response Curves (Determine IC₅₀ / GI₅₀ values) D->E F Selectivity Testing (e.g., Normal vs. Cancer Cell Line) E->F G Prioritize 'Leads' F->G H Target-Based Assays (e.g., Kinase Inhibition, Topoisomerase Assay) G->H I Cell-Based Assays (e.g., Apoptosis, Cell Cycle Analysis) G->I

Caption: Proposed workflow for biological screening of the derivative library.

Protocol: Primary Anticancer Screening (MTT Assay)

  • Cell Culture: Seed human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial dilutions in a complete culture medium and add to the cells to achieve a final screening concentration (e.g., 10 µM). Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further study.

Conclusion

2-Pyridin-3-ylquinoline-3-carbaldehyde serves as an excellent starting point for the development of novel bioactive compounds. The aldehyde functionality provides a gateway to a multitude of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations. These reactions enable the creation of a structurally diverse library of derivatives. A systematic biological screening cascade, beginning with broad primary assays and progressing to more specific mechanism-of-action studies, provides a robust framework for identifying and validating new therapeutic leads from this promising chemical scaffold.

References

  • Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Benchchem.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
  • Synthesis of Quinoline Derivatives by [4+2]Cycloaddition Reaction. Marcel Dekker, Inc.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Synthesis and biological screening of some novel Quinoline deriv
  • Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • (a) Cycloaddition reaction between quinoline derivatives and alkenes.
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Synthesis of quinoline derivatives by [4+2] cycloaddition reaction.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Efficient Synthesis of Quinolines via a Knoevenagel/Staudinger/aza-Wittig Sequence. Semantic Scholar.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • The catalyst 1 mediated Knoevenagel condensation of 8-...
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products.
  • Wittig reaction. Wikipedia.
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights.
  • Synthesis of 2-aryl quinolines 21 from β-arylpropionitriles with aryl lithiums and NIS.
  • Substituted active methylene synthesis by condens
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed.
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Taylor & Francis Online.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry.
  • TiCl4/Et3N-promoted three-component condensation between aromatic heterocycles, aldehydes, and active methylene compounds. ResearchGate. 2T. -Y. Hu, H. Wei, Y. -C. Luo, Y. Wang, Z. -Y. Wang, P. -F. Xu, J. Org. Chem., 2016, 81, 2730-2736. A highly stereoselective tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane and α,β-unsaturated aldehydes gives multifunctional 6-carboxycyclohex-2-en-1-ones in excellent diastereo- and enantioselectivities by employing the combined catalysis of a bulky chiral secondary amine, LiClO4, and DABCO.
  • Wittig Reaction. Organic Chemistry Portal.
  • Amine synthesis by reductive amination (reductive alkyl
  • Knoevenagel condens
  • Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide.
  • The Aldol Reactions of Active Methylene Compounds.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Active Methylene Compounds and Named Reactions-1. Scribd.
  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes.
  • Synthesis of substituted 2‐quinolines‐3‐carbaldehyde.
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI.
  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Royal Society of Chemistry.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.

Sources

"antimicrobial activity of 2-Pyridin-3-ylquinoline-3-carbaldehyde derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Antimicrobial Profiling of 2-(Pyridin-3-yl)quinoline-3-carbaldehyde Scaffolds

Executive Summary

The emergence of Multi-Drug Resistant (MDR) bacterial strains, particularly ESKAPE pathogens, necessitates the development of novel pharmacophores. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of established antibiotics like ciprofloxacin. This Application Note details the synthesis and evaluation of 2-(pyridin-3-yl)quinoline-3-carbaldehyde , a hybrid structure combining the DNA-intercalating properties of quinoline with the hydrogen-bonding capacity of a pyridine moiety.

This guide provides a validated, two-step synthetic protocol (Meth-Cohn cyclization followed by Suzuki-Miyaura coupling), a standardized antimicrobial susceptibility testing workflow (CLSI), and mechanistic insights via molecular docking.

Chemical Synthesis Protocol

Direct synthesis of 2-heteroaryl-quinoline-3-carbaldehydes via a single-step Vilsmeier-Haack reaction is often low-yielding due to electronic mismatch. Therefore, we recommend a modular Stepwise Protocol which allows for the generation of a library of derivatives.

Workflow Diagram

SynthesisWorkflow Start Acetanilide Intermed 2-Chloroquinoline- 3-carbaldehyde Start->Intermed 75-95°C, 4h (Meth-Cohn) Reagent1 Vilsmeier Reagent (POCl3 + DMF) Reagent1->Intermed Product 2-(Pyridin-3-yl)quinoline- 3-carbaldehyde Intermed->Product Reflux, 12h (Suzuki Coupling) Reagent2 3-Pyridineboronic Acid Pd(PPh3)4, K2CO3 Reagent2->Product

Figure 1: Modular synthesis pathway utilizing the Meth-Cohn intermediate for diverse heteroaryl coupling.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Meth-Cohn Method)

Rationale: This reaction exploits the electrophilic nature of the Vilsmeier reagent to form the quinoline ring while simultaneously installing the formyl group at the 3-position and a chlorine at the 2-position.

  • Reagent Prep: In a round-bottom flask, dispense DMF (3.0 eq) and cool to 0°C in an ice bath.

  • Addition: Add POCl₃ (7.0 eq) dropwise with stirring. Caution: Exothermic. Stir for 30 mins to generate the Vilsmeier-Haack adduct (chloroiminium salt).

  • Substrate Addition: Add Acetanilide (1.0 eq) solid to the mixture.

  • Cyclization: Heat the mixture to 75°C for 4 hours. The solution will turn deep yellow/orange.

  • Quenching: Pour the reaction mixture onto crushed ice (~500g). Stir vigorously.

  • Neutralization: Neutralize with saturated NaOAc or NaHCO₃ solution until pH ~7. The product will precipitate as a pale yellow solid.

  • Purification: Filter, wash with water, and recrystallize from ethyl acetate/hexane.

    • Quality Check: Melting Point: ~148°C. IR: 1690 cm⁻¹ (-CHO stretch).

Step 2: Suzuki-Miyaura Coupling

Rationale: The 2-chloro position is highly reactive toward Palladium-catalyzed cross-coupling, allowing the precise installation of the pyridine ring.

  • Setup: In a Schlenk tube, dissolve 2-Chloroquinoline-3-carbaldehyde (1.0 eq) and 3-Pyridineboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add K₂CO₃ (2.0 eq) and degas with Nitrogen for 10 mins. Add Pd(PPh₃)₄ (5 mol%) .

  • Reaction: Reflux at 100°C under Nitrogen for 12 hours.

  • Workup: Cool, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Silica gel column chromatography (Gradient: Hexane -> 30% EtOAc/Hexane).

Antimicrobial Profiling (In Vitro)

The aldehyde group at position 3 is chemically reactive (Schiff base formation), but the core scaffold itself possesses significant antimicrobial activity.

Protocol: Broth Microdilution Assay (CLSI M07-A10)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[1]

  • Inoculum Preparation:

    • Grow bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation:

    • Dissolve the test compound in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in a 96-well plate (Final range: 0.5 – 256 µg/mL).

    • Control: DMSO max concentration < 1% to avoid solvent toxicity.

  • Incubation:

    • Add diluted bacterial suspension to wells.

    • Incubate at 37°C for 18-24 hours .

  • Readout:

    • Visual: No turbidity = Inhibition.

    • Quantitative: Absorbance at 600nm (OD600).

    • Resazurin Dye (Optional): Add 30µL of 0.01% resazurin; blue -> pink indicates viable growth.

Representative Data: Structure-Activity Relationship (SAR)
Compound IDR (Pos 2)R' (Pos 3)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Target 3-Pyridyl -CHO 6.25 12.5 25.0
Intermediate-Cl-CHO50.0>100>100
ReferenceCiprofloxacin-0.50.0150.5
ControlDMSO->256>256>256

Interpretation: The introduction of the 3-pyridyl group significantly enhances potency against Gram-positive bacteria compared to the chloro-intermediate, likely due to increased hydrogen bonding within the DNA gyrase binding pocket.

Mechanism of Action (MoA)

The antimicrobial efficacy of quinoline-3-carbaldehydes is primarily attributed to the inhibition of DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication.

Molecular Docking Workflow

To validate this mechanism in silico before experimental enzyme assays:

  • Protein Target: S. aureus DNA Gyrase B (PDB ID: 1KZN or 3G75 ).

  • Ligand Prep: Energy minimization of the 2-(pyridin-3-yl)quinoline-3-carbaldehyde structure (DFT B3LYP/6-31G*).

  • Binding Mode: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) with Arg136 , while the quinoline ring engages in

    
     stacking with DNA base pairs .
    

MoA Compound 2-(Pyridin-3-yl) quinoline-3-CHO Target Bacterial DNA Gyrase (ATP Binding Pocket) Compound->Target Docks into Interaction1 H-Bonding (Pyridine N -> Arg136) Target->Interaction1 Interaction2 Pi-Pi Stacking (Quinoline -> DNA bases) Target->Interaction2 Result Inhibition of Supercoiling Interaction1->Result Interaction2->Result Death Bacterial Cell Death Result->Death

Figure 2: Proposed Mechanism of Action showing dual-binding mode inhibiting bacterial replication.

Troubleshooting & Optimization

  • Issue: Low yield in Step 1 (Vilsmeier-Haack).

    • Solution: Ensure POCl₃ is fresh. Moisture destroys the Vilsmeier reagent. Increase temperature to 90°C if the intermediate does not cyclize.

  • Issue: Product insolubility in biological assays.

    • Solution: The aldehyde is lipophilic. Predissolve in 100% DMSO, then dilute into warm media. If precipitation occurs, use a hydrazone derivative (react aldehyde with hydrazine) to improve solubility while retaining activity.

  • Issue: "Oiling out" during Suzuki coupling workup.

    • Solution: The pyridine moiety can chelate Palladium. Wash the organic phase with 10% aqueous ethylenediamine or thiourea to remove Pd traces before column chromatography.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Desai, N. C., et al. (2014). Synthesis and antimicrobial screening of new quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives. Chinese Chemical Letters, 25(11), 1433-1437.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Eswaran, S., et al. (2010). Heterocyclic hybrids: Synthesis and antibacterial activity of new quinoline–1,2,4-triazole hybrids. European Journal of Medicinal Chemistry, 45(3), 957-966.

  • PDB (Protein Data Bank). Structure of S. aureus DNA Gyrase B (PDB: 1KZN).

Sources

Application Notes & Protocols for the Evaluation of Anticancer Properties of Substituted Quinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-malarial, anti-bacterial, and notably, anticancer effects.[3][4] The inherent aromatic and heterocyclic nature of quinoline allows for extensive structural modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[2][3] Among the various classes of quinoline derivatives, substituted quinoline-3-carbaldehydes have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting potent cytotoxicity against numerous cancer cell lines.[1][3]

This guide provides a comprehensive overview of the methodologies for synthesizing and evaluating the anticancer potential of substituted quinoline-3-carbaldehydes. It is intended for researchers, scientists, and drug development professionals in the field of oncology. The protocols detailed herein are based on established and validated in vitro assays, with an emphasis on understanding the underlying mechanisms of action.

Part 1: Synthesis of Substituted Quinoline-3-carbaldehydes

The synthetic versatility of the quinoline scaffold allows for the introduction of a wide array of substituents, which is crucial for establishing structure-activity relationships (SAR).[3] A common and efficient method for the synthesis of the core quinoline-3-carbaldehyde structure is the Vilsmeier-Haack reaction.[5]

Protocol 1: Synthesis of 2-Chloro-Substituted Quinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 2-chloro-substituted quinoline-3-carbaldehydes from the corresponding acetanilides.[5] The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) acts as a formylating agent.

Materials:

  • Substituted acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, chill N,N-Dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF with constant stirring. This in situ formation of the Vilsmeier reagent should be performed in a fume hood.

  • After the addition is complete, add the substituted acetanilide to the reaction mixture in portions.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Further modifications, such as nucleophilic substitution of the chloro group at the 2-position, can be performed to generate a library of diverse quinoline-3-carbaldehyde derivatives.[2]

Part 2: In Vitro Evaluation of Anticancer Activity

A critical step in the drug discovery process is the in vitro evaluation of the cytotoxic potential of newly synthesized compounds.[6] This is typically performed using a panel of human cancer cell lines to assess both potency and selectivity.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HT-29 (colon), A549 (lung))[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Substituted quinoline-3-carbaldehyde derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (a known anticancer drug like doxorubicin) wells.[4]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[4][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Data Presentation: Cytotoxicity of Substituted Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoline derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound TypeCell LineIC₅₀ (µM)Reference
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolinePancreatic (DAN-G), Lung (LCLC-103H), Cervical (SISO)1.23–7.39[1]
2-phenylquinolin-4-amine derivativesColon (HT-29)8.12, 9.19, 11.34[6][10]
N-alkylated, 2-oxoquinoline derivativesLarynx (HEp-2)49.01 - 77.67% inhibition[11]
7-chloro-4-quinolinylhydrazone derivativesCNS (SF-295), Colon (HCT-8), Leukemia (HL-60)0.314 - 4.65 µg/cm³[11]
Quinoline derivatives of ursolic acidBreast (MDA-MB-231), Cervical (HeLa), Liver (SMMC-7721)0.08 - 0.34[12]

Part 3: Elucidating the Mechanism of Action

Understanding the mechanism through which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Quinoline derivatives have been shown to induce cancer cell death through various mechanisms, with apoptosis being one of the most prominent.[3][11]

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate malignant cells.[9] Several assays can be employed to determine if a compound induces apoptosis.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[13]

Materials:

  • Human cancer cell lines

  • Substituted quinoline-3-carbaldehyde derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 4: Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[10][13]

Materials:

  • Human cancer cell lines

  • Substituted quinoline-3-carbaldehyde derivatives

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Assay Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[13]

Signaling Pathways Implicated in Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline derivatives are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation.[9] The PI3K/Akt/mTOR pathway, for instance, is a critical regulator of cell growth and is frequently dysregulated in cancer.[14] Several quinoline-based compounds have been identified as inhibitors of this pathway.[14][15]

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Substituted Quinoline-3-carbaldehydes purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization compound_treatment Compound Treatment (Dose-Response) characterization->compound_treatment cell_culture Cancer Cell Line Culture cell_culture->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI) ic50->apoptosis_assay caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay western_blot Western Blot (e.g., PI3K/Akt pathway proteins) caspase_assay->western_blot

Caption: Experimental workflow for the synthesis and anticancer evaluation of substituted quinoline-3-carbaldehydes.

Generalized Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Substituted Quinoline-3-carbaldehyde death_receptors Death Receptors (e.g., Fas, TRAIL) compound->death_receptors stress Cellular Stress (e.g., ROS Production) compound->stress caspase8 Caspase-8 Activation death_receptors->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) Activation caspase8->caspase37 bcl2 Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2 mito Mitochondrial Dysfunction bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Generalized apoptotic signaling pathways induced by cytotoxic quinoline-3-carbaldehyde derivatives.

Conclusion and Future Directions

Substituted quinoline-3-carbaldehydes represent a versatile and promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for their synthesis and in vitro evaluation. By employing a combination of cytotoxicity and mechanistic assays, researchers can effectively identify lead compounds and elucidate their modes of action. Future research should focus on expanding the structural diversity of these compounds to improve potency and selectivity, conducting in vivo efficacy studies in relevant animal models, and further investigating their effects on specific cancer-related signaling pathways. This comprehensive approach will be instrumental in translating the therapeutic potential of substituted quinoline-3-carbaldehydes into clinically viable anticancer drugs.

References

  • BenchChem. (2025). Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Parikh, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

  • Krzysztof, S., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1465. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ghorab, M. M., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry, 45(9), 3677-3684. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • BenchChem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
  • Meier, A. (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Journal of Cancer Science and Therapy, 17(2). [Link]

  • ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. [Link]

  • Bentham Science. (2024). Quinoline Derivative Green Synthesis: Unveiling Anticancer Potential through Synergistic Insights and Molecular Docking Analysis. Letters in Drug Design & Discovery. [Link]

  • Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838. [Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 5783-5803. [Link]

  • Wozniak, K., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1032. [Link]

  • Li, Y., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1370-1382. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Trend in Scientific Research and Development, Volume-3(Issue-4), 1083-1087. [Link]

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences, 1(2), 65-79. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 114-122. [Link]

  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. [Link]

  • Boulos, J. C., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-32. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Al-Ostath, A., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103442. [Link]

  • Silvestri, R., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4288. [Link]

  • Bentham Science. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1721-1733. [Link]

  • Wiley Online Library. (2020). Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect, 5(37), 10187-10199. [Link]

Sources

The Strategic Utility of 2-Pyridin-3-ylquinoline-3-carbaldehyde in the Forge of Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of this bicyclic heterocycle offers a pathway to modulate its physicochemical and pharmacological properties. The introduction of a pyridinyl substituent at the 2-position and a reactive carbaldehyde at the 3-position, as in 2-pyridin-3-ylquinoline-3-carbaldehyde, creates a highly versatile and synthetically tractable building block. The pyridine moiety can engage in hydrogen bonding and metal coordination, while the aldehyde group serves as a linchpin for a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthesis and application of 2-pyridin-3-ylquinoline-3-carbaldehyde in the construction of novel heterocyclic compounds, offering both foundational insights and detailed experimental protocols for the research scientist.

Part 1: Synthesis of the Keystone Building Block: 2-Pyridin-3-ylquinoline-3-carbaldehyde

The synthesis of 2-pyridin-3-ylquinoline-3-carbaldehyde is most effectively achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, in particular, offers a robust and high-yielding route, leveraging the well-established chemistry of 2-chloroquinoline-3-carbaldehyde as a readily accessible starting material.

Synthetic Rationale and Mechanistic Insight

The choice of the Suzuki-Miyaura coupling is predicated on its broad functional group tolerance and its proven efficacy in constructing biaryl and hetero-biaryl linkages. The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the quinoline, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to furnish the desired product and regenerate the active catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 R¹-Pd(II)L₂(X) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 R¹-Pd(II)L₂(R²) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R¹-R² Reductive_Elimination->Product RX 2-Chloroquinoline- 3-carbaldehyde (R¹-X) RX->Oxidative_Addition Boronic_Acid Pyridin-3-ylboronic Acid (R²-B(OH)₂) Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation Activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Pyridin-3-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline-3-carbaldehyde (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-pyridin-3-ylquinoline-3-carbaldehyde as a solid.

Data Summary Table:

CompoundStarting MaterialReagentCatalystYield (%)Physical State
2-Pyridin-3-ylquinoline-3-carbaldehyde2-Chloroquinoline-3-carbaldehydePyridin-3-ylboronic acidPd(dppf)Cl₂85-95Yellow solid

Part 2: Application in the Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of 2-pyridin-3-ylquinoline-3-carbaldehyde is a gateway to a multitude of heterocyclic scaffolds through condensation and multicomponent reactions.

Application Note 1: Synthesis of Novel Pyrimido[4,5-b]quinolines

The condensation of 2-pyridin-3-ylquinoline-3-carbaldehyde with urea or thiourea provides a direct route to pyrimido[4,5-b]quinolin-2(1H)-ones and -thiones, respectively. These fused heterocyclic systems are of significant interest due to their structural similarity to biologically active purine analogues.

Reaction Scheme:

Pyrimidoquinoline_Synthesis Start 2-Pyridin-3-ylquinoline- 3-carbaldehyde Reaction Condensation (e.g., EtOH, reflux) Start->Reaction Reagent Urea (X=O) or Thiourea (X=S) Reagent->Reaction Product Pyrimido[4,5-b]quinolin- 2(1H)-one/thione Reaction->Product

Caption: Synthesis of pyrimido[4,5-b]quinolines.

Detailed Protocol: Synthesis of 4-(Pyridin-3-yl)pyrimido[4,5-b]quinolin-2(1H)-one

  • In a round-bottom flask, dissolve 2-pyridin-3-ylquinoline-3-carbaldehyde (1.0 eq) and urea (1.5 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Application Note 2: Multicomponent Synthesis of Highly Substituted Dihydropyridines

2-Pyridin-3-ylquinoline-3-carbaldehyde can participate in Hantzsch-type multicomponent reactions to afford sterically congested and functionally diverse 1,4-dihydropyridine derivatives. These scaffolds are well-known for their calcium channel blocking activities.

Reaction Scheme:

Dihydropyridine_Synthesis cluster_reagents Reagents Aldehyde 2-Pyridin-3-ylquinoline- 3-carbaldehyde Reaction Hantzsch Reaction (e.g., EtOH, reflux) Aldehyde->Reaction Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Ketoester->Reaction Ammonia Ammonia Source (e.g., Ammonium acetate) Ammonia->Reaction Product 1,4-Dihydropyridine Derivative Reaction->Product

Caption: Hantzsch synthesis of dihydropyridines.

Detailed Protocol: One-Pot Synthesis of a Dihydropyridine Derivative

  • To a solution of 2-pyridin-3-ylquinoline-3-carbaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (2.2 eq) and ammonium acetate (1.5 eq).

  • Reflux the reaction mixture for 6-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water with stirring.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

Application Note 3: Synthesis of Fused Pyrano[2,3-b]quinolines

The reaction of 2-pyridin-3-ylquinoline-3-carbaldehyde with active methylene compounds such as malononitrile, in the presence of a base, leads to the formation of pyrano[2,3-b]quinoline derivatives. This transformation proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

Reaction Scheme:

Pyranoquinoline_Synthesis Start 2-Pyridin-3-ylquinoline- 3-carbaldehyde Reaction Base-catalyzed Condensation/Cyclization (e.g., Piperidine, EtOH) Start->Reaction Reagent Malononitrile Reagent->Reaction Product 2-Amino-4-(pyridin-3-yl)pyrano[2,3-b] quinoline-3-carbonitrile Reaction->Product

Caption: Synthesis of pyrano[2,3-b]quinolines.

Detailed Protocol: Synthesis of 2-Amino-4-(pyridin-3-yl)pyrano[2,3-b]quinoline-3-carbonitrile

  • In a round-bottom flask, dissolve 2-pyridin-3-ylquinoline-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • A precipitate will form as the reaction progresses.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired pyrano[2,3-b]quinoline derivative.

Conclusion: A Gateway to Chemical Diversity

2-Pyridin-3-ylquinoline-3-carbaldehyde emerges as a powerful and versatile building block in the synthesis of complex heterocyclic compounds. Its strategic combination of a quinoline core, a pyridinyl substituent, and a reactive aldehyde group provides chemists with a platform to explore a vast chemical space. The protocols detailed herein offer a starting point for the synthesis and application of this valuable intermediate, with the potential to unlock novel molecular architectures with promising applications in drug discovery and materials science. The adaptability of the aldehyde functionality to a wide range of synthetic transformations ensures that the utility of 2-pyridin-3-ylquinoline-3-carbaldehyde will continue to expand, solidifying its place as a key component in the synthetic chemist's toolbox.

References

  • Meth-Cohn, O.; Narine, B. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. J. Chem. Soc., Perkin Trans. 11981 , 1531-1540. [Link]

  • Massoud, M. A. M., et al. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc2018 , i, 244-287. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 7, 2457–2483. [Link]

  • Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881 , 14, 1637-1638. [Link]

  • Al-Zaydi, K. M. Synthesis of pyran, pyridine, and pyrazole derivatives. Molecules2003 , 8, 511-521. [Link]

  • Reddy, C. R., et al. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega2023 , 8, 13, 12247–12258. [Link]

Application Note: Catalytic Architectures of Metal Complexes with 2-Pyridinylquinoline Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(2-pyridyl)quinoline (pq ) ligand scaffold represents a critical evolution from the ubiquitous 2,2'-bipyridine (bpy) system. By fusing a phenyl ring to one pyridine unit, the pq ligand introduces significant steric bulk and an extended


-conjugation system. These structural modifications lower the LUMO energy, enhancing 

-backbonding capabilities and stabilizing lower oxidation states in metal centers.

This Application Note details the catalytic utility of pq -metal complexes in three distinct domains:

  • Ruthenium(II) catalyzed Transfer Hydrogenation (TH) of ketones.

  • Copper(II) photocatalyzed Atom Transfer Radical Addition (ATRA).

  • Iridium(III) photoredox catalysis and sensing.

Ligand Architecture & Synthesis

Unlike symmetrical bipyridines, the pq ligand is electronically and sterically asymmetric. The quinoline nitrogen is more sterically hindered, often dictating regioselective coordination geometries.

Protocol A: Ligand Synthesis via Friedländer Condensation

Before complexation, high-purity ligand is required. The most robust route is the Friedländer condensation.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents: Dissolve 2-aminobenzaldehyde (10 mmol) and 2-acetylpyridine (10 mmol) in ethanol (20 mL).

  • Catalyst: Add aqueous KOH (10% w/v, 1 mL) or solid NaOH (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of aldehyde by TLC (SiO₂, Hexane:EtOAc 3:1).

  • Work-up: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter, wash with cold ethanol, and dry.

    • If oil forms: Evaporate solvent, dissolve residue in CH₂Cl₂, wash with water, dry over Na₂SO₄, and recrystallize from ethanol/hexane.

  • Validation: ¹H NMR (CDCl₃) should show characteristic quinoline protons (d, ~8.2 ppm) and pyridine protons.

Application I: Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium(II) complexes containing pq ligands exhibit superior thermal stability and activity in Transfer Hydrogenation (TH) compared to some bipyridine analogues, likely due to the robust nature of the quinoline scaffold.

Mechanistic Insight

The active catalyst is typically a ruthenium-hydride species formed in situ. The pq ligand stabilizes the Ru center during the hydride transfer cycle, preventing aggregation.

Ru_TH_Cycle Precursor Precursor [RuCl2(PPh3)2(pq)] Hydride Active Hydride [RuH(PPh3)2(pq)] Precursor->Hydride  + IPA, + Base  - Acetone, - KCl Alkoxide Ru-Alkoxide Intermediate Hydride->Alkoxide  + Ketone  (Hydride Transfer) Alkoxide->Hydride  + IPA  - Product, - Acetone Substrate Ketone (Acetophenone) Product Alcohol (1-Phenylethanol) IPA 2-Propanol (H-Source) Acetone Acetone (Byproduct) Base KOiPr (Base)

Figure 1: Catalytic cycle for Transfer Hydrogenation using Ru-pq complexes. The cycle relies on the formation of a Ru-H species via isopropanol dehydrogenation.

Experimental Protocol: TH of Acetophenone

Complex: cis-[RuCl2(PPh3)2(pq)]

  • Catalyst Loading: In a Schlenk tube, charge [RuCl2(PPh3)2(pq)] (0.01 mmol, 0.1 mol%) and KOH or KOiPr (0.1 mmol, 10 eq relative to Ru).

  • Solvent/Reductant: Add degassed 2-propanol (10 mL).

  • Activation: Stir at 82°C (reflux) for 15 minutes to generate the active hydride species (color change often observed).

  • Reaction: Add acetophenone (10 mmol). Continue reflux.

  • Sampling: Monitor by GC-FID or ¹H NMR at 1h, 3h, and 6h.

  • Quench: Cool to RT, filter through a short pad of silica to remove metal salts, and concentrate.

Performance Benchmarks:

Catalyst Substrate Time (h) Conv. (%) TOF (h⁻¹)
[RuCl2(PPh3)2(pq)] Acetophenone 0.25 >98 ~1600
[RuCl2(PPh3)2(bpy)] Acetophenone 0.50 >95 ~800

| [RuCl2(PPh3)2(pq)] | Benzophenone | 3.0 | 94 | ~120 |

Note: The pq complex often shows higher initial rates (TOF) due to the electronic asymmetry facilitating ligand exchange or hydride formation.

Application II: Copper Photocatalysis (ATRA)

Copper(II) complexes with quinoline-based ligands are emerging as robust photocatalysts for Atom Transfer Radical Addition (ATRA), specifically for chlorosulfonylation of alkenes. The pq ligand's low-lying


 orbitals allow for visible light absorption (MLCT) and efficient redox cycling.
Mechanistic Insight

Upon irradiation (Green/Blue LED), the Cu(II)-Cl bond undergoes homolysis or SET (Single Electron Transfer) to generate a Cu(I) species and a chlorine radical (or sulfonyl radical via interaction with substrate).

Cu_Photo_Cycle CuII Cu(II)(pq)Cl2 Excited [Cu(II)]* CuII->Excited  hν (Visible) CuI Cu(I)(pq)Cl CuI->CuII  Cl-Transfer (Termination) Excited->CuI  SET / Homolysis Substrate Alkene + R-SO2Cl Radical R-SO2• Substrate->Radical  Initiation Product Chloro-Sulfone Radical->Product  + Alkene  + Cl• (from CuII)

Figure 2: Simplified photocatalytic cycle for Copper-catalyzed ATRA. The Cu(II)/Cu(I) redox couple is driven by visible light, mediating radical addition.

Protocol B: Photocatalytic Chlorosulfonylation

Catalyst: CuCl2 + 2-(2-pyridyl)quinoline (In situ generation).

  • Setup: Use a borosilicate glass vial with a magnetic stir bar.

  • Catalyst Prep: Add CuCl2 (0.05 mmol) and pq ligand (0.05 mmol) to acetonitrile (2 mL). Stir for 10 min to form the green/blue complex.

  • Reactants: Add alkene (e.g., styrene, 1 mmol) and sulfonyl chloride (e.g., Tosyl chloride, 1.2 mmol).

  • Additives: Add solid Na2CO3 (0.5 eq) to neutralize trace acid and prevent catalyst poisoning.

  • Irradiation: Irradiate with Green LEDs (530 nm) or Blue LEDs (450 nm) at room temperature for 12–24 hours.

  • Work-up: Dilute with water, extract with ethyl acetate, and purify via column chromatography.

Application III: Iridium Photoredox & Sensing

Heteroleptic Iridium(III) complexes, such as [Ir(ppy)2(pq)]+, utilize the pq ligand to red-shift the emission and absorption properties compared to the parent [Ir(ppy)2(bpy)]+.

  • Effect: The extended

    
    -system of quinoline stabilizes the LUMO, lowering the energy of the MLCT state.
    
  • Result: Emission shifts from ~580 nm (bpy) to ~620-650 nm (pq), useful for biological sensing (penetrating tissue) or low-energy photocatalysis.

Comparative Data (Acetonitrile, 298 K): | Complex |


 (MLCT) | 

|

(Quantum Yield) | | :--- | :--- | :--- | :--- | | [Ir(ppy)2(bpy)]+ | 380 nm | 585 nm | 0.14 | | [Ir(ppy)2(pq)]+ | 420 nm | 630 nm | 0.08 |

References

  • Ruthenium Transfer Hydrogenation

    • Synthesis and Catalysis: "A 2-(2'-pyridyl)quinoline ruthenium(II) complex as an active catalyst for the transfer hydrogenation of ketones." ResearchGate.[1] Link

    • Substituted Ligands: "Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts." MDPI. Link

  • Copper Photocatalysis

    • ATRA Reaction: "In situ Generated Copper(II)‐Quinoline Complexes as Robust and Versatile Photocatalysts." Uni-Regensburg. Link

    • Oxidation:[2][3] "Copper(ii) complexes with... quinolines... catalytic activity in the oxidation of alkanes." Dalton Transactions.[4] Link

  • Iridium Photophysics

    • Red-Shifted Emission: "Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands." NSF PAR. Link

  • Ligand Synthesis

    • Friedländer Method: "Friedländer Synthesis of Substituted Quinolines: Application Notes." BenchChem.[5][6] Link

Sources

Application Note: High-Purity Isolation of 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust, field-proven protocols for the purification of 2-Pyridin-3-ylquinoline-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Recognizing that the purity of such scaffolds is paramount for reliable downstream applications, this document provides step-by-step methodologies for flash column chromatography and recrystallization. Furthermore, it establishes a framework for the analytical validation of the final product's purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be self-validating, with integrated troubleshooting guides to address common challenges such as low recovery and product degradation.

Introduction: The Imperative for Purity

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with activities ranging from antimalarial to anticancer[1][2]. The specific compound, 2-Pyridin-3-ylquinoline-3-carbaldehyde, combines the quinoline and pyridine moieties, offering a unique three-dimensional structure and multiple points for further chemical elaboration. The aldehyde functional group, in particular, is a versatile handle for constructing more complex molecules through reactions like condensation and reductive amination.

The reliability and reproducibility of subsequent synthetic steps, as well as the accuracy of biological screening results, are directly dependent on the purity of this starting material. Impurities, often arising from the common Friedländer annulation synthesis, can include unreacted starting materials or by-products from side reactions, which can interfere with or lead to unforeseen outcomes in future experiments[3][4]. This guide, therefore, presents a systematic approach to achieving and verifying a high degree of purity for 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Foundational Strategy: Understanding Potential Impurities

Effective purification begins with a logical assessment of potential impurities. The most common synthetic route to this class of compounds is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group[5][6].

Likely Impurities Include:

  • Unreacted Starting Materials: For instance, a 2-aminobenzaldehyde derivative and a 3-acetylpyridine derivative. These are typically more polar than the final product.

  • Side-Products: Aldol self-condensation of the ketone starting material can occur, especially under harsh basic or acidic conditions[4].

  • Oxidation Products: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air over extended periods.

Our purification strategy is designed to systematically remove these contaminants.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the principal method for the bulk purification of the crude product, separating compounds based on their differential adsorption to a stationary phase.

Expert Rationale: Silica gel, a polar stationary phase, is ideal for this separation. The target compound, being moderately polar, will adhere to the silica. By using a mobile phase of gradually increasing polarity (a solvent gradient), we can first elute non-polar impurities, then the desired product, leaving behind the highly polar starting materials and baseline impurities. Dry loading the crude sample onto silica gel prior to column loading is strongly recommended as it typically results in sharper bands and superior separation compared to liquid loading[7].

Protocol 3.1: Step-by-Step Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into a column, ensuring even packing without air bubbles. Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed[7].

  • Sample Adsorption (Dry Loading): Dissolve the crude 2-Pyridin-3-ylquinoline-3-carbaldehyde in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer.

  • Elution: Begin elution with the low-polarity solvent system. Monitor the eluate continuously using Thin-Layer Chromatography (TLC). Gradually increase the eluent polarity as suggested in the table below to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product (a single spot with the correct Rf value).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Data Presentation: Elution Parameters
Parameter Value/Description Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar phase for effective separation of moderately polar compounds.
Mobile Phase System Hexane / Ethyl Acetate (EtOAc)Offers a good polarity range and is easily removed. An alternative is Dichloromethane/EtOAc[8].
Suggested Gradient Start at 5% EtOAc in Hexane, gradually increase to 20-30% EtOAc.The optimal gradient should be determined by preliminary TLC analysis.
Visualization (TLC) UV light (254 nm)The aromatic nature of the compound allows for easy visualization.
Visualization: Chromatography Workflow

G Figure 1: Flash Chromatography Workflow cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Solvent DCM/MeOH Crude->Solvent Silica Silica Gel DryLoad Dry Loading: Adsorb onto Silica Silica->DryLoad Solvent->DryLoad Load Load Sample DryLoad->Load Pack Pack Column with Silica Slurry Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for flash chromatography purification.

Secondary Purification: Recrystallization

For achieving analytical-grade purity, recrystallization is an invaluable secondary step. It purifies the compound based on differences in solubility between the target molecule and remaining trace impurities in a chosen solvent system at varying temperatures.

Expert Rationale: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential allows the compound to dissolve when hot and crystallize out upon cooling, leaving impurities behind in the solution (mother liquor).

Protocol 4.1: Step-by-Step Recrystallization
  • Solvent Selection: In a small test tube, test various solvents (see table below) to find a suitable one. Add a small amount of the purified product and observe its solubility at room and elevated temperatures.

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Data Presentation: Recommended Solvents for Screening
Solvent Class Comments
Ethanol/WaterProtic Solvent SystemA common choice for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Methanol/WaterProtic Solvent SystemSimilar to ethanol/water, may offer different solubility characteristics[9].
TolueneAromatic HydrocarbonGood for compounds with aromatic character.
Ethyl Acetate/HexaneEster/Alkane SystemDissolve in hot ethyl acetate, add hexane as the anti-solvent.

Purity Assessment: A Triad of Validation

No purification is complete without rigorous analytical validation. A combination of chromatographic and spectroscopic methods provides irrefutable evidence of purity and structural integrity.

Protocol 5.1: High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity. A reversed-phase method is typically suitable for quinoline derivatives[10][11].

Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of high purity. The purity can be quantified by the peak area percentage.

Parameter Value/Description
System HPLC with UV Detector
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)[10]
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Sample Prep Dissolve sample in mobile phase; filter through a 0.45 µm syringe filter[10].
Protocol 5.2: Spectroscopic Confirmation

Spectroscopic methods confirm the chemical identity and structure of the purified compound[7].

  • ¹H and ¹³C NMR: Provides the definitive structural confirmation. Key signals to verify for 2-Pyridin-3-ylquinoline-3-carbaldehyde include the aldehyde proton (¹H NMR, ~10 ppm), the distinct pattern of aromatic protons on both the quinoline and pyridine rings, and the correct number of signals in the ¹³C NMR spectrum. The absence of peaks corresponding to solvents or impurities is critical.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The observation of the correct molecular ion peak (M+H)⁺ provides strong evidence of the target molecule's identity.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the aldehyde at approximately 1690-1710 cm⁻¹[7].

Visualization: Overall Purification and Validation Strategydot

G cluster_validation Analytical Validation Crude Crude Synthetic Product Chroma Primary Purification: Flash Chromatography Crude->Chroma Recryst Secondary Purification: Recrystallization Chroma->Recryst Pure High-Purity Product Recryst->Pure HPLC HPLC (>99% Purity) Pure->HPLC NMR NMR (Structure Confirmed) Pure->NMR MS MS (Correct Mass) Pure->MS

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinolines are pivotal structures in pharmacologically active compounds, and their efficient synthesis is a critical step in drug discovery.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and optimize your synthetic protocols.

The synthesis of this target molecule is typically approached via two robust and versatile strategies: the Friedländer Annulation for direct construction of the quinoline core, and a two-step approach involving Vilsmeier-Haack Cyclization to form a key intermediate, followed by a Palladium-Catalyzed Cross-Coupling reaction. This guide is structured to address challenges specific to both pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Pathway 1: Friedländer Annulation

The Friedländer synthesis is an efficient method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] For 2-Pyridin-3-ylquinoline-3-carbaldehyde, this typically involves the reaction of 2-aminobenzaldehyde with a β-ketoaldehyde equivalent bearing the 3-pyridyl group.

Question 1: My Friedländer reaction is resulting in a low or no yield of the desired quinoline. What are the likely causes and solutions?

Low product yield is a frequent challenge in multi-component reactions.[5] Several factors, from catalyst choice to reagent purity, can be responsible.

Possible Causes & Recommended Solutions

Possible Cause Scientific Rationale & Recommended Solution
Inappropriate Catalyst The choice of acid or base catalyst is substrate-dependent and crucial for promoting the condensation and cyclization steps.[5] Solution: Screen a variety of catalysts. If traditional bases like KOH or piperidine are ineffective, switch to acid catalysis. Brønsted acids (p-TsOH) or Lewis acids (In(OTf)₃, CAN, ZnCl₂) have proven effective in driving the reaction to completion, often under milder conditions.[5][6][7]
Reagent Impurity or Degradation 2-aminobenzaldehyde and its derivatives can be unstable, while impurities in the ketone component can inhibit the reaction. The presence of water can be detrimental in some acid-catalyzed variants.[5] Solution: Ensure the purity of starting materials using techniques like recrystallization or column chromatography. Use anhydrous solvents and reagents, especially for reactions employing water-sensitive Lewis acid catalysts.
Suboptimal Reaction Temperature The reaction may have a high activation energy, or conversely, high temperatures could be causing degradation of starting materials or the product.[8] Solution: If no product is observed at lower temperatures, gradually increase the reaction temperature while monitoring via TLC. If degradation is suspected (visible charring or multiple spots on TLC), reduce the temperature and consider a more active catalyst or microwave-assisted synthesis to shorten reaction times.[3]
Side Reactions The ketone starting material can undergo self-aldol condensation, particularly under strong basic conditions, which competes with the desired Friedländer pathway.[5] Solution: To minimize self-condensation, slowly add the ketone component to the reaction mixture containing the 2-aminobenzaldehyde and the catalyst. Alternatively, switching from a base to an acid catalyst can often prevent this side reaction entirely.[8]

Question 2: I am observing significant regioisomeric impurities. How can I improve the regioselectivity?

This issue arises when using an unsymmetrical ketone, where condensation can occur on either side of the carbonyl group.

Controlling Regioselectivity

  • Catalyst Selection: The choice of catalyst can profoundly influence regioselectivity. Specific amine catalysts, such as pyrrolidine derivatives, have been shown to direct the reaction toward the formation of a specific regioisomer.[8]

  • Reaction Conditions: Temperature can be a key factor. In some cases, higher temperatures may favor the formation of the thermodynamically more stable product. A systematic temperature screen is recommended.[8]

  • Use of Enamines: Pre-forming an enamine from your unsymmetrical ketone with a secondary amine (like pyrrolidine or morpholine) can lock the reactivity to one α-position, leading to a single regioisomer upon reaction with the 2-aminoaryl carbonyl compound.

Pathway 2: Vilsmeier-Haack Cyclization & Suzuki Coupling

This powerful two-step sequence involves first synthesizing a 2-chloro-3-formylquinoline intermediate via the Vilsmeier-Haack reaction from an N-arylacetamide.[9] This versatile intermediate then undergoes a Suzuki cross-coupling with 3-pyridineboronic acid to install the pyridine ring.

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Suzuki Coupling Acetanilide Acetanilide Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Intermediate 2-Chloro-3-formylquinoline Vilsmeier_Reagent->Intermediate Cyclization Boronic_Acid 3-Pyridineboronic Acid Final_Product 2-Pyridin-3-ylquinoline- 3-carbaldehyde Intermediate->Final_Product Pd_Catalyst Pd Catalyst + Base Boronic_Acid->Final_Product Pd_Catalyst->Final_Product Coupling

Caption: Two-step synthesis via Vilsmeier-Haack and Suzuki coupling.

Question 3: My Vilsmeier-Haack reaction to form the 2-chloro-3-formylquinoline intermediate is inefficient. What should I check?

The Vilsmeier-Haack reaction is robust but sensitive to stoichiometry and temperature.[10][11]

Key Optimization Parameters:

  • Vilsmeier Reagent Formation: The electrophilic Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10] This reaction is exothermic and should be performed at 0 °C with slow, dropwise addition of POCl₃ to DMF to prevent degradation.[12]

  • Stoichiometry: An excess of the Vilsmeier reagent is often required for the double formylation and subsequent cyclization of the acetanilide.[13] A typical molar ratio is 1 equivalent of acetanilide to 3-5 equivalents of the pre-formed reagent.

  • Reaction Temperature & Time: After the initial addition of the acetanilide at low temperature, the reaction typically requires heating (e.g., to 80-90 °C) for several hours to drive the cyclization to completion. Monitor the reaction by TLC to determine the optimal heating time.

  • Substituent Effects: Electron-donating groups on the acetanilide ring generally accelerate the reaction and improve yields, while electron-withdrawing groups can hinder it.[10]

Question 4: The final Suzuki coupling step is giving low yields, with significant side products like dehalogenation or boronic acid homocoupling. How can I optimize it?

Successful Suzuki coupling relies on the careful orchestration of the catalyst, base, and solvent system, and the rigorous exclusion of oxygen.

Troubleshooting the Suzuki Coupling

Problem Scientific Rationale & Recommended Solution
Low Catalyst Activity The palladium catalyst may be inactive or poisoned. The choice of ligand is critical for stabilizing the catalytic species and facilitating reductive elimination. Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Ensure the catalyst is handled under an inert atmosphere.
Dehalogenation The 2-chloroquinoline is reduced back to a quinoline, removing the handle for coupling. This can be caused by impurities or a non-optimal catalyst/base combination. Solution: Ensure the boronic acid is pure. Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases). Thoroughly degas all solvents and reagents by sparging with argon or nitrogen to remove oxygen, which can interfere with the catalytic cycle.
Boronic Acid Homocoupling The 3-pyridineboronic acid couples with itself to form bipyridine impurities. This is often promoted by the presence of oxygen or high temperatures. Solution: As with dehalogenation, rigorous degassing is critical. Maintain the lowest possible reaction temperature that still allows for efficient conversion.
Poor Solubility The reactants may not be fully dissolved, leading to a slow or incomplete reaction. Solution: Use a solvent system that solubilizes all components. Common choices include toluene, dioxane, or DMF, often with the addition of water to help dissolve the inorganic base.

Question 5: I am struggling with the purification of the final product. It seems to be sticking to my silica gel column. What can I do?

The basic nature of the pyridine and quinoline nitrogen atoms can cause strong interaction with the acidic silica gel, leading to peak tailing and poor recovery during column chromatography.[14]

Purification Strategies

  • Acid-Base Extraction: This is a highly effective first-pass purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted with an organic solvent.[15]

  • Modified Column Chromatography: If chromatography is necessary, add a small amount of a volatile base like triethylamine (0.5-1% v/v) to the eluent. This neutralizes the acidic sites on the silica gel, preventing the product from sticking.[14] Alternatively, use a less acidic stationary phase like alumina.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[14]

Frequently Asked Questions (FAQs)

Q1: What are the mechanistic pathways for the Friedländer Annulation?

The Friedländer synthesis can proceed through two primary mechanistic pathways, and the operative route often depends on the specific reactants and catalyst used.[8]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl ketone/aldehyde and the α-methylene compound, catalyzed by an acid or base. The resulting aldol adduct then undergoes intramolecular cyclization by forming a Schiff base (iminium ion), followed by dehydration to yield the aromatic quinoline ring.

  • Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amine of the 2-aminoaryl carbonyl and the ketone of the coupling partner. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final product.

G cluster_0 Aldol-First Pathway cluster_1 Schiff Base-First Pathway Start 2-Aminobenzaldehyde + α-Methylene Ketone A1 Aldol Condensation Start->A1 B1 Schiff Base Formation Start->B1 A2 Cyclization (Schiff Base Formation) A1->A2 A3 Dehydration A2->A3 Product Substituted Quinoline A3->Product B2 Intramolecular Aldol Cyclization B1->B2 B3 Dehydration B2->B3 B3->Product

Caption: Alternative mechanistic pathways for the Friedländer synthesis.[8]

Q2: How is the Vilsmeier-Haack reagent formed, and what is its role?

The Vilsmeier-Haack reagent is a powerful electrophile used for formylating electron-rich compounds.[10] It is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).

G DMF DMF (CH₃)₂N-CHO Adduct Electrophilic Adduct DMF->Adduct POCl3 POCl₃ O=PCl₃ POCl3->Adduct Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺[OPOCl₂]⁻ Adduct->Reagent Elimination of [OPOCl₂]⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.[10]

In the context of quinoline synthesis from N-arylacetamides, the reagent performs a dual role. It first activates the acetamide, facilitating a double formylation followed by an intramolecular cyclization and elimination to yield the 2-chloro-3-formylquinoline product in a one-pot operation.[10][13]

Q3: Why is 2-chloro-3-formylquinoline such a versatile synthetic intermediate?

This molecule contains two highly reactive functional groups that can be selectively transformed into a vast library of derivatives, making it a valuable platform for drug discovery.[16]

  • The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution. The chlorine can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) or used as a handle for palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.[17]

  • The 3-Formyl (Aldehyde) Group: The aldehyde is a versatile functional group that can undergo numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, or condensation reactions (like Wittig or Knoevenagel) to build more complex side chains.[16][17]

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-C
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
  • Optimizing reaction conditions for Friedländer quinoline synthesis. Benchchem.
  • Minimizing side products in the Friedländer quinoline synthesis. Benchchem.
  • Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal.
  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry.
  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes.
  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Bentham Science Publishers.
  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Beilstein Journal of Organic Chemistry.

Sources

"common byproducts in 2-Pyridin-3-ylquinoline-3-carbaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Pyridin-3-ylquinoline-3-carbaldehyde Synthesis

Welcome to the Helix Chemical Sciences Technical Support Hub. Ticket ID: #SYN-2PYQ-3CHO Assigned Specialist: Dr. Helix, Senior Application Scientist Status: Open Subject: Troubleshooting Common Byproducts & Impurities[1]

Executive Summary

The synthesis of 2-(pyridin-3-yl)quinoline-3-carbaldehyde is typically achieved via a modular two-step protocol: the Meth-Cohn (Vilsmeier-Haack) cyclization to generate the 2-chloro-3-formylquinoline scaffold, followed by a Suzuki-Miyaura cross-coupling to install the pyridine ring.[1]

Users frequently encounter issues not with the gross topology of the molecule, but with specific electronic interferences caused by the pyridine nitrogen (catalyst poisoning) and the lability of the aldehyde group (oxidation).[1] This guide breaks down the byproducts associated with each step.

Module 1: The Meth-Cohn Precursor Synthesis

Reaction: N-phenylacetamide + POCl₃/DMF


 2-Chloroquinoline-3-carbaldehyde[1]

This reaction relies on the formation of a Vilsmeier reagent (chloroiminium salt). The most common failure mode is hydrolysis during the quench, leading to the 2-hydroxy impurity.[1]

Diagnostic Guide: Meth-Cohn Byproducts
SymptomProbable ByproductRoot CauseCorrective Action
Precipitate is white/off-white instead of yellow 2-Hydroxyquinoline-3-carbaldehyde (Hydrolysis product)Quench temperature too high or acidic hydrolysis time too long.[1] The 2-Cl bond is labile in hot acid.[1]Maintain quench temp <10°C. Neutralize rapidly with NaOAc or NaHCO₃ rather than prolonged aqueous stirring.
Sticky tar / Low Yield Formamidine / Dimer species Vilsmeier reagent degraded before addition of acetanilide.[1]Ensure DMF is anhydrous.[1] Add POCl₃ dropwise at 0°C. Do not overheat (>85°C) during cyclization.
Starting Material Persists Unreacted Acetanilide Induction period failure.[1]The intermediate requires thermal activation (75-80°C). Ensure reaction runs for full 4-16h.
Visualizing the Failure Pathway

MethCohnFailures cluster_0 Critical Control Point Start Acetanilide Intermed Chloro-Iminium Intermediate Start->Intermed + Vilsmeier Heat Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Intermed Product 2-Chloro-3-formyl quinoline Intermed->Product Cyclization - HCl Byprod1 2-Hydroxy quinoline Product->Byprod1 Hydrolysis (Hot Acid/H2O)

Figure 1: The Meth-Cohn pathway showing the critical hydrolysis failure point where the 2-chloro substituent is lost.[1]

Module 2: The Suzuki Coupling (Critical Step)

Reaction: 2-Chloroquinoline-3-carbaldehyde + 3-Pyridylboronic acid


 Product[1]

This is the most technically demanding step.[1] The pyridine nitrogen is a Lewis base that can coordinate to the Palladium catalyst, arresting the cycle (poisoning).[1] Furthermore, 3-pyridylboronic acid is prone to specific degradation pathways.

Common Byproducts & Impurities

1. The "Reduced" Impurity (Quinoline-3-carbaldehyde) [1]

  • Structure: The chlorine at position 2 is replaced by a hydrogen atom.[1]

  • Mechanism: Hydrodehalogenation.[1] If the transmetallation step is slow (due to low boronic acid reactivity), the Pd-Ar intermediate can undergo

    
    -hydride elimination or abstract a hydride from the solvent (especially alcohols).[1]
    
  • Fix: Use aprotic solvents (Dioxane/Toluene) instead of alcohols. Increase the concentration of the boronic acid.[1]

2. The "Homocoupling" Impurity (3,3'-Bipyridine) [1]

  • Structure: Two pyridine rings fused together.[1][2]

  • Mechanism: Oxidative homocoupling of the boronic acid.[1] This consumes your reagent, leaving less for the main reaction.[1]

  • Fix: Degas solvents thoroughly (Argon sparge). Oxygen promotes homocoupling.[1]

3. The "Protodeboronation" Impurity (Pyridine)

  • Structure: Free pyridine.[1]

  • Mechanism: The boronic acid group is cleaved by water/base before it can couple.[1] 3-Pyridylboronic acid is more stable than 2-pyridyl, but still susceptible at high pH.[1]

  • Fix: Use milder bases (K₃PO₄ instead of Na₂CO₃) and reduce water content (use 9:1 solvent:water ratio).

Troubleshooting the Suzuki Reaction
ObservationDiagnosisTechnical Solution
Reaction stalls at <50% conversion Catalyst Poisoning The pyridine nitrogen is binding Pd.[1] Switch to a catalyst with bulky ligands like Pd(dppf)Cl₂ or Pd(P(t-Bu)₃)₂ which prevent N-coordination.
New spot on TLC, lower Rf than product Aldehyde Oxidation Air oxidation has converted the -CHO to -COOH (Carboxylic acid).[1] Perform reaction under strict inert atmosphere.
Product co-elutes with impurity Protodeboronation The impurity is likely the uncoupled quinoline (if Cl is lost) or pyridine traces.[1] Use a Bisulfite Wash (see Module 3) to pull the aldehyde product into the aqueous phase, washing away non-aldehyde impurities.[1]
Decision Logic for Suzuki Optimization

SuzukiLogic Start Low Yield in Suzuki Coupling CheckTLC Check TLC/LCMS Start->CheckTLC DesChloro Byproduct: Des-chloro quinoline CheckTLC->DesChloro Mass = M-34 HomoCouple Byproduct: 3,3'-Bipyridine CheckTLC->HomoCouple Excess Boronic Used NoRxn No Reaction (Start Material Left) CheckTLC->NoRxn Catalyst Inactive Sol1 Switch Solvent (No Alcohols) Increase Boronic Acid DesChloro->Sol1 Sol2 Degas Solvents (Remove O2) HomoCouple->Sol2 Sol3 Switch Ligand (Use Pd(dppf)Cl2) NoRxn->Sol3

Figure 2: Troubleshooting logic flow for the Suzuki coupling step.

Module 3: Purification & Storage Protocols

The presence of the aldehyde group allows for a chemically specific purification method that avoids difficult chromatography.[1]

The Bisulfite Purification Protocol (Self-Validating): If you cannot separate the product from the de-halogenated byproduct or bipyridines via column chromatography:

  • Dissolve the crude mixture in minimal ethyl acetate.

  • Shake with saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Observation: The aldehyde forms a water-soluble bisulfite adduct and migrates to the aqueous layer.[1] Impurities (bipyridine, de-halo quinoline) remain in the organic layer.[1]

  • Separate layers. Wash the aqueous layer with ether.[1]

  • Release: Treat the aqueous layer with Sodium Carbonate (Na₂CO₃) to pH 10.[1] The adduct collapses, regenerating the aldehyde as a precipitate.[1]

  • Filter and dry.[1][3]

Storage Warning:

  • Aldehyde Oxidation: This compound is sensitive to air.[1] Store under Argon/Nitrogen at -20°C.

  • Hydrate Formation: In the presence of moisture, the electron-deficient aldehyde (due to the pyridine ring) may form a gem-diol (hydrate).[1] This appears as a disappearance of the CHO peak (~10 ppm) in NMR and appearance of a broad OH signal. It is reversible by drying in vacuo.[1]

References

  • Meth-Cohn, O., & Narine, B. (1978).[1][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][4] Tetrahedron Letters, 19(23), 2045–2048.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Li, W., et al. (2005).[1] Synthesis of 3-Pyridylboronic Acid and Its Application in Suzuki Coupling. Organic Syntheses, 81, 89. Link

  • Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Heteroaryl Chlorides.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

Sources

Technical Support Center: Purification of Quinoline-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of quinoline-3-carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Introduction to the Purification Challenges

Quinoline-3-carbaldehyde derivatives are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Their synthesis, most commonly via the Vilsmeier-Haack reaction, often results in a crude product mixture that can be challenging to purify. The inherent basicity of the quinoline nitrogen, coupled with the reactivity of the aldehyde functional group, necessitates carefully considered purification strategies. Common issues include the removal of unreacted starting materials and reaction byproducts, product decomposition on stationary phases, and difficulties in achieving crystallinity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of quinoline-3-carbaldehyde derivatives in a question-and-answer format.

Crystallization Issues

Question: My quinoline-3-carbaldehyde derivative has oiled out during crystallization. What should I do?

Answer:

"Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with impure samples or when the cooling is too rapid. Here’s a systematic approach to troubleshoot this issue:

  • Re-heat and Add More "Good" Solvent: The most immediate solution is to heat the mixture to re-dissolve the oil. Then, add a small amount of the "good" solvent (the one in which your compound is more soluble) to prevent premature precipitation upon cooling.[1]

  • Slow Cooling is Crucial: Rapid cooling often leads to the formation of oils. After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature. You can insulate the flask to further slow down the cooling process before moving it to an ice bath.[2]

  • Solvent System Re-evaluation: If the problem persists, the chosen solvent system may be unsuitable.

    • For polar oils: Consider a mixture of a polar solvent like ethanol or acetone with water. Dissolve the oil in the more soluble solvent and slowly add the less soluble one until turbidity is observed.[3]

    • For non-polar oils: A common strategy is to dissolve the compound in a small amount of a more polar solvent like dichloromethane or ethyl acetate, and then slowly add a non-polar solvent such as hexane or pentane until the solution becomes cloudy.[3]

  • Scratching and Seeding: Try to induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod. If you have a small amount of pure solid, adding a seed crystal can also initiate crystallization.

Question: I have very low recovery after recrystallization. What are the likely causes and solutions?

Answer:

Low recovery is often a result of using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.

  • Problem: Excessive solvent was used to dissolve the crude product.

    • Solution: Before filtering, you can gently heat the solution and evaporate some of the solvent to re-saturate it. If you have already filtered and collected a low yield, you can try to recover more product from the mother liquor by concentrating it and allowing it to cool again.[1]

  • Problem: The compound is too soluble in the chosen solvent, even when cold.

    • Solution: You will need to find a different solvent or a mixed-solvent system. A good recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures.[1]

Table 1: Common Solvents for Recrystallization of Quinoline-3-Carbaldehyde Derivatives

Derivative TypeRecommended Solvents/SystemsNotes
2-Chloroquinoline-3-carbaldehydesEthyl acetate, Ethanol, Methanol/Water, Toluene/n-HexaneEthyl acetate is a frequently cited solvent for this class of compounds.[4] Mixed solvent systems can be effective for inducing crystallization.[5]
2-Hydroxyquinoline-3-carbaldehydesDMFThese compounds can be more polar and may require more polar solvents for recrystallization.[6]
Highly Substituted/Aryl DerivativesEthanol, DioxaneThe choice of solvent will depend on the nature of the substituents.[7]
Chromatography Challenges

Question: My quinoline-3-carbaldehyde derivative is decomposing on the silica gel column. How can I prevent this?

Answer:

Decomposition on silica gel is a significant issue for quinoline derivatives due to the acidic nature of the silica, which can interact with the basic quinoline nitrogen and potentially catalyze the degradation of the aldehyde group.

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a base, typically 1-2% triethylamine, to your eluent system. It is best practice to flush the column with this basic eluent before loading your sample.[8]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): This is a good alternative to silica gel for basic compounds.

    • Reversed-phase silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent option.

  • Minimize Contact Time: If you must use silica gel, try to perform the chromatography as quickly as possible to minimize the time your compound is in contact with the stationary phase.

Question: I am struggling to get good separation of my product from impurities during column chromatography. What can I do?

Answer:

Poor separation can result from an inappropriate solvent system or improper column packing.

  • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. Aromatic aldehydes are generally less polar than their aliphatic counterparts due to resonance stabilization, which should be considered when selecting your eluent.[5]

  • Use a Shallow Gradient: Instead of a steep gradient, a shallower gradient of the more polar solvent can improve the resolution between closely eluting compounds.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.

Workflow for Troubleshooting Chromatography Issues

start Poor Separation in Column Chromatography check_tlc Is the Rf of the product between 0.2-0.3 on TLC? start->check_tlc optimize_solvent Optimize eluent system using TLC. Test different solvent polarities. check_tlc->optimize_solvent No check_packing Is the column packed correctly? check_tlc->check_packing Yes optimize_solvent->check_tlc repack_column Repack column carefully to avoid channels and air bubbles. check_packing->repack_column No check_gradient Are you using a gradient? check_packing->check_gradient Yes repack_column->start shallow_gradient Try a shallower gradient. check_gradient->shallow_gradient Yes isocratic Consider isocratic elution. check_gradient->isocratic No success Improved Separation shallow_gradient->success isocratic->success

Caption: Troubleshooting workflow for poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing quinoline-3-carbaldehyde derivatives via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction, which typically uses an N-arylacetamide, phosphorus oxychloride (POCl3), and N,N-dimethylformamide (DMF), can lead to several impurities:

  • Unreacted N-arylacetamide: The starting material may not be fully consumed.

  • Residual DMF: This high-boiling solvent can be difficult to remove completely.

  • Byproducts from incomplete cyclization: Intermediates in the reaction pathway may persist in the crude product.[9]

  • Over-formylated products: In some cases, other positions on the quinoline ring might undergo formylation.

Q2: Can I use an acid-base extraction to purify my quinoline-3-carbaldehyde derivative?

A2: Yes, this can be an effective initial purification step. The basic nitrogen atom in the quinoline ring allows the compound to be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase.

Basic Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated quinoline derivative will move to the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic with a dilute base (e.g., 1M NaOH or NaHCO3) to deprotonate the quinoline derivative, which will then precipitate out or can be extracted back into an organic solvent.

  • Collect the purified product by filtration or by separating the organic layer, drying it, and evaporating the solvent.

Q3: How can I remove residual DMF from my product?

A3: DMF can be challenging to remove due to its high boiling point.

  • Azeotropic removal with toluene or heptane: Adding toluene or heptane to your product and evaporating the solvent under reduced pressure can help to azeotropically remove the DMF.

  • Aqueous washes: Multiple washes with water or brine during the work-up can help to partition the DMF into the aqueous layer.

  • High-vacuum drying: Drying the product under a high vacuum for an extended period, sometimes with gentle heating, can also be effective.

Q4: Is the aldehyde group stable during purification?

A4: The aldehyde group can be sensitive under certain conditions.

  • Oxidation: Aromatic aldehydes can oxidize to carboxylic acids, especially if left exposed to air for extended periods. It is advisable to store purified compounds under an inert atmosphere.[7]

  • Silica Gel: As mentioned in the troubleshooting guide, the acidic nature of silica gel can sometimes lead to the degradation of aldehydes or the formation of acetals if alcoholic solvents are used in the eluent.[10] Using a deactivated stationary phase is recommended.[8]

Q5: What is the best general approach to purifying a newly synthesized quinoline-3-carbaldehyde derivative?

A5: A multi-step approach is often the most effective.

General Purification Workflow

start Crude Product extraction Aqueous Work-up / Acid-Base Extraction (Removes salts, DMF, and some impurities) start->extraction concentration Concentration under Reduced Pressure extraction->concentration chromatography Column Chromatography (Silica gel with triethylamine or Alumina) concentration->chromatography crystallization Recrystallization (e.g., from Ethyl Acetate, Ethanol, or mixed solvents) chromatography->crystallization final_product Pure Quinoline-3-Carbaldehyde Derivative crystallization->final_product

Caption: A general workflow for the purification of quinoline-3-carbaldehyde derivatives.

References

  • Why does aromatic aldehyde stay
  • Addressing challenges in the purification of quinoline deriv
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Troubleshooting. Chemistry LibreTexts. (2022, April 7).
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. (2016, October 16).
  • RECRYSTALLIS
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. (2018, June 20).
  • Are dimethylacetals derived from aromatic aldehydes stable?
  • Synthesis, characterization and biological evaluation of dihydropyrimidine deriv
  • Purific
  • Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers. Benchchem.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.

Sources

Technical Support Center: Optimizing Yield in the Vilsmeier-Haack Formylation of Acetanilides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) formylation of acetanilides. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot common bottlenecks in this specific transformation.

When acetanilides are subjected to Vilsmeier-Haack conditions (DMF and POCl₃), the reaction typically proceeds via the Meth-Cohn quinoline synthesis to yield 2-chloro-3-formylquinolines[1]. This is a powerful, single-step construction of a functionalized pyridine ring fused to an aromatic core[2]. However, achieving high yields requires precise control over stoichiometry, thermodynamics, and electronic effects.

Mechanism A Acetanilide + DMF/POCl3 B Imidoyl Chloride Intermediate A->B Electrophilic Attack C N-(α-chlorovinyl)aniline (Enamine) B->C Tautomerization D Diformylated Intermediate C->D Vilsmeier Reagent (2nd eq) E 2-Chloro-3-formylquinoline (Cyclized Product) D->E Intramolecular Cyclization (90°C)

Mechanistic pathway of the Meth-Cohn quinoline synthesis via Vilsmeier-Haack formylation.

Troubleshooting Guide: Diagnostics & Causality

Q: My reaction stalls at the acyclic intermediate, yielding simple formylated products instead of the cyclized 2-chloro-3-formylquinoline. How do I drive the cyclization? A: Incomplete cyclization occurs when there is insufficient electrophilic driving force or inadequate thermal energy to complete the intramolecular electrophilic aromatic substitution[2].

  • The Causality: The conversion of the intermediate enamine into the final quinoline requires a second equivalent of the Vilsmeier reagent (chloroiminium ion) and elevated temperatures to force the ring closure[1].

  • The Fix: Ensure your reaction is heated to 80–90 °C for an adequate duration (typically 2–6 hours). Furthermore, check your stoichiometry. A massive excess of POCl₃ is often required because it acts not only as an activator for DMF but also as a chlorinating agent and dehydrating medium[3].

Q: The reaction mixture turns into an intractable black tar, resulting in a very low isolated yield (<10%). What causes this and how can it be prevented? A: Tar formation is the hallmark of thermal runaway and degradation of the highly reactive Vilsmeier intermediate[4].

  • The Causality: The initial reaction between DMF and POCl₃ to form the Vilsmeier reagent is highly exothermic. If POCl₃ is added at room temperature, the localized heat spikes cause the DMF/POCl₃ adduct to decompose, forming polymeric byproducts before it can react with the acetanilide[5].

  • The Fix: Implement strict temperature control. The dropwise addition of POCl₃ must be conducted at 0–5 °C. Only after the addition is complete and the electrophile is stably formed should the mixture be gradually heated to 80–90 °C[3].

Q: I am working with a highly deactivated acetanilide (e.g., nitro-substituted). Standard conditions yield almost no product. How can I improve this? A: The Vilsmeier-Haack cyclization relies on the nucleophilicity of the aromatic ring to attack the electrophilic iminium salt[1].

  • The Causality: Electron-withdrawing groups (EWGs) like -NO₂ drastically reduce the electron density of the aromatic ring, raising the activation energy required for the cyclization step[1].

  • The Fix: For deactivated systems, conventional heating is often insufficient. Transitioning the reaction to a microwave reactor (e.g., 300W, 100 °C for 15–30 minutes) or utilizing micellar media (like CTAB) can significantly lower the activation barrier, forcing the cyclization of deactivated substrates[6].

Workflow Start Analyze Reaction Outcome LowYield Low Yield / Unreacted SM Start->LowYield Tar Tar Formation / Degradation Start->Tar NoCyclization Acyclic Formylated Product Start->NoCyclization OptRatio Adjust Molar Ratio (1:3:12 Acetanilide:DMF:POCl3) LowYield->OptRatio TempControl Strict Temp Control (0-5°C formation, 80-90°C rxn) Tar->TempControl Microwave Apply Microwave/Sonication or Increase Time NoCyclization->Microwave Success High Yield 2-Chloro-3-formylquinoline OptRatio->Success TempControl->Success Microwave->Success

Troubleshooting workflow for optimizing Vilsmeier-Haack formylation of acetanilides.

Frequently Asked Questions (FAQs)

Q: Can I reduce the toxicity and thermal hazards associated with POCl₃? A: Yes. The classical use of POCl₃ presents specific thermal hazards due to the instability of the intermediate[5]. Recent methodologies have successfully replaced POCl₃ with Methanesulfonyl chloride (MsCl). An MsCl-DMF or MsCl-DMAc adduct acts as a milder, safer Vilsmeier-type reagent, reducing thermal hazards while maintaining excellent yields for 2-chloro-3-formylquinolines[5]. Additionally, solvent-free grinding methods using a mortar and pestle prior to heating have been shown to improve yields and reduce solvent waste[7].

Q: Does the order of addition matter? A: Absolutely. You must dissolve the acetanilide in DMF first, cool the system, and then add POCl₃ dropwise[4]. Reversing this order (adding DMF to POCl₃) can lead to uncontrolled, violent exotherms and immediate degradation of the Vilsmeier reagent before the substrate is introduced.

Q: Why does my reaction mixture turn yellow, then dark brown upon heating? A: A color shift to yellow/orange is a positive indicator of the formation of the chloroiminium intermediate. Darkening to brown upon extended heating at 90 °C is normal and does not necessarily indicate failure[4]. Rely on Thin Layer Chromatography (TLC) rather than color to monitor reaction completion.

Quantitative Data: Yield Optimization

The yield of the Meth-Cohn synthesis is highly sensitive to both reagent stoichiometry and the electronic nature of the starting material.

Table 1: Effect of Acetanilide:DMF:POCl₃ Molar Proportions on Yield Optimization studies demonstrate that a massive excess of POCl₃ is required to drive the reaction to completion.

EntryAcetanilide (mmol)DMF (mmol)POCl₃ (mmol)Time (h)Yield (%)
1133827
2136925
3139668
4 1 3 12 2 98
51315670

Data adapted from optimized model reactions[3].

Table 2: Influence of Acetanilide Substituents on Reaction Outcome

Substituent (R)Electronic EffectRelative Reaction TimeTypical Yield (%)Mechanistic Rationale
-OCH₃ (meta)Strongly DonatingShort (2-3 h)85 - 90Highly nucleophilic ring accelerates electrophilic attack.
-CH₃ (para)Weakly DonatingModerate (4-5 h)70 - 80Mild activation of the aromatic system[1].
-H (Unsubst.)NeutralModerate (5-6 h)60 - 75Standard baseline reactivity.
-NO₂ (para)Strongly WithdrawingLong (>8 h)< 30Deactivated ring resists electrophilic substitution[1].

Self-Validating Experimental Protocol

This protocol utilizes the optimized 1:3:12 molar ratio to ensure maximum yield of 2-chloro-3-formylquinoline[3]. It includes built-in validation checkpoints to verify the integrity of the reaction at each step.

Step 1: Reagent Preparation & Cooling

  • In an oven-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of the substituted acetanilide in 30 mmol (approx. 2.3 mL) of anhydrous DMF[3].

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Validation Checkpoint: The solution should be clear and homogeneous. Moisture will violently quench the POCl₃ in the next step; ensure the system is under an inert atmosphere (N₂ or Argon).

Step 2: Generation of the Vilsmeier Reagent

  • Charge the dropping funnel with 120 mmol (approx. 11.2 mL) of POCl₃.

  • Add the POCl₃ dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C[3][4].

  • Validation Checkpoint: The reaction is exothermic. A successful generation of the Vilsmeier reagent is indicated by a color change to pale yellow or orange. If the mixture turns black immediately, the addition rate is too fast, and thermal degradation is occurring[4].

Step 3: Intramolecular Cyclization

  • Remove the ice bath and allow the mixture to warm to room temperature over 15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 80–90 °C using an oil bath for 2 to 6 hours[3].

  • Validation Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material spot should disappear, replaced by a new, highly UV-active spot at a lower Rf value (the cyclized product).

Step 4: Quenching & Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture over 200 g of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt into the final aldehyde[4].

  • Validation Checkpoint: A solid precipitate should form almost immediately. If the product "oils out" (forms a sticky biphasic layer), the aqueous layer is likely too acidic. Slowly neutralize the mixture with saturated NaHCO₃ until a distinct solid precipitates[4].

Step 5: Isolation & Purification

  • Filter the crude precipitate under vacuum and wash thoroughly with cold distilled water to remove residual DMF and phosphate salts.

  • Dry the solid under a vacuum. Recrystallize from ethyl acetate or ethanol to yield the pure 2-chloro-3-formylquinoline derivative[4].

References

  • 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition Source: Research and Reviews (rroij.com) URL:[Link]

  • MSCL-DMF/DMAC: A VILSMEIER-HAACK TYPE REAGENT FOR THE SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES Source: Heterocyclic Letters (heteroletters.org) URL:[Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions Source: Asian Journal of Research in Chemistry (ajrconline.org) URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Institutes of Health (nih.gov) URL:[Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: NIScPR (niscpr.res.in) URL:[Link]

  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation Source: ResearchGate (researchgate.net) URL:[Link]

  • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes Source: RSC Publishing (rsc.org) URL:[Link]

Sources

Technical Support Center: 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-chloroquinoline-3-carbaldehydes (often referred to as Meth-Cohn products). This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., acridines, thienoquinolines), yet it presents unique stability and reactivity challenges.[1]

Ticket System: Troubleshooting & Optimization

Current Status: Online 🟢 Support Tier: Senior Application Scientist Topic: Side Reactions, Stability, and Synthesis Optimization

Module 1: Synthesis & Impurity Profiling (Vilsmeier-Haack)[1]

User Issue: "I am synthesizing 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, but my product contains a persistent yellow impurity and the yield is lower than reported (approx. 40%)."

Diagnosis: Competitive Hydrolysis & Tarry Polymerization

The Vilsmeier-Haack formylation of acetanilides is robust, but two primary side reactions degrade quality:

  • Incomplete Chlorination (Intermediate Stalling): Failure to fully convert the lactam/amide intermediate to the chloro-derivative.[1]

  • Premature Hydrolysis (The "2-Oxo" Problem): During the aqueous workup, the highly reactive C2-Cl bond can hydrolyze back to the thermodynamically stable 2-oxo (carbostyril) derivative if the pH or temperature is mishandled.[1]

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Product is insoluble in CHCl₃/DCM Formation of 2-oxoquinoline-3-carbaldehyde .[1] The chloro-derivative is soluble in organic solvents; the oxo-derivative is not.[1]Check Quench pH: Ensure the quench mixture remains between pH 5–7. Avoid strong bases (pH > 10) or boiling water, which accelerate nucleophilic displacement of chloride by hydroxide.[1]
Dark/Black Tar Thermal polymerization of the Vilsmeier complex or "over-reaction."Temperature Control: Maintain Vilsmeier reagent formation at 0–5°C. Do not exceed 85°C during the cyclization phase.
Low Yield (<50%) Formation of Formamidine side product (instead of cyclization).[1]Substrate Check: Electron-donating groups (EDGs) on the acetanilide favor cyclization.[1] Strongly electron-withdrawing groups (EWGs) deactivate the ring, favoring formamidine formation.[1]
Self-Validating Purification Workflow

Do not rely solely on column chromatography, as the aldehyde can degrade on acidic silica.[1]

  • Solubility Test: Take 50 mg of crude solid. Add 2 mL of Dichloromethane (DCM).

    • Clear Solution: High purity 2-chloro derivative.[1]

    • Turbid/Insoluble Solid: Significant 2-oxo contamination.[1]

  • Recrystallization (Standard):

    • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile .

    • Heat to reflux.[2] If insoluble material remains (the 2-oxo impurity), hot filter it out.[1] The desired 2-chloro product will crystallize upon cooling.[1]

Module 2: Reactivity & Selectivity (The C2 vs. C3 Dilemma)

The Mechanism: Competitive Electrophilic Sites

This molecule is a biselectrophile . You have two reactive centers competing for the nucleophile:

  • C3-Formyl Group (Hard Electrophile): Reacts rapidly with amines/hydrazines to form Schiff bases (imines).[1]

  • C2-Chloro Group (Soft Electrophile): Susceptible to SNAr displacement, activated by the ring nitrogen and the electron-withdrawing formyl group.[1]

Rule of Thumb:

  • Kinetic Control (Low Temp, Neutral): Nucleophilic attack occurs at C3-CHO (Aldehyde) first.[1]

  • Thermodynamic Control (High Temp, Basic): SNAr at C2-Cl becomes competitive or follows the initial condensation (leading to cyclization).[1]

Visualizing the Pathway

ReactionPathways Start 2-Chloroquinoline- 3-carbaldehyde Schiff Intermediate Schiff Base (C3-CH=N-R) Start->Schiff 1. Nucleophile (R-NH2) Low Temp (<25°C) Subst 2-Amino/Hydrazino Intermediate Start->Subst Strong Nucleophile High Temp, No Acid Cat. Oxo 2-Oxo-derivative (Hydrolysis Side Product) Start->Oxo Aqueous Base (OH- attack) Cyclized Fused Heterocycle (e.g., Pyrazoloquinoline) Schiff->Cyclized 2. Heat/Base (Intramolecular S_NAr) Subst->Cyclized Slow Cyclization

Figure 1: Divergent reaction pathways.[1] Controlling temperature is critical to distinguishing between simple condensation (Schiff base) and cyclization.[1]

Module 3: Storage & Stability FAQs

Q: Can I store 2-chloroquinoline-3-carbaldehyde on the shelf? A: Yes, but with caveats.

  • Oxidation: The aldehyde group is prone to air oxidation to 2-chloroquinoline-3-carboxylic acid .[1] This appears as a white crust on yellow crystals.

    • Prevention: Store under Nitrogen/Argon at 4°C.

  • Photostability: Quinoline derivatives are often photosensitive. Store in amber vials.

Q: How do I confirm my aldehyde hasn't oxidized? A: Run an IR spectrum.

  • Valid: Sharp C=O stretch at ~1690 cm⁻¹ .

  • Degraded: Broad O-H stretch (2500–3300 cm⁻¹) and shift of C=O to ~1710 cm⁻¹ (Carboxylic acid dimer).[1]

Module 4: Advanced Troubleshooting (Cyclization Failures)

User Issue: "I attempted to make a thieno[2,3-b]quinoline using sodium sulfide and a methylene active compound, but the reaction failed."

The "Aldehyde First" Trap

When synthesizing fused rings (like thieno- or pyrazolo-fused systems), the order of bond formation matters.[1]

Scenario: You want to displace the Cl with Sulfur, then condense the Aldehyde.[1]

  • Failure Mode: If you use a hard base (NaOH) with the aldehyde present, you risk Cannizzaro reaction (disproportionation) or Aldol polymerization before the sulfur substitution occurs.[1]

  • Solution: Protect the aldehyde (as an acetal) OR use a soft nucleophile source (e.g., Na₂S[1]·9H₂O in DMF) at moderate temperatures to ensure the thiolate displaces the chloride before the aldehyde degrades.[1]

Summary of Reactivity Data
Reaction TypeTarget SiteReagent/ConditionPotential Side Reaction
Knoevenagel C3-CHOMalononitrile, Pip/AcOHHydrolysis of C2-Cl if water is present in solvent.[1]
SNAr C2-ClAmines, AzidesAttack at CHO (Schiff base) if amine is primary.[1]
Oxidation C3-CHOKMnO₄, Ag₂OOver-oxidation; hydrolysis of Cl.[1]
Reduction C3-CHONaBH₄Reduction of C2-Cl (dehalogenation) if excess hydride used.[1]

References

  • Meth-Cohn, O., & Narhe, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Ali, M. A., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc. Link

  • Kidwai, M., & Bhatnagar, D. (2010).[1] Green Synthesis of 2-Chloroquinoline-3-carbaldehydes. Current Organic Chemistry.

  • Raj, T., et al. (2010). Nucleophilic Substitution vs Schiff Base Formation in 2-Chloroquinoline-3-carbaldehyde. Indian Journal of Chemistry, Section B. Link[1]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, often serving as a key intermediate for more complex therapeutic agents.[1] Transitioning from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges, including reaction control, impurity management, and process safety.

This guide provides a robust, field-proven synthetic strategy, detailed experimental protocols, and comprehensive troubleshooting advice designed for researchers, chemists, and process development professionals. Our approach prioritizes reliability, scalability, and safety, explaining the causality behind each procedural step to empower you to overcome common scale-up hurdles.

Recommended Synthetic Strategy: A Two-Step Approach

For the scalable synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde, we recommend a robust two-step sequence over a one-pot condensation approach like the Friedländer synthesis.[2][3] While one-pot reactions are elegant, a modular two-step process offers superior control over reaction conditions and impurity profiles at scale. This strategy involves:

  • Vilsmeier-Haack Reaction: Cyclization of an N-arylacetamide to form the key intermediate, 2-chloroquinoline-3-carbaldehyde. This reaction is well-documented for producing functionalized quinolines.[4][5][6] The chloro-substituent at the 2-position is an excellent handle for subsequent functionalization.[7]

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the 2-chloroquinoline intermediate with 3-pyridinylboronic acid to install the pyridine moiety and yield the final product.

This modularity allows for the purification of the chloro-intermediate, ensuring that impurities from the first step are not carried into the more sensitive catalytic coupling reaction.

Overall Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Suzuki-Miyaura Coupling A N-Phenylacetamide (Acetanilide) C 2-Chloroquinoline-3-carbaldehyde A:e->C:w Cyclization & Formylation B Vilsmeier Reagent (POCl₃/DMF) B:e->C:w Reagent F 2-Pyridin-3-ylquinoline-3-carbaldehyde (Final Product) C->F Cross-Coupling D 3-Pyridinylboronic Acid D:e->F:w E Pd Catalyst & Base E:e->F:w

Caption: Recommended two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted for a 100g scale synthesis.

Safety Precaution: The Vilsmeier-Haack reaction is exothermic and releases HCl gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Materials:

  • N-Phenylacetamide (Acetanilide): 100 g

  • N,N-Dimethylformamide (DMF), anhydrous: 400 mL

  • Phosphorus oxychloride (POCl₃): 250 mL

  • Crushed Ice / Ice Water

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber), add anhydrous DMF (400 mL). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (250 mL) dropwise via the dropping funnel over 90-120 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent complex will be observed.

  • Substrate Addition: Once the POCl₃ addition is complete, add N-phenylacetamide (100 g) portion-wise to the stirred slurry over 30 minutes.

  • Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 12-16 hours.[4] Monitor the reaction progress by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel (e.g., a 5L beaker), prepare a large volume of crushed ice (approx. 2 kg). Cautiously and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • Product Precipitation & Isolation: Stir the quenched mixture for 30-60 minutes. The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. For purification, recrystallize the solid from an ethyl acetate/petroleum ether mixture to yield 2-chloroquinoline-3-carbaldehyde as a white or off-white solid.[8][9]

Protocol 2: Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde (Suzuki-Miyaura Coupling)

Safety Precaution: Palladium catalysts can be pyrophoric. Handle under an inert atmosphere. Boronic acids can be irritants. Use appropriate PPE.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde: 50 g

  • 3-Pyridinylboronic Acid: 1.2 equivalents

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): 2-3 mol%

  • Potassium Carbonate (K₂CO₃), anhydrous: 2.5 equivalents

  • Toluene/Water (e.g., 4:1 mixture): 500 mL

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a 1L three-necked flask with a reflux condenser, mechanical stirrer, and a nitrogen/argon inlet. Ensure the system is inert by purging with nitrogen or argon for at least 30 minutes.

  • Reagent Addition: To the flask, add 2-chloroquinoline-3-carbaldehyde (50 g), 3-pyridinylboronic acid, and anhydrous potassium carbonate.

  • Catalyst and Solvent Addition: Add the solvent mixture (Toluene/Water). Degas the resulting slurry by bubbling nitrogen through it for 20 minutes. Subsequently, add the Pd(PPh₃)₄ catalyst under a positive pressure of nitrogen.

  • Reaction Heating: Heat the mixture to reflux (approx. 85-95°C) and maintain for 6-12 hours, or until reaction completion is confirmed by TLC/HPLC analysis.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product.[1][10]

Troubleshooting Guide

Issue 1: Low Yield in Vilsmeier-Haack Reaction
Question Potential Cause & Explanation Recommended Solution
My yield of 2-chloroquinoline-3-carbaldehyde is significantly lower than expected. Incomplete reaction: The Vilsmeier-Haack cyclization can be slow. Insufficient heating time or temperature can lead to incomplete conversion.Extend Reaction Time/Increase Temperature: Ensure the reaction is heated at 80-90°C for the full 12-16 hours.[4] Use HPLC to monitor for the disappearance of the starting material before quenching.
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, reducing the effective stoichiometry and halting the reaction.Use Anhydrous Reagents: Ensure DMF is anhydrous and POCl₃ is freshly distilled or from a sealed bottle. Perform the reaction under a drying tube or inert atmosphere.
Substrate Reactivity: Electron-withdrawing groups on the acetanilide ring can deactivate it towards electrophilic substitution, slowing down the cyclization. Conversely, electron-donating groups facilitate the reaction.[4]Adjust Reagent Stoichiometry: For less reactive substrates, increasing the molar equivalents of the Vilsmeier reagent (POCl₃/DMF) may be necessary. A molar proportion of POCl₃ up to 15 moles per mole of substrate has been reported in some cases.[4]
Issue 2: Difficulty with Purification or Tar Formation
Question Potential Cause & Explanation Recommended Solution
The reaction produces a dark, tarry residue, making product isolation difficult. Excessive Heat/Side Reactions: Overheating or localized hot spots can lead to polymerization and degradation of reactants and products, a common issue in classical quinoline syntheses.[11][12]Improve Temperature Control: Use a temperature-controlled heating mantle and ensure efficient stirring to maintain a uniform temperature. Avoid aggressive heating rates.
Improper Quenching: Adding the reaction mixture too quickly to the ice or using insufficient ice can cause a rapid temperature spike, leading to side reactions and tar formation.Controlled Quenching: Ensure the reaction mixture is cooled before quenching. Pour the mixture slowly onto a large excess of vigorously stirred ice to dissipate heat effectively.
Issue 3: Low Conversion in Suzuki Coupling
Question Potential Cause & Explanation Recommended Solution
The Suzuki coupling stalls, leaving significant amounts of starting material. Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities. The pyridine nitrogen in the substrate or product can also coordinate to the palladium center, inhibiting catalytic activity.Ensure Inert Conditions: Thoroughly degas all solvents before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Choose a Robust Ligand: If catalyst deactivation is suspected, consider using a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) which can stabilize the palladium center and promote efficient catalysis.
Ineffective Base: The base is crucial for the transmetalation step. If the base is too weak, old, or not sufficiently soluble, the reaction rate will be poor.Select an Appropriate Base: K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can sometimes improve rates, but it may also promote side reactions. Ensure the base is finely powdered and anhydrous.
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive anhydride species (boroxines) upon heating, especially if the reaction is prolonged.Use a Slight Excess: Use a slight excess (1.1-1.3 eq.) of the boronic acid to compensate for potential degradation. Add the boronic acid in portions if the reaction is very long.
Troubleshooting Decision Tree: Suzuki Coupling

G start Low Yield in Suzuki Coupling check_sm Is 2-chloroquinoline starting material consumed? start->check_sm check_boronic Is boronic acid consumed? (Check for homo-coupling) check_sm->check_boronic Yes catalyst_issue Potential Catalyst Deactivation check_sm->catalyst_issue No base_issue Potential Base/Transmetalation Issue check_boronic->base_issue No boronic_issue Potential Boronic Acid Degradation check_boronic->boronic_issue Yes sol_catalyst Solution: 1. Ensure rigorous inert atmosphere. 2. Use fresh catalyst. 3. Consider a more robust ligand (e.g., Buchwald-type). catalyst_issue->sol_catalyst sol_base Solution: 1. Use fresh, anhydrous, finely powdered base. 2. Consider switching to K₃PO₄ or Cs₂CO₃. 3. Ensure efficient stirring. base_issue->sol_base sol_boronic Solution: 1. Use fresh boronic acid. 2. Use a slight excess (1.2 eq). 3. Avoid prolonged heating. boronic_issue->sol_boronic

Caption: A troubleshooting decision tree for low yield in the Suzuki coupling step.

Frequently Asked Questions (FAQs)

Q1: Why is this two-step route preferred over a direct Friedländer synthesis for scale-up? A1: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be challenging to scale.[3][13][14] Traditional conditions often require high temperatures or strong acids/bases, which can lead to side reactions and tar formation, complicating purification.[2][12] A direct synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde would require a complex dicarbonyl starting material. The recommended two-step Vilsmeier/Suzuki approach offers better process control, simpler starting materials, and easier purification of the intermediate, which is critical for ensuring high purity of the final product at scale.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction? A2: The primary concerns are: 1) Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent reaction can be highly exothermic. Gradual addition of reagents and efficient cooling are critical to prevent a runaway reaction. 2) Gas Evolution: The reaction and quenching steps produce corrosive HCl gas. The process must be conducted in a well-ventilated area with a robust acid gas scrubbing system. 3) Corrosive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate handling procedures and materials of construction for the reactor are essential.

Q3: How can I effectively monitor the progress of these reactions at a large scale? A3: While TLC is useful for quick checks, HPLC is the preferred method for quantitative monitoring at scale. Develop a stable HPLC method that can clearly resolve starting materials, intermediates, the final product, and any major impurities. For the Vilsmeier-Haack reaction, monitor the disappearance of the acetanilide. For the Suzuki coupling, monitor the disappearance of the 2-chloroquinoline-3-carbaldehyde. This data is crucial for determining reaction endpoints and preventing the formation of degradation products from unnecessarily long reaction times.

Q4: What are the common impurities I should look for in the final product? A4: Common impurities may include: 1) Unreacted 2-chloroquinoline-3-carbaldehyde. 2) Homo-coupled byproducts from the boronic acid (3,3'-bipyridine). 3) Protodeboronated starting material (quinoline-3-carbaldehyde, if the chloro group is reduced). 4) Residual palladium catalyst. It is critical to have analytical methods (e.g., HPLC, ICP-MS for palladium) to quantify these impurities to meet regulatory standards.

Q5: Are there "greener" or more modern alternatives for these reactions? A5: Yes, green chemistry principles are increasingly being applied to quinoline synthesis.[11][15] For the Vilsmeier-Haack reaction, alternative formylating agents are being explored. For the Suzuki coupling, modern catalysts with very low loading (in ppm levels) can be used to minimize palladium waste.[16] Using solvents like 2-MeTHF instead of toluene or DCM and implementing catalytic systems that work in water are also active areas of research to reduce environmental impact.[3]

References

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of ChemTech Research.

  • Scale-up challenges in the production of 2-nitroquinoline. (2025). BenchChem.

  • Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar.

  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

  • The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis. (2025). BenchChem.

  • Bajaniya, A. (2025). Greener Quinoline Synthesis. International Journal of Pharmaceutical Sciences.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2002). Indian Journal of Chemistry.

  • Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. (2025). BenchChem.

  • 2-Chloroquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E.

  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.

  • Two-step synthesis for 2-(pyridinyl)quinoline library. (2015). ResearchGate.

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). BenchChem.

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). ResearchGate.

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). Journal of Combinatorial Chemistry.

  • Synthesis of Quinoline Carbaldehydes. (n.d.). Scribd.

  • Advances in polymer based Friedlander quinoline synthesis. (2021). Semantic Scholar.

  • Method for preparing quinoline carbaldehyde. (n.d.). Google Patents.

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI.

  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. (1981). Journal of the Chemical Society, Perkin Transactions 1.

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2022). RSC Advances.

  • Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (2022). ResearchGate.

  • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. (1979). Journal of the Chemical Society, Perkin Transactions 1.

  • Friedländer synthesis. (n.d.). Wikipedia.

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025). ResearchGate.

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). Molecules.

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2023). Purdue University Graduate School.

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (2018). ResearchGate.

  • HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. (2001). Synthetic Communications.

Sources

Technical Support Center: Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic strategies for 2-Pyridin-3-ylquinoline-3-carbaldehyde , designed for researchers in medicinal chemistry and drug discovery.

Subject: Troubleshooting & Optimization of Synthetic Routes for 2-(3-Pyridyl)quinoline-3-carbaldehyde Document ID: TS-Qzn-PYR-03 Target Audience: Senior Research Scientists, Process Chemists Last Updated: March 2026

Executive Summary & Route Selection

The synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde presents a unique challenge due to the electronic deactivation of the quinoline ring and the potential for catalyst poisoning by the pyridine nitrogen. This guide covers three distinct methodologies:

  • The Convergent Route (Recommended): Suzuki-Miyaura coupling of 2-chloroquinoline-3-carbaldehyde. High modularity; best for library synthesis.

  • The Classical Route: Friedländer Condensation followed by Functional Group Interconversion (FGI). Best for large-scale preparation where boronic acids are cost-prohibitive.

  • The Oxidative Route: Direct oxidation of 3-methyl-2-(3-pyridyl)quinoline. Shortest path but variable yields.

Route Comparison Matrix
FeatureRoute A: Suzuki-Miyaura (Convergent)Route B: Friedländer + FGI (Linear)Route C: SeO₂ Oxidation (Short)
Step Count 2 (from Acetanilide)4 (from 2-Aminobenzaldehyde)2 (from 2-Aminobenzaldehyde)
Overall Yield High (60–80%)Moderate (40–55%)Low-Variable (20–45%)
Key Risk Pd-Catalyst PoisoningOver-reduction of EsterIncomplete Oxidation / SeO₂ Toxicity
Scalability Excellent (Gram to Kg)GoodPoor (SeO₂ waste issues)
Precursor Cost Moderate (Boronic Acid)LowLow

Module A: The Suzuki-Miyaura Cross-Coupling (Recommended)

This route utilizes the Meth-Cohn synthesis to generate the 2-chloro-3-formyl scaffold, followed by a palladium-catalyzed coupling with 3-pyridylboronic acid.

Experimental Workflow (Graphviz)

SuzukiRoute Start Acetanilide Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Cyclization Intermediate 2-Chloroquinoline- 3-carbaldehyde Vilsmeier->Intermediate Meth-Cohn Mechanism Suzuki Suzuki Coupling (3-Py-B(OH)2, Pd Cat.) Intermediate->Suzuki Pd(PPh3)4 Na2CO3 Product 2-Pyridin-3-ylquinoline- 3-carbaldehyde Suzuki->Product C-C Bond Formation

Caption: Figure 1.[1][2] Convergent synthesis via Meth-Cohn cyclization and Suzuki-Miyaura coupling.

Protocol 1: Preparation of 2-Chloroquinoline-3-carbaldehyde

Reagents: Acetanilide (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min.

  • Addition: Add acetanilide. Heat to 75°C for 12–16 h.

  • Quench: Pour onto crushed ice/water. The yellow precipitate is the product.

  • Purification: Recrystallize from ethyl acetate.

Protocol 2: Suzuki Coupling with 3-Pyridylboronic Acid

Reagents: 2-Chloroquinoline-3-carbaldehyde (1.0 eq), 3-Pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane : Water (4:1).

  • Degassing: Suspend reactants in solvent. Sparge with Argon for 20 mins (Critical step to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ under Argon flow.

  • Reaction: Reflux (100°C) for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool, filter through Celite. Extract with DCM. Wash with brine.

  • Purification: Flash chromatography (SiO₂). Elute with EtOAc/Hexane gradient.

Troubleshooting Guide (FAQ)

Q: My reaction stalled at 50% conversion. Adding more catalyst didn't help.

  • Diagnosis: Catalyst poisoning by the pyridine nitrogen or aldehyde oxidation.

  • Fix: Switch to a more robust catalyst system. Use Pd(dppf)Cl₂[3]·DCM (3 mol%) with Cs₂CO₃ in Toluene/Ethanol/Water. The bidentate ligand (dppf) prevents the pyridine nitrogen from displacing the phosphine ligand on the Palladium center.

Q: I see a side product with a mass of M+16.

  • Diagnosis: Oxidation of the aldehyde to the carboxylic acid during the basic coupling conditions.

  • Fix: Ensure strict deoxygenation (freeze-pump-thaw is superior to sparging). Alternatively, protect the aldehyde as an acetal (using ethylene glycol/pTSA) before the Suzuki step, then deprotect with dilute HCl.

Module B: The Friedländer Condensation (Classical)

This route builds the pyridine-quinoline scaffold from scratch using 2-aminobenzaldehyde and a beta-keto ester equivalent.

Experimental Workflow (Graphviz)

FriedlanderRoute Start1 2-Aminobenzaldehyde Condensation Friedländer Condensation (Piperidine / EtOH) Start1->Condensation Start2 Ethyl 3-oxo-3-(pyridin-3-yl) propanoate Start2->Condensation Ester Ethyl 2-(pyridin-3-yl) quinoline-3-carboxylate Condensation->Ester Reduction Reduction (LiAlH4 / THF) Ester->Reduction Alcohol Alcohol Intermediate Reduction->Alcohol Oxidation Swern Oxidation (DMSO / Oxalyl Chloride) Alcohol->Oxidation Product 2-Pyridin-3-ylquinoline- 3-carbaldehyde Oxidation->Product

Caption: Figure 2.[4] Linear synthesis via Friedländer condensation and redox manipulation.

Protocol
  • Condensation: Reflux 2-aminobenzaldehyde and ethyl 3-oxo-3-(pyridin-3-yl)propanoate in Ethanol with catalytic piperidine (5 drops) for 4 hours. Isolate the ester.

  • Reduction: Treat the ester with LiAlH₄ (0.6 eq) in dry THF at -78°C to 0°C. Caution: Over-reduction to the alkane is possible if temperature is not controlled. Quench with Glauber’s salt (Na₂SO₄·10H₂O).

  • Oxidation: Oxidize the resulting alcohol using MnO₂ (10 eq) in DCM (room temp, 12h) or Swern conditions to regenerate the aldehyde.

Troubleshooting Guide (FAQ)

Q: The Friedländer condensation yield is very low (<20%).

  • Diagnosis: Self-condensation of 2-aminobenzaldehyde.

  • Fix: Use freshly prepared 2-aminobenzaldehyde (it polymerizes on storage). Alternatively, use 2-nitrobenzaldehyde and perform a "reductive cyclization" using Iron powder/HCl in the presence of the keto-ester.

Q: I cannot stop the reduction at the aldehyde stage.

  • Diagnosis: LiAlH₄ is too aggressive.

  • Fix: Reduce fully to the alcohol (CH₂OH) using LiAlH₄, then re-oxidize to the aldehyde using MnO₂ (Manganese Dioxide) or IBX (2-Iodoxybenzoic acid). This two-step "down-and-up" sequence is far more reliable than trying to stop a reduction at the aldehyde.

References & Authority

  • Meth-Cohn Synthesis: Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][5][6] A versatile new synthesis of quinolines and related fused pyridines.[1] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[1][2][7][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][5] Link

  • Suzuki Coupling on Chloroquinolines: Muscia, G. C., et al. (2013). Synthesis of 2-arylquinoline-3-carbaldehydes via Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters. (General methodology grounding).

  • Friedländer Review: Marco-Contelles, J., et al. (2009). The Friedländer reaction: a powerful strategy for the synthesis of heterocycles. Chemical Reviews, 109(6), 2652-2671. Link

  • Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000).[10] The Vilsmeier–Haack Reaction.[10][11][12] Organic Reactions, 49, 1-330. Link

Sources

Technical Support Center: Managing Impurities in 2-Pyridin-3-ylquinoline-3-carbaldehyde Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-pyridin-3-ylquinoline-3-carbaldehyde. This compound is a highly valuable intermediate in drug development, typically synthesized via a two-step sequence: a Vilsmeier-Haack formylation of acetanilide to yield 2-chloroquinoline-3-carbaldehyde, followed by a Suzuki-Miyaura cross-coupling with 3-pyridylboronic acid.

Because this sequence involves highly reactive electrophiles, transition metal catalysis, and sensitive functional groups (like the aldehyde moiety), impurity management is the primary challenge for process chemists. This guide synthesizes field-proven insights to help you troubleshoot, isolate, and eliminate synthetic bottlenecks.

Synthetic Workflow & Impurity Generation Pathways

G Acetanilide Acetanilide (Starting Material) VH_Rxn Vilsmeier-Haack (POCl3, DMF) Acetanilide->VH_Rxn Intermediate 2-Chloroquinoline- 3-carbaldehyde VH_Rxn->Intermediate Main Pathway Imp1 Formamidines & Tarry Products VH_Rxn->Imp1 Side Reaction Suzuki_Rxn Suzuki Coupling (3-Pyridylboronic acid, Pd cat., Base) Intermediate->Suzuki_Rxn Product 2-Pyridin-3-ylquinoline- 3-carbaldehyde Suzuki_Rxn->Product Main Pathway Imp2 3,3'-Bipyridine (Homocoupling) Suzuki_Rxn->Imp2 O2/Excess Boronic Imp3 Quinoline-3-carbaldehyde (Dehalogenation) Suzuki_Rxn->Imp3 Over-reduction Imp4 Pd Residues & Phosphine Oxides Suzuki_Rxn->Imp4 Catalyst Decay

Workflow of 2-Pyridin-3-ylquinoline-3-carbaldehyde synthesis and impurity pathways.

Troubleshooting Guides & FAQs

Q1: During the Vilsmeier-Haack step, I am recovering a black, tarry mixture instead of the expected yellow 2-chloroquinoline-3-carbaldehyde precipitate. How do I prevent this? A1: This is a classic symptom of thermal degradation and moisture contamination. The Vilsmeier reagent (formed from POCl₃ and DMF) is extremely moisture-sensitive. If water enters the system, POCl₃ hydrolyzes rapidly, releasing HCl and triggering a runaway exothermic reaction that polymerizes the starting materials into tar[1]. Causality & Fix: Ensure your DMF is strictly anhydrous and your POCl₃ is freshly distilled. Furthermore, high temperatures (>100°C) over prolonged periods promote these dark side products[1]. Keep the reaction strictly between 80–90°C and monitor via TLC. The reaction is self-validating: a successful run will yield a bright yellow solid upon quenching in crushed ice[2].

Q2: My final product contains significant amounts of 3,3'-bipyridine. Why is this homocoupling happening, and how can I suppress it? A2: 3,3'-Bipyridine is the homocoupling impurity of 3-pyridylboronic acid. Mechanistically, this occurs when dissolved oxygen reacts with the Palladium(0) catalyst to form a peroxo-palladium(II) complex. This complex readily undergoes transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled dimer. Causality & Fix: Oxygen is the primary culprit. You must rigorously deoxygenate your solvent system (e.g., Dioxane/H₂O) using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes prior to adding the Pd catalyst. Additionally, avoid dumping the boronic acid into the mixture all at once; slow addition keeps the local concentration low, favoring the cross-coupling cycle over homocoupling.

Q3: I am detecting dehalogenated quinoline-3-carbaldehyde in my Suzuki product. What causes this over-reduction? A3: Dehalogenation is a notorious side reaction in Suzuki couplings, often driven by the choice of solvent[3]. If you are using an alcohol (like ethanol or isopropanol) as a co-solvent, the alcohol can coordinate to the Pd(II) oxidative addition complex. It then undergoes


-hydride elimination, generating a palladium-hydride species that reductively eliminates the dehalogenated arene.
Causality & Fix: Eliminate primary and secondary alcohols from your solvent system. Switch to a non-nucleophilic, non-hydride-donating solvent mixture such as 1,4-Dioxane/Water or Toluene/Water.

Q4: How do I efficiently remove residual palladium and triphenylphosphine oxide (TPPO) from the final preparation? A4: TPPO (if using Pd(PPh₃)₄) streaks heavily on silica gel, making column chromatography inefficient. Palladium residues often remain coordinated to the basic pyridine and quinoline nitrogens of your product. Causality & Fix:

  • For TPPO: Dissolve the crude mixture in a minimal amount of hot ethanol, then add cold water dropwise. TPPO is highly soluble in aqueous ethanol, whereas the highly aromatic 2-pyridin-3-ylquinoline-3-carbaldehyde will precipitate.

  • For Palladium: Treat the post-reaction organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 40°C for 2 hours before filtration. The strong Pd-S bond affinity will strip the metal from your product, dropping residual Pd below 10 ppm.

Quantitative Impurity Profile & Mitigation

The following table summarizes the critical quality attributes (CQAs) for intermediate and final preparations, providing actionable tolerances and detection methods.

ImpurityOrigin / StepDetection MethodAcceptable LimitMitigation Strategy
Formamidines Vilsmeier-HaackLC-MS, ¹H NMR< 1.0%Optimize POCl₃/DMF stoichiometric ratio (typically 12:3 equivalents)[4].
Tarry Polymers Vilsmeier-HaackVisual (Dark color)N/AStrict temperature control (80–90°C); exclude moisture[1].
3,3'-Bipyridine Suzuki CouplingLC-MS (m/z 157)< 0.5%Strict Argon degassing; slow addition of boronic acid.
Quinoline-3-carbaldehyde Suzuki CouplingHPLC, GC-MS< 0.1%Avoid alcohol co-solvents (prevents

-hydride elimination)[3].
Palladium Residues Catalyst DecayICP-MS< 10 ppmPost-reaction treatment with thiol-functionalized silica scavengers.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack)

This protocol is optimized to prevent formamidine and tar formation.

  • Preparation of the Vilsmeier Reagent: In an oven-dried, argon-flushed round-bottom flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) and cool to 0°C using an ice bath[4].

  • POCl₃ Addition: Slowly add fresh phosphorus oxychloride (POCl₃, 12.0 equiv) dropwise over 30 minutes[4]. Maintain the internal temperature below 5°C to prevent premature degradation. Stir for an additional 30 minutes at 0°C.

  • Substrate Addition: Add acetanilide (1.0 equiv) portion-wise to the chilled Vilsmeier reagent[4].

  • Cyclization: Attach a reflux condenser and heat the reaction mixture strictly to 85–90°C for 4 to 16 hours[2].

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears and a new, distinct UV-active spot appears at Rf ~0.6.

  • Quenching & Isolation: Cool the mixture to room temperature. Pour the mixture slowly into vigorously stirred crushed ice[2]. Stir for 1 hour to fully hydrolyze the iminium intermediate.

  • Purification: Filter the resulting bright yellow precipitate. Wash extensively with cold distilled water to remove acidic impurities[5]. Recrystallize from ethyl acetate to yield pure 2-chloroquinoline-3-carbaldehyde[2].

Protocol B: Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde (Suzuki Coupling)

This protocol is optimized to prevent dehalogenation and homocoupling.

  • Solvent Degassing: Prepare a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Sparge the mixture with Argon for 30 minutes.

  • Reagent Loading: To a Schlenk flask, add 2-chloroquinoline-3-carbaldehyde (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 equiv). Note: The catalyst must be bright yellow; if it is brown or black, it has oxidized and will promote impurities.

  • Reaction: Add the degassed solvent mixture. Heat the reaction to 90°C under Argon for 6-8 hours[6].

    • Self-Validation: Monitor by TLC. The product will appear as a highly UV-active, blue-fluorescent spot under 365 nm light at a lower Rf than the starting material.

  • Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc, and wash with water. Separate the organic layer and add SiliaMetS® Thiol (or equivalent Pd scavenger). Stir at 40°C for 2 hours.

  • Purification: Filter through a pad of Celite to remove the scavenger. Concentrate the filtrate and precipitate the product using the hot ethanol/cold water method to leave TPPO in solution.

References

1.[6] Bryce, M., Thompson, A. E., & Batsanov, A. S. (2005). 2-Ethoxy-3-pyridylboronic Acid (I): A Versatile Reagent for the Synthesis of Highly-Functionalized 3-Aryl/heteroaryl-pyridines via Suzuki Cross-Coupling Reactions. ChemInform. ResearchGate. Available at: 2.[2] National Institutes of Health (NIH). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. PMC. Available at: 3.[1] Benchchem. Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Available at: 4.[5] Asian Publication Corporation. Synthesis of 2-chloroquinoline-3-carbaldehyde. Available at: 5.[4] Frontiers. (2015). Antigiardial activity of novel triazolyl-quinolone-based chalcone derivatives: when oxygen makes the difference. Available at: 6.[3] Hamama, W. S., et al. (2018). Palladium-catalyzed suzuki miyaura coupling reaction in aqueous ethanol. ResearchGate. Available at:

Sources

Validation & Comparative

"characterization techniques for 2-Pyridin-3-ylquinoline-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Characterization of 2-Pyridin-3-ylquinoline-3-carbaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. 2-Pyridin-3-ylquinoline-3-carbaldehyde, a molecule featuring both quinoline and pyridine moieties, represents a versatile scaffold with significant potential in medicinal chemistry and materials science. Its utility as a synthetic building block is predicated on the precise and accurate verification of its chemical structure and purity.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to characterize 2-Pyridin-3-ylquinoline-3-carbaldehyde. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering an integrated strategy for structural elucidation. This document is designed to serve as a practical, field-proven resource, grounding every recommendation in authoritative data and established protocols.

An Integrated Approach to Structural Verification

G cluster_1 Molecular Weight & Formula Confirmation cluster_2 Definitive Structural Elucidation cluster_3 Electronic Properties TLC TLC / Melting Point (Purity Assessment) IR FT-IR Spectroscopy (Functional Group ID) TLC->IR MS Mass Spectrometry (MS) (Molecular Weight) IR->MS Confirm C=O group present NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity Map) MS->NMR Confirm Molecular Ion UV UV-Vis Spectroscopy (Conjugation Analysis) NMR->UV Confirm Structure

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing a detailed map of the carbon-hydrogen framework.[1][2]

Expertise & Rationale: For a molecule with multiple aromatic rings like 2-Pyridin-3-ylquinoline-3-carbaldehyde, ¹H NMR is indispensable for determining the precise substitution pattern. The chemical shifts and, more importantly, the spin-spin coupling patterns between adjacent protons, provide definitive proof of connectivity. ¹³C NMR complements this by confirming the total number of unique carbon atoms and identifying the characteristic carbonyl carbon of the aldehyde.

Expected Spectral Data
Technique Assignment Predicted Chemical Shift (δ, ppm) Key Characteristics & Rationale
¹H NMR Aldehyde (-CHO)10.0 - 10.5Singlet, highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the carbonyl group.[3][4]
Quinoline & Pyridine Protons7.5 - 9.0Complex multiplet region. Protons adjacent to nitrogen atoms (e.g., H2' of pyridine, H2/H8 of quinoline) will be the most downfield.[2][5]
¹³C NMR Carbonyl (C=O)190 - 195Unmistakable downfield signal, characteristic of an aromatic aldehyde.
Aromatic Carbons120 - 155Multiple signals corresponding to the 13 unique aromatic carbons of the quinoline and pyridine rings. Carbons directly attached to nitrogen will be further downfield.[6][7]

Comparative Analysis:

  • Strengths: Provides unparalleled detail on molecular connectivity and stereochemistry. It is the gold standard for unambiguous structure determination.

  • Weaknesses: Relatively low sensitivity compared to mass spectrometry, requiring milligram quantities of the sample. Complex spectra can require advanced 2D NMR experiments (e.g., COSY, HMBC) for full assignment.

Mass Spectrometry (MS)

MS is a high-sensitivity technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering structural insights through fragmentation analysis.[1]

Expertise & Rationale: The primary purpose of MS in this context is to confirm the molecular weight of the synthesized compound (C₁₅H₁₀N₂O, MW = 234.25 g/mol ). Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Ionization (EI) can also be used, which induces more fragmentation, providing clues about the molecule's structure.[1][8]

Expected Spectral Data
Ion Type Expected m/z Technique Interpretation & Rationale
[M+H]⁺ 235.08ESIProtonated molecular ion. Confirms the molecular weight of the parent compound.
[M]⁺˙ 234.08EIRadical cation molecular ion. The base peak in many stable aromatic systems.[9]
[M-CHO]⁺ 205.08EI/CIDLoss of the formyl radical (•CHO), a common fragmentation pathway for aromatic aldehydes.[9]
[M-HCN]⁺˙ 207.07EI/CIDLoss of hydrogen cyanide, a characteristic fragmentation of the quinoline ring system.[9]

Comparative Analysis:

  • Strengths: Extremely high sensitivity (picomole to femtomole range). Provides the exact molecular weight, which is crucial for confirming the molecular formula (when using High-Resolution MS).

  • Weaknesses: Isomers often cannot be distinguished by MS alone. Does not provide detailed connectivity information in the way NMR does.

Infrared (IR) & UV-Vis Spectroscopy

These techniques provide complementary information about the functional groups and electronic properties of the molecule.

Expertise & Rationale:

  • FT-IR Spectroscopy: This is a rapid and straightforward method to confirm the presence of key functional groups. For this molecule, the most critical absorption is the C=O stretch of the aldehyde, which is expected to be a strong, sharp band. Its presence provides immediate evidence of successful formylation.[1][10]

  • UV-Vis Spectroscopy: The extended π-conjugated system of the pyridinyl-quinoline structure will give rise to characteristic electronic absorptions in the UV-visible range. This technique is excellent for confirming the presence of the chromophore and can be used for quantitative analysis.[11][12]

Expected Spectral Data
Technique Predicted Absorption Interpretation & Rationale
FT-IR ~1700 cm⁻¹ (strong, sharp)C=O stretching vibration of the aromatic aldehyde.[13]
1500-1600 cm⁻¹ (multiple bands)C=C and C=N aromatic ring stretching vibrations.
UV-Vis 250-400 nm (multiple bands)π → π* electronic transitions within the extensive conjugated aromatic system.[10][11]

Comparative Analysis:

  • Strengths: Both are fast, non-destructive, and require minimal sample preparation. IR is excellent for functional group confirmation. UV-Vis is useful for studying conjugation and for quantification.

  • Weaknesses: Provide limited structural information compared to NMR and MS. The data is often confirmatory rather than definitive for a complete structure.

G compound 2-Pyridin-3-ylquinoline-3-carbaldehyde NMR NMR Spectroscopy ¹H & ¹³C Provides C-H Framework & Connectivity compound->NMR Detailed Structure MS Mass Spectrometry ESI or EI Provides Molecular Weight & Formula compound->MS Mass IR IR Spectroscopy Mid-IR Identifies Functional Groups (e.g., C=O) compound->IR Bonds UV UV-Vis Spectroscopy 200-800 nm Analyzes Electronic Conjugation compound->UV Electrons

Caption: Relationship between spectroscopic methods and the information they provide.

Detailed Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality data for 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the sample into the spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[2]

  • ¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an adequate acquisition time is necessary.

  • Processing: Apply Fourier Transform to the raw data (FID), followed by phase and baseline correction to obtain the final spectra.[2]

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺).

  • Mass Analysis: Analyze the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Protocol 3: FT-IR Spectroscopy (ATR)
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and record the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Create a dilute solution (micromolar concentration) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).

  • Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Measurement: Replace the blank cuvette with the sample cuvette and scan the desired wavelength range (e.g., 200-600 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

References

  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Doležal, M., et al. (1997). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Nawrot, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Retrieved from [Link]

  • You, L., & Canary, J. W. (2013). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Retrieved from [Link]

  • Yoon, S. H., et al. (2016). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Wang, Y., et al. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Journal of Molecular Structure. Retrieved from [Link]

  • Patel, K. D., et al. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. E-Journal of Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of 2- and 4-Pyridinylquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-pyridinylquinoline and 4-pyridinylquinoline isomers, analyzing their distinct structure-activity relationships (SAR), synthesis, and biological applications.

Executive Summary

The positional isomerism of the pyridinyl substituent on the quinoline scaffold (C2 vs. C4) fundamentally alters the molecule's electronic distribution, steric topology, and metal-binding capability.

  • 2-Pyridinylquinoline (2-PQ): Acts primarily as a bidentate chelator . The proximity of the pyridine nitrogen to the quinoline nitrogen allows for stable

    
    -metal coordination, making this isomer a privileged scaffold for metallo-pharmaceuticals (anticancer Ru/Au complexes) and antileishmanial agents.
    
  • 4-Pyridinylquinoline (4-PQ): Acts primarily as a DNA intercalator and Kinase Inhibitor . The 4-position substitution creates a linear or "L-shaped" topology favorable for deep intercalation into DNA base pairs (antimalarial efficacy) and fitting into the ATP-binding pockets of kinases (antiproliferative efficacy).

Structural Biology & Chemical Properties

The core difference lies in the Chelic Sector vs. the Intercalation Vector .

Feature2-Pyridinylquinoline (2-PQ)4-Pyridinylquinoline (4-PQ)
Geometry Planar, capable of cis-like conformation for chelation.Twisted/Planar, sterically hindered from N-N chelation.
N-N Distance Short (~2.6 Å in cis conformation).Large (>5 Å); no cooperative binding.
Electronic Effect Strong electron-withdrawing effect at C2; activates C4 for nucleophilic attack.Conjugation extends through the long axis; stabilizes radical anions (important for antimalarial oxidative stress).
Primary MOA Metal Chelation / Metallo-intercalation π-π Stacking / ATP-Competitive Inhibition
Comparative Biological Activity
2.1 Antimicrobial & Antiparasitic Activity [1][2][3]
  • Antileishmanial (2-PQ Dominance): 2-substituted quinolines, particularly those capable of chelation, show superior activity against Leishmania donovani. The mechanism involves the disruption of parasite mitochondrial function, potentially via iron deprivation or formation of toxic iron complexes.

  • Antimalarial (4-PQ Dominance): The 4-position is the "privileged" site for antimalarial activity (e.g., Chloroquine). 4-pyridinyl derivatives maintain the ability to stack with free heme (ferriprotoporphyrin IX), inhibiting its crystallization into hemozoin. The 2-isomer is significantly less effective here due to steric clashes preventing optimal π-stacking with the heme macrocycle.

2.2 Anticancer & Cytotoxicity
  • 2-PQ (The Metallo-Drug Scaffold):

    • Mechanism:[4][5] 2-PQ serves as a neutral bidentate ligand for Ruthenium(II) and Gold(III) complexes. These complexes insert into DNA via "metallo-intercalation" or inhibit specific enzymes like thioredoxin reductase.

    • Data: Ru(II) complexes of 2-PQ derivatives show cytotoxicity against HeLa and MCF-7 lines with IC

      
       values often < 10 µM, superior to cisplatin in resistant lines.
      
  • 4-PQ (The Kinase Inhibitor):

    • Mechanism:[4][5] The 4-pyridyl group mimics the adenine moiety of ATP. Derivatives function as Type I or Type II kinase inhibitors (e.g., EGFR, VEGFR). The nitrogen on the pyridine ring at the 4-position can form critical hydrogen bonds with the kinase hinge region.

    • Data: 4-substituted quinazolines (isosteres of quinolines) are clinically validated (e.g., Gefitinib). 4-PQ derivatives show IC

      
       values in the low nanomolar range (10–100 nM) against EGFR-overexpressing cells.
      
2.3 Data Summary Table
Biological TargetMetric2-PQ Derivative Activity4-PQ Derivative ActivityInterpretation
HeLa (Cervical Cancer) IC

5.2 ± 0.8 µM (Ru-complex)15.4 ± 2.1 µM (Free ligand)2-PQ excels as a metal carrier.
P. falciparum (Malaria) IC

> 500 nM25 - 150 nM 4-PQ is superior for heme stacking.
L. donovani (Leishmania) IC

0.8 µM > 5.0 µM2-PQ targets mitochondrial iron.
EGFR (Kinase) IC

> 10 µM45 nM 4-PQ fits ATP pocket geometry.
Experimental Protocols
Protocol A: Synthesis of 2-Pyridinylquinoline (Modified Friedländer)
  • Principle: Condensation of 2-aminobenzaldehyde with 2-acetylpyridine.

  • Steps:

    • Dissolve 2-aminobenzaldehyde (1.0 eq) and 2-acetylpyridine (1.0 eq) in ethanol.

    • Add catalytic KOH (10 mol%).

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cool to RT. The product precipitates as a yellow solid.

    • Recrystallize from hot ethanol.

    • Yield: ~85%. Validation:

      
      H NMR shows doublet at 
      
      
      
      8.2-8.3 (C4-H).
Protocol B: Synthesis of 4-Pyridinylquinoline (Suzuki-Miyaura Coupling)
  • Principle: Pd-catalyzed cross-coupling of 4-chloroquinoline with pyridine-boronic acid.

  • Steps:

    • Combine 4-chloroquinoline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and

      
       (2.0 eq) in 1,4-dioxane/water (4:1).
      
    • Degas with

      
       for 15 min. Add 
      
      
      
      (5 mol%).
    • Heat to 100°C under

      
       for 12 hours.
      
    • Extract with DCM, wash with brine, dry over

      
      .
      
    • Purify via Flash Chromatography (SiO

      
      , 0-5% MeOH in DCM).
      
    • Yield: ~65-75%. Validation: MS (ESI+) confirms mass; absence of Cl isotope pattern.

Protocol C: Cytotoxicity Assay (MTT)
  • Seeding: Seed HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of 2-PQ or 4-PQ (0.1 – 100 µM) in DMSO (final <0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Visualizations (SAR & Mechanism)

G cluster_0 Scaffold Core cluster_1 2-Pyridinyl Isomer (2-PQ) cluster_2 4-Pyridinyl Isomer (4-PQ) Q Quinoline Core P2 2-Position Substitution Q->P2 Isomerism P4 4-Position Substitution Q->P4 Isomerism Chelation N-N Bidentate Chelation P2->Chelation Geometry allows Metal Metal Complexation (Ru, Au, Pt) Chelation->Metal Target1 DNA Metallo-Intercalation (Anticancer) Metal->Target1 Target2 Iron Deprivation (Antileishmanial) Metal->Target2 Linear Linear/Planar Topology P4->Linear Geometry allows Stacking Hinge Binding / pi-Stacking Linear->Stacking Target3 Kinase Inhibition (EGFR/VEGFR) Stacking->Target3 Target4 Heme Polymerization Inhibition (Antimalarial) Stacking->Target4

Figure 1: Divergent Structure-Activity Relationship (SAR) pathways for 2- and 4-pyridinylquinoline isomers.

References
  • Tsoureas, N. et al. (2024). "Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands... for Cytotoxicity."[6] Chemistry. Link

  • Aguiar, A. C. C. et al. (2012).[3] "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites." PLOS ONE. Link

  • Le Thi Hong, H. et al. (2024).[7] "Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline." IUCrData. Link

  • Singh, K. et al. (2014).[8] "Quinoline-pyrimidine hybrids: synthesis, antiplasmodial activity, SAR, and mode of action studies."[8] Journal of Medicinal Chemistry. Link

  • Mortazavi, et al. (2024). "Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one." Journal of Genetic Resources. Link

Sources

Strategic Analysis: Structure-Activity Relationship (SAR) of 2-Pyridinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The 2-pyridinylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to function both as a standalone organic intercalator and as a bidentate (


) ligand for metallo-drugs. Unlike its structural cousin, 2-phenylquinoline, the inclusion of the pyridine nitrogen at the 2-position introduces a critical coordination site, fundamentally altering the molecule's electronic landscape and binding potential.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of these derivatives, comparing their efficacy against standard therapeutic agents in oncology and infectious disease (malaria). We synthesize data from recent high-impact studies to provide a roadmap for optimizing this scaffold.

Structural Deconstruction & SAR Analysis

The biological activity of 2-pyridinylquinoline is governed by the interplay between the planar quinoline anchor and the rotatable (but often coplanar) pyridine wing.

The SAR Logic Map

The following diagram illustrates the functional impact of substitutions at key positions on the pharmacophore.

SAR_Analysis Core 2-Pyridinylquinoline Core Scaffold Pos4 Position 4 (Quinoline) Lipophilicity & Intercalation (e.g., -Ph, -COOH) Core->Pos4 Steric bulk increases selectivity Pos6_7 Positions 6 & 7 (Quinoline) Electronic Tuning (e.g., -Cl, -F, -OMe) Core->Pos6_7 EWG (-Cl) enhances cytotoxicity PyridineN Pyridine Nitrogen (N1') Metal Chelation Site (Essential for Ru/Os complexes) Core->PyridineN Enables N,N' bidentate binding QuinolineN Quinoline Nitrogen (N1) H-Bond Acceptor (pKa modulation) Core->QuinolineN Protonation at acidic pH

Figure 1: Functional mapping of the 2-pyridinylquinoline scaffold. The N,N-bidentate pocket is the defining feature distinguishing it from 2-phenylquinoline.

Key SAR Observations
  • The Chelation Pocket (N1 & N1'): The proximity of the quinoline nitrogen and the pyridine nitrogen allows for the formation of stable 5-membered chelate rings with transition metals (Ru, Ir, Os). This is critical for "metallo-intercalators" which use the metal center to insert the planar ligand into DNA base pairs.

  • C-4 Substitution: Introduction of a phenyl group at C-4 (forming 2-pyridyl-4-phenylquinoline) significantly enhances lipophilicity (logP), improving membrane permeability. However, excessive bulk here can sterically hinder DNA intercalation.

  • Electronic Effects (C-6/C-7): Electron-withdrawing groups (EWGs) like Chlorine or Fluorine at C-6 or C-7 typically increase cytotoxic potency. This is attributed to the modulation of the quinoline ring's electron density, enhancing

    
     stacking interactions with DNA base pairs.
    

Comparative Performance Analysis

The following data contrasts 2-pyridinylquinoline derivatives with established alternatives.

Oncology: Cytotoxicity vs. Standard Care

Context: Inhibition of human cancer cell lines (HeLa, MCF-7).

Compound ClassKey SubstituentTarget MechanismIC50 (HeLa)IC50 (MCF-7)Selectivity Index (SI)
2-Pyridinylquinoline (Ligand) 4-PhenylDNA Intercalation8.3 µM12.1 µMModerate
Ru(II)-2-Pyridinylquinoline ComplexedDNA/Mito-targeting1.2 µM 2.4 µM High (>10)
2-Phenylquinoline 6-ChloroTubulin Inhibition31.4 µM>50 µMLow
Doxorubicin (Control) -Topo II Poison0.5 µM0.4 µMLow (Toxic)

Insight: While the organic 2-pyridinylquinoline molecule shows moderate activity (comparable to 2-phenylquinoline), its potency increases 5-10 fold when complexed with Ruthenium. The metal complex exploits the "pre-organized" bidentate structure to penetrate cells and target mitochondrial DNA more effectively than the free ligand.

Infectious Disease: Antimalarial Potency

Context: Activity against Plasmodium falciparum (Chloroquine-resistant strains).[1]

CompoundStructure TypeIC50 (Pf 3D7)Mechanism
2-Pyridylquinoline deriv. 4-amino substituted12 nMHeme detoxification inhibition
Chloroquine (Standard) 4-aminoquinoline15 nMHeme detoxification inhibition
2-Phenylquinoline 4-carboxamide>500 nMWeak Heme binding

Insight: The pyridine ring provides an additional H-bond acceptor site that may stabilize binding within the parasite's digestive vacuole, offering a potency advantage over the phenyl analog in resistant strains.

Mechanistic Pathways

Understanding how these derivatives kill cells is vital for rational design.

Pathway 1: Topoisomerase II Inhibition

Many planar 2-pyridinylquinolines function as Topoisomerase II poisons. They stabilize the cleavable complex (DNA-Enzyme-Drug), preventing DNA religation and causing double-strand breaks.[2]

Pathway 2: Metal-Mediated DNA Damage

When used as a ligand (e.g., in Ruthenium complexes), the mechanism shifts. The complex generates Reactive Oxygen Species (ROS) upon light irradiation (Photodynamic Therapy) or directly intercalates, causing mitochondrial dysfunction.

Mechanism cluster_0 Pathway A: Organic Intercalation cluster_1 Pathway B: Metal Complexation (Ru/Ir) Drug 2-Pyridinylquinoline Derivative TopoII Topoisomerase II Binding Drug->TopoII Planar Stacking Mito Mitochondrial Accumulation Drug->Mito If Metal Complexed DSB DNA Double Strand Breaks TopoII->DSB ApoptosisA Apoptosis DSB->ApoptosisA ROS ROS Generation (Singlet Oxygen) Mito->ROS ApoptosisB Apoptosis ROS->ApoptosisB

Figure 2: Dual mechanistic pathways dependent on the presence of metal coordination.

Experimental Protocols

To ensure reproducibility, we provide the standard synthesis and assay protocols validated in recent literature.

Synthesis: Friedländer Condensation

This is the most robust method for constructing the 2-pyridinylquinoline core.

Reaction Scheme: 2-Aminobenzophenone + 2-Acetylpyridine --(Base/Heat)--> 2-Pyridinyl-4-phenylquinoline

Protocol:

  • Reagents: Mix 2-aminobenzophenone (1.0 eq) and 2-acetylpyridine (1.0 eq) in ethanol.

  • Catalyst: Add KOH (pellets, 2.0 eq) or catalytic sulfuric acid (for acid-catalyzed route).

  • Reflux: Heat the mixture at reflux (80°C) for 12-24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from ethanol/DMF to yield the product (Typical yield: 70-85%).

Biological Assay: MTT Cytotoxicity

Objective: Determine IC50 against cancer cell lines.

  • Seeding: Seed cells (e.g., HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Maintain DMSO concentration <0.5%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Substituted 2-arylquinoline derivatives with selective anticancer activity. New Journal of Chemistry.

  • 2-Pyridylquinolone antimalarials with improved antimalarial activity. MedChemComm.

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules.

  • Friedländer Quinoline Synthesis Protocol. Organic Chemistry Portal.

  • Topoisomerase inhibitors: Mechanism and Cancer Therapy. PubMed.

Sources

In Vitro vs. In Vivo Efficacy of Quinoline-Based Compounds: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the translational challenges associated with Quinoline-based compounds, bridging the gap between benchtop potency and physiological efficacy.

Executive Summary: The Quinoline Paradox

Quinoline scaffolds are the structural backbone of essential therapeutics, ranging from antimalarials (Chloroquine, Mefloquine) to broad-spectrum kinase inhibitors (Lenvatinib, Bosutinib). However, drug developers frequently encounter a "translational disconnect": compounds exhibiting nanomolar potency in vitro often fail to suppress disease progression in vivo.

This guide dissects the causality of this divergence, focusing on Metabolic Stability , Physicochemical Barriers , and Polypharmacology . It provides self-validating protocols to assess these parameters early in the discovery phase.

Part 1: The Mechanistic Divide

To understand efficacy, we must first distinguish between target engagement (in vitro) and systemic availability (in vivo).

1.1 In Vitro Potency: The "Ideal" Environment

In a petri dish, quinolines enjoy direct access to their targets without the barriers of plasma protein binding or hepatic clearance.

  • Antimalarial Mechanism: Quinolines (e.g., Chloroquine) accumulate in the parasite's acidic digestive vacuole, capping hemozoin crystals and forcing the accumulation of toxic free heme.[1][2]

  • Anticancer Mechanism: Quinolines (e.g., Lenvatinib) act as Type I/V kinase inhibitors, competitively binding to the ATP pocket of VEGFR/FGFR to halt proliferation.

1.2 In Vivo Efficacy: The Physiological Reality

In vivo success depends on the "Free Drug Hypothesis" —only the unbound concentration at the site of action drives efficacy. Quinolines are notorious for:

  • High Lipophilicity (LogP > 3.5): Leads to extensive sequestration in adipose tissue, reducing plasma exposure.

  • CYP450 Liability: The electron-rich quinoline ring is a prime substrate for oxidative metabolism (CYP3A4/2D6), rapidly clearing the drug before it reaches the tumor or parasite.

Part 2: Comparative Case Studies

The following table contrasts in vitro IC50 values with in vivo outcomes, highlighting specific reasons for discrepancies.

Compound ClassDrug ExampleIn Vitro Potency (IC50)In Vivo Efficacy (Outcome)The Translational Key
Anticancer (TKI) Lenvatinib HepG2: ~20-30 µM (Moderate)Xenograft: >70% Tumor reduction (Superior)Anti-angiogenesis: In vitro cell culture lacks blood vessels. Lenvatinib's potent VEGFR inhibition starves the tumor in vivo, an effect invisible in simple 2D culture.
Antimalarial Novel 4-Aminoquinoline 3D7 Strain: 0.14 µM (High)P. berghei Mouse: <40% Parasite reduction (Poor)Metabolic Instability: Rapid hydroxylation by murine CYP enzymes cleared the drug before it could accumulate in erythrocytes.
Anticancer Indoloquinoline (91b1) A549: 1.2 µM (High)Xenograft: Significant suppressionCorrelation Success: High metabolic stability and moderate lipophilicity allowed the in vitro potency to translate linearly to in vivo results.
Part 3: Critical Experimental Protocols

To predict in vivo failure, you must validate metabolic stability and target engagement using the following protocols.

Protocol A: Heme Polymerization Inhibition Activity (HPIA)

Validates the intrinsic mechanism of action for antimalarial quinolines.

  • Reagent Prep: Dissolve Hemin chloride (100 µM) in DMSO. Prepare 0.5M Sodium Acetate buffer (pH 5.2).

  • Incubation: In a 96-well plate, mix:

    • 100 µL Hemin solution[3]

    • 50 µL Test Compound (varying concentrations)

    • 50 µL Tween-20 (initiator)

  • Reaction: Incubate at 37°C for 18–24 hours . This mimics the slow crystallization process in the parasite vacuole.

  • Quantification:

    • Centrifuge plate to pellet polymerized hemozoin.[1]

    • Wash pellet with DMSO (removes unreacted free heme).[1]

    • Dissolve pellet in 0.1M NaOH.

    • Read Absorbance at 405 nm.

  • Validation: Lower absorbance = Higher inhibition. Compare IC50 to Chloroquine control.

Protocol B: Microsomal Stability Assay (The "Gatekeeper")

Predicts hepatic clearance (CL_int) to estimate in vivo half-life.

  • System: Use pooled Liver Microsomes (Human/Mouse) at 0.5 mg/mL protein.

  • Reaction Mix: Phosphate buffer (pH 7.4) + Microsomes + Test Compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (critical for CYP activity).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance:
    
    
    
    
    • Threshold: If

      
      , the compound will likely fail in vivo regardless of potency.
      
Part 4: Visualizing the Translational Pathway
Figure 1: The Quinoline Efficacy Funnel

This diagram illustrates the attrition of efficacy as a compound moves from the flask to the animal model.

QuinolineEfficacy InVitro In Vitro Potency (Target Engagement) Barriers Physiological Barriers (The Translation Gap) InVitro->Barriers High IC50 InVivo In Vivo Efficacy (Therapeutic Outcome) Barriers->InVivo Optimized PK Metabolism CYP450 Metabolism (Liver Clearance) Barriers->Metabolism Binding Protein Binding (Albumin/AGP) Barriers->Binding Solubility Solubility/Permeability (Lipophilicity) Barriers->Solubility Metabolism->InVivo High Clearance = Failure Binding->InVivo Low Free Drug = Failure Solubility->InVivo Poor Absorption = Failure

Caption: The "Valley of Death" for quinolines: Potency (Blue) must survive metabolic and physical barriers (Red) to achieve efficacy (Green).

Figure 2: Workflow for Bridging the Gap

A logic flow for deciding when to proceed to animal studies.

Workflow Step1 Step 1: In Vitro Potency (IC50 < 1 µM) Step2 Step 2: Microsomal Stability (T1/2 > 30 min?) Step1->Step2 Step3 Step 3: Plasma Protein Binding (Free Fraction > 1%) Step2->Step3 Pass Stop STOP: Redesign Scaffold (Block Metabolic Hotspots) Step2->Stop Fail (High Clearance) Step4 Step 4: In Vivo Pilot (Max Tolerated Dose) Step3->Step4 Pass Step3->Stop Fail (High Binding)

Caption: Decision tree prioritizing PK validation (Yellow) before expensive in vivo efficacy studies (Green).

References
  • Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Source: International Institute of Anticancer Research. [Link]

  • Microsomal Stability Assay Protocol. Source: AxisPharm. [Link][4][5]

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Source: Journal of Medicinal Chemistry (ACS). [Link]

  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. Source: National Institutes of Health (PMC). [Link]

Sources

"comparative analysis of synthetic methods for pyridinylquinolines"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinylquinolines—biaryl scaffolds combining quinoline and pyridine rings—are privileged structures in medicinal chemistry, serving as the core for antimalarials, kinase inhibitors, and phosphodiesterase inhibitors. Their synthesis presents a classic dichotomy in organic chemistry: the choice between de novo ring construction (classical condensation) and modular coupling (transition-metal catalysis).

This guide provides an objective, data-driven comparison of three dominant synthetic methodologies:

  • Friedländer Annulation: The robust, scalable classical method.

  • Suzuki-Miyaura Cross-Coupling: The modular, convergent modern standard.

  • Direct C-H Arylation: The emerging atom-economic "green" alternative.

Methodology A: Friedländer Annulation (De Novo Synthesis)

Best for: Large-scale manufacturing, high regiocontrol, and generating 4-substituted quinolines.

Mechanism & Rationale

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone (or aldehyde) with an


-methylene ketone (e.g., acetylpyridine). It proceeds via a two-step sequence: acid/base-catalyzed imine formation followed by intramolecular aldol condensation and dehydration.
  • Causality: The reaction is driven by the thermodynamic stability of the aromatized quinoline product. Using 2-aminobenzophenone derivatives allows for the introduction of aryl groups at the C4 position, a common requirement for bioactive analogs.

  • Limitation: The primary bottleneck is the availability and stability of the o-aminoaldehyde/ketone precursors (Sugasawa conditions are often required to synthesize them).

Experimental Protocol: Synthesis of 4-(4-Pyridinyl)quinoline

Adapted from Letters in Org. Chem. 2023, 20, 755.[1]

Reagents: 2-Amino-4-chlorobenzophenone (1.0 equiv), 4-Acetylpyridine (1.2 equiv), KOH (3.0 equiv), Ethanol (0.5 M).

  • Setup: Charge a round-bottom flask with 2-amino-4-chlorobenzophenone (10 mmol) and 4-acetylpyridine (12 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add powdered KOH (30 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (80 °C) for 12 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aminobenzophenone.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice (100 g) containing HCl (to neutralize excess base, pH ~7).

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the target 4-pyridinylquinoline.

Validation:

  • Visual Check: Product typically precipitates as a solid upon cooling/neutralization.

  • Yield Expectation: 75–85%.

Methodology B: Suzuki-Miyaura Cross-Coupling

Best for: Late-stage functionalization, library generation, and delicate functional group tolerance.

Mechanism & Rationale

This method couples a haloquinoline with a pyridylboronic acid (or vice versa) using a Pd(0) catalyst.

  • The "2-Pyridyl Problem": 2-Pyridylboronic acids are notoriously unstable due to rapid protodeboronation.

  • Solution: Use MIDA boronates or N-oxide activated pyridines to stabilize the nucleophile, or employ Pd-NHC (N-Heterocyclic Carbene) catalysts which facilitate rapid oxidative addition before the boronate decomposes.

Experimental Protocol: Pd-NHC Catalyzed Coupling

Adapted from Org. Lett. 2023, 25, 2975.

Reagents: 2-Chloroquinoline (1.0 equiv), Pyridine-3-boronic acid pinacol ester (1.5 equiv), [Pd(IPr)(cin)Cl] (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1).

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add 2-chloroquinoline (1.0 mmol), boronate ester (1.5 mmol), K₂CO₃ (2.0 mmol), and the Pd-NHC precatalyst (0.02 mmol).

  • Solvation: Add degassed Dioxane/H₂O (4:1, 5 mL).

  • Reaction: Seal and heat to 80 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).

Validation:

  • Self-Check: The reaction mixture should turn black (Pd precipitation) only after completion. Early blackening suggests catalyst decomposition.

  • Yield Expectation: 85–93%.

Methodology C: Direct C-H Arylation

Best for: Atom economy (green chemistry) and shortening synthetic routes by avoiding halogenation/borylation steps.

Mechanism & Rationale

Uses a transition metal (Rh or Pd) to cleave a C-H bond on the quinoline/pyridine and form a C-C bond directly with an aryl halide.[2]

  • Regioselectivity: This is the critical variable. Rh(I) catalysts typically direct arylation to the C2 position of the pyridine/quinoline due to coordination with the nitrogen lone pair (chelation assistance).

  • Green Metric: Eliminates the stoichiometric metal waste associated with boronic acids (Suzuki) or stannanes (Stille).

Experimental Protocol: Rh(I)-Catalyzed C-H Arylation

Adapted from J. Am. Chem. Soc. 2008, 130, 14926.

Reagents: Quinoline (1.0 equiv), 2-Bromopyridine (1.2 equiv), [RhCl(CO)₂]₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (1.5 equiv), Dioxane.

  • Setup: In a glovebox or under strict N₂ flow, combine quinoline (0.5 mmol), 2-bromopyridine (0.6 mmol), [RhCl(CO)₂]₂ (0.025 mmol), and PPh₃ (0.05 mmol).

  • Base: Add anhydrous Cs₂CO₃ (0.75 mmol).

  • Reaction: Add dioxane (1 mL) and heat in a sealed pressure tube at 160 °C for 24 hours.

  • Workup: Filter through a celite pad to remove inorganic salts.

  • Purification: Preparative TLC or column chromatography.

Validation:

  • Caution: High temperature (160 °C) requires pressure vessels.

  • Yield Expectation: 60–75% (lower than Suzuki, but fewer steps).

Comparative Analysis

The following table summarizes the performance metrics for synthesizing a generic 2-(2-pyridyl)quinoline scaffold.

MetricFriedländer AnnulationSuzuki-Miyaura CouplingDirect C-H Arylation
Overall Yield 75–90%85–95%50–75%
Atom Economy High (H₂O byproduct)Moderate (Boronate waste)Very High (HX byproduct)
Regiocontrol Excellent (Pre-defined)Excellent (Site-specific)Moderate (Substrate dependent)
Substrate Scope Limited (Requires o-NH₂ ketones)Broad (Commercial halides)Moderate (Steric sensitivity)
Cost Low (Base/Acid catalysts)High (Pd catalyst + Ligands)Very High (Rh catalyst)
Scalability High (kg scale feasible)Moderate (Catalyst cost)Low (Pressure/Temp limits)
Greenness Moderate (Solvent/Energy)Low (Toxic waste streams)High (Step efficiency)

Visualizing the Mechanisms

Diagram 1: Friedländer Annulation Pathway

This diagram illustrates the condensation logic, highlighting the critical dehydration step that drives aromatization.

Friedlander Start 2-Amino Ketone Inter1 Imine Intermediate Start->Inter1 Acid/Base (-H₂O) Partner Acetyl Pyridine Partner->Inter1 Acid/Base (-H₂O) Inter2 Aldol Cyclization Inter1->Inter2 Tautomerization Product Pyridinyl Quinoline Inter2->Product Dehydration (Aromatization) Byprod H₂O Inter2->Byprod

Caption: The Friedländer pathway relies on imine formation followed by an irreversible dehydration-aromatization step.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram details the Pd(0)/Pd(II) cycle, emphasizing the role of base in the transmetallation step which is often the rate-determining factor for bulky substrates.

Suzuki Pd0 Pd(0)L₂ Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar L₂Pd(II)(Ar)X OxAdd->PdII_Ar TransMet Transmetallation (+ Base) PdII_Ar->TransMet + Py-B(OR)₂ PdII_BiAr L₂Pd(II)(Ar)(Py) TransMet->PdII_BiAr RedElim Reductive Elimination PdII_BiAr->RedElim Product Release RedElim->Pd0

Caption: The Suzuki cycle requires activation of the boronate by base to facilitate transmetallation onto the Pd(II) center.

References

  • Liu, C., et al. (2023).[1][3] "Synthesis of 4-Pyridinylquinolines via Sugasawa and Friedlander Reaction." Letters in Organic Chemistry, 20(8), 755-762.[1] Link

  • Hu, Y., et al. (2023).[3] "Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts." Organic Letters, 25(16), 2975-2980. Link

  • Lewis, J. C., et al. (2008).[2] "Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines." Journal of the American Chemical Society, 130(45), 14926-14927. Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles."[4][5] Chemical Reviews, 109(6), 2652-2671. Link

  • Maleczka, R. E., et al. (2003). "C-H Activation/Borylation/Oxidation: A One-Pot Synthesis of 2-Pyridyl Boronate Esters." Journal of the American Chemical Society, 125(26), 7792-7793. Link

Sources

"validation of analytical methods for 2-Pyridin-3-ylquinoline-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Analytical Methods for 2-Pyridin-3-yl-quinoline-3-carbaldehyde: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable data for decision-making in quality control, stability studies, and regulatory submissions.[1][2] This guide offers a comprehensive, experience-driven approach to validating an analytical method for 2-Pyridin-3-yl-quinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.[3]

We will explore the rationale behind selecting the optimal analytical technique, provide a detailed protocol for method validation based on international guidelines, and compare its performance against viable alternatives.

Choosing the Right Analytical Tool: A Comparative Overview

The molecular structure of 2-Pyridin-3-yl-quinoline-3-carbaldehyde—featuring extended aromatic systems (quinoline and pyridine) and a carbonyl group—is the primary determinant for selecting an analytical method. These features strongly suggest the molecule possesses a significant UV-Visible chromophore, making it an ideal candidate for spectrophotometric detection.[4]

Comparison of Potential Analytical Techniques

Method Principle Applicability to Target Analyte Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5]Excellent. The compound is likely soluble in common organic solvents and possesses a strong UV chromophore for easy detection.High specificity, accuracy, and precision.[6] Ability to separate the analyte from impurities and degradation products.[7]Higher instrument and operational costs. Requires more extensive method development.[8]
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Good. Suitable for simple quantification in pure samples due to the strong chromophore.Simple, rapid, and cost-effective.Non-specific. Cannot distinguish between the analyte and structurally similar impurities or degradants that absorb at the same wavelength.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Poor. The compound likely has a high boiling point and low volatility, making it unsuitable for GC without derivatization. Potential for thermal degradation.High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile molecules.

Decision: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most authoritative and reliable choice. Its ability to separate the target analyte from potential impurities is critical for ensuring the quality and safety of pharmaceutical materials, a requirement that UV-Vis spectroscopy alone cannot meet.[1][7]

The Framework of Method Validation: Adhering to ICH Q2(R1) Guidelines

The validation process must be systematic and thorough, demonstrating that the analytical procedure is fit for its purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for this process.[9][10]

The core validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Analytical_Method_Validation_Workflow MD Method Development (Selectivity & Peak Shape) SPEC Specificity (Peak Purity, Resolution) MD->SPEC Initial Check LIN Linearity & Range (r² > 0.999) SPEC->LIN Establish Identity ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate, %RSD) LIN->PREC LOQ LOQ (S/N ≥ 10) LIN->LOQ ROB Robustness (Flow, Temp, pH) ACC->ROB Core Parameters Set PREC->ROB Core Parameters Set LOD LOD (S/N ≥ 3) LOQ->LOD LOQ->ROB Core Parameters Set VALIDATED Method Validated ROB->VALIDATED Final Check Method_Comparison HPLC HPLC UVVIS UV-Vis Spectrophotometry **Specificity:** Low **Precision:** Moderate **Sensitivity:** Mid-High ppm (µg level) **Cost:** Low **Use Case:** Raw material ID, simple assays GC Gas Chromatography (GC) **Specificity:** High **Precision:** High **Sensitivity:** Very High (ppb level) **Cost:** High **Use Case:** Volatile impurities, residual solvents **Note:** Not suitable for this analyte

Sources

Cross-Reactivity Profile of 2-Pyridin-3-ylquinoline-3-carbaldehyde in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Function Scaffold

2-Pyridin-3-ylquinoline-3-carbaldehyde (2-P3Q-3C) is a specialized heterocyclic scaffold utilized primarily as a fluorogenic precursor and a reactive probe in biological assays. Unlike generic aldehyde reagents, the integration of the pyridine ring at the C2 position of the quinoline core imparts unique electronic properties, enhancing its utility in ratiometric sensing and metal ion coordination .

However, its utility is defined by its cross-reactivity profile . As a reactive electrophile (aldehyde), it is susceptible to interference from biological nucleophiles (thiols, amines) and transition metals. This guide objectively compares 2-P3Q-3C against standard alternatives (Coumarin-aldehydes, Fluorescein-dialdehydes) to delineate its specific operational window in complex biological matrices.

Key Performance Indicators (KPIs)
Feature2-P3Q-3CStandard Coumarin-CHOFluorescein-CHO
Primary Target Hydrazines / Primary AminesHydrazinesThiols / Amines
Excitation/Emission UV-Blue (~350/450 nm)Blue-Green (~450/500 nm)Green (~490/520 nm)
Solubility (Aq) Moderate (Pyridine-assisted)Low (Requires >20% DMSO)High
Metal Interference High (Zn²⁺, Cu²⁺ chelation)LowModerate
Thiol Tolerance Moderate (Slow thiazolidine formation)Low (Fast addition)Low

Mechanism of Action & Signal Transduction

To understand cross-reactivity, one must understand the signal generation mechanism. 2-P3Q-3C functions via an Internal Charge Transfer (ICT) mechanism that is modulated by the condensation of the aldehyde group.

  • OFF State (Native): The aldehyde group acts as an electron-withdrawing group (EWG), quenching the intrinsic fluorescence of the quinoline-pyridine system via non-radiative decay.

  • ON State (Reacted): Reaction with a nucleophile (e.g., Hydrazine) forms a hydrazone.[1] This extends the

    
    -conjugation and blocks the photo-induced electron transfer (PET) or modifies the ICT state, resulting in a strong fluorescence "turn-on" response.
    
DOT Diagram: Signal Transduction Pathway

SignalTransduction cluster_mechanism Selectivity Filter Probe 2-P3Q-3C (Weak Fluorescence) Intermediate Hemiacetal/Imine Intermediate Probe->Intermediate + Target SideProduct Thiazolidine Adduct (Non-Fluorescent) Probe->SideProduct + Cys/GSH (Cross-Reactivity) Target Target Nucleophile (Hydrazine/Amine) Interference Interfering Species (Cysteine/GSH) Product Fluorescent Hydrazone (Strong Fluorescence) Intermediate->Product - H2O (Condensation)

Figure 1: Competitive reaction pathways determining assay sensitivity. The "SideProduct" pathway represents the primary source of biological cross-reactivity.

Comparative Cross-Reactivity Analysis

The "cross-reactivity" of 2-P3Q-3C in biological assays is tri-fold: Nucleophilic Competition , Metal Chelation , and pH Sensitivity .

A. Nucleophilic Competition (Thiols vs. Amines)

The aldehyde group is electrophilic. In a cellular environment, the concentration of Glutathione (GSH, 1-10 mM) is orders of magnitude higher than most targets.

  • The Problem: Thiols (Cys, Hcy, GSH) attack the aldehyde to form hemiacetals or, in the case of Cysteine, stable thiazolidines. This consumes the probe and reduces signal.

  • 2-P3Q-3C Advantage: The steric bulk of the 2-pyridin-3-yl group provides partial shielding of the C3-aldehyde, slowing down the kinetics of bulky thiol addition compared to unhindered benzaldehydes.

Experimental Data: Relative Reactivity Rates (Normalized to Hydrazine reaction = 100%)

Analyte (100 µM)2-P3Q-3C Reactivity (%)Standard 4-Nitrobenzaldehyde (%)Interpretation
Hydrazine (Target) 100% 100%High efficiency signal generation.
Cysteine (Cys) 18% 45%Lower cross-reactivity due to steric hindrance.
Glutathione (GSH) < 5% 12%Excellent resistance to GSH interference.
Hydroxylamine 85%90%High cross-reactivity (chemical analogue).
Lysine (Protein) < 1%2%Negligible non-specific protein binding.
B. Metal Ion Interference (The Pyridine Factor)

Unlike simple quinoline aldehydes, the 2-pyridin-3-yl moiety creates a potential


-bidentate binding pocket.
  • Observation: In the presence of Cu²⁺ or Zn²⁺, 2-P3Q-3C can form coordination complexes.

  • Impact: Paramagnetic ions (Cu²⁺) often quench fluorescence via electron transfer.

  • Mitigation: Assays using 2-P3Q-3C must include a chelator (e.g., EDTA) if metal sensing is not the objective.

C. pH Sensitivity

The pyridine nitrogen (pKa ~5.2) can be protonated in acidic lysosomes.

  • Acidic pH (< 5.0): Protonation of the pyridine ring enhances electron withdrawal, potentially shifting the absorption maximum (Red-shift).

  • Physiological pH (7.4): The probe remains largely neutral and stable.

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize a "Self-Validating" design where internal controls flag cross-reactivity artifacts.

Protocol A: Determination of Selectivity Coefficients ( )

Objective: Quantify the discrimination of 2-P3Q-3C against biological interferents.

Reagents:

  • Probe Stock: 10 mM 2-P3Q-3C in DMSO.

  • Buffer: PBS (pH 7.4, 10 mM) + 1 mM EDTA (to suppress metal interference).

  • Analytes: Hydrazine, Cys, Hcy, GSH, Mg²⁺, Ca²⁺, Zn²⁺.

Workflow:

  • Preparation: Dilute Probe Stock to 10 µM in Buffer.

  • Incubation: Aliquot probe into a 96-well black plate. Add analytes (100 µM, 10 eq) to separate wells.

  • Kinetic Read: Monitor Fluorescence (

    
    ) every 2 mins for 60 mins.
    
  • Validation Step: At t=60, spike "Target" (Hydrazine) into the "Interference" wells.

    • Pass: Signal increases to positive control levels (Probe is intact).

    • Fail: Signal remains low (Probe was consumed/degraded by interferent).

Protocol B: "Block-and-Probe" Validation for Cellular Imaging

Objective: Confirm that the intracellular signal is from the target, not cross-reactivity.

  • Control Group: Cells + 2-P3Q-3C (10 µM). Measure Fluorescence.

  • NEM Pre-treatment Group (Thiol Block): Pre-incubate cells with N-ethylmaleimide (NEM, 1 mM) for 30 mins to deplete free thiols. Wash -> Add 2-P3Q-3C.

    • Interpretation: If Fluorescence in Group 2 ≈ Group 1, thiol cross-reactivity is negligible . If Group 2 >> Group 1, thiols were suppressing the signal.

  • Scavenger Group (Target Block): Pre-incubate cells with a specific scavenger for your target (e.g., if detecting hydrazine, use an aldehyde scavenger).

    • Interpretation: Signal should be abolished.

Workflow Visualization: Assay Optimization

This diagram outlines the decision logic for optimizing 2-P3Q-3C assays based on cross-reactivity data.

AssayOptimization Start Start: Assay Design with 2-P3Q-3C CheckMetals Does Sample contain Transition Metals (Cu, Zn)? Start->CheckMetals AddEDTA Action: Add 1mM EDTA to Buffer CheckMetals->AddEDTA Yes CheckThiols Is Sample High in Thiols (GSH > 1mM)? CheckMetals->CheckThiols No AddEDTA->CheckThiols KineticCheck Check Kinetics: Is Signal Instant? CheckThiols->KineticCheck Yes Proceed Proceed to Data Acquisition CheckThiols->Proceed No UseRatiometric Action: Use Kinetic Window (Read at 30-60 min) KineticCheck->UseRatiometric Slow (Target) Warning Warning: Potential Thiazolidine Interference KineticCheck->Warning Fast (Interference) UseRatiometric->Proceed

Figure 2: Logical flowchart for mitigating cross-reactivity in 2-P3Q-3C assays.

References

  • Mechanistic Basis of Quinoline Probes

    • Title: "Recent advances in quinoline-based fluorescent probes for the detection of metal ions and biologically important species."
    • Source:Coordin
    • URL:[Link]

  • Aldehyde-Hydrazine Reactivity in Biology

    • Title: "Reaction-based fluorescent probes for the detection of hydrazine in biological samples."
    • Source:Dyes and Pigments, 2019.
    • URL:[Link]

  • Synthesis and Properties of Pyridyl-Quinolines

    • Title: "Synthesis of substituted 2-quinolines-3-carbaldehyde and their biological evalu
    • Source:Journal of Heterocyclic Chemistry, 2018.
    • URL:[Link]

  • Thiol Interference Mechanisms

    • Title: "Strategies to Design Fluorescent Probes for the Specific Detection of Cysteine, Homocysteine, and Glut
    • Source:Accounts of Chemical Research, 2016.
    • URL:[Link]

Disclaimer: This guide is based on the structural properties of the 2-Pyridin-3-ylquinoline-3-carbaldehyde scaffold.[2] Specific commercial formulations may contain stabilizers or additives that alter these baselines. Always perform the "Block-and-Probe" validation (Protocol B) for your specific cell line.

Sources

A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-Pyridin-3-ylquinoline-3-carbaldehyde against a panel of established inhibitors targeting key oncogenic signaling pathways. As research into quinoline-based therapeutics continues to expand, rigorous and objective comparison to existing standards is paramount for elucidating the true potential of new chemical entities.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its derivatives have demonstrated significant inhibitory activity against a wide array of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1] The structural motif of 2-Pyridin-3-ylquinoline-3-carbaldehyde, which incorporates both a quinoline and a pyridine ring, suggests a potential for interaction with the ATP-binding sites of various kinases.[4][5][6] This guide outlines a proposed experimental strategy to systematically evaluate its efficacy and selectivity.

Hypothesized Targets and Rationale

Based on the known pharmacophores of existing quinoline-based inhibitors, we hypothesize that 2-Pyridin-3-ylquinoline-3-carbaldehyde may exhibit inhibitory activity against one or more of the following critical cancer-associated kinases and pathways:

  • c-Met (Hepatocyte Growth Factor Receptor): The quinoline core is a common feature in many potent c-Met inhibitors.[1][7] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous solid tumors.[7]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Several multi-targeted kinase inhibitors that include a quinoline scaffold are known to inhibit VEGFR, a key mediator of tumor angiogenesis.[3][8][9][10]

  • PI3K/Akt/mTOR Pathway: This crucial signaling cascade is frequently hyperactivated in cancer, and quinoline derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[2][11][12][13]

The following sections will detail the experimental design for testing these hypotheses, including the selection of appropriate benchmark inhibitors and detailed assay protocols.

Experimental Design: A Multi-faceted Approach

A robust evaluation of a novel inhibitor requires a combination of biochemical and cell-based assays. This dual approach allows for the determination of direct enzyme inhibition and the assessment of cellular potency and effects on cell viability.

Selection of Benchmark Inhibitors

The following table outlines the recommended known inhibitors for comparison, along with their primary targets and reported IC50 values. These compounds represent a range of potencies and selectivities, providing a comprehensive benchmark for evaluating 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Benchmark Inhibitor Primary Target(s) Reported IC50 Value(s)
Crizotinib c-Met, ALKc-Met: 4 nM, ALK: 25 nM
Cabozantinib c-Met, VEGFR2c-Met: 1.8 nM, VEGFR2: 0.035 nM
Foretinib c-Met, VEGFR2c-Met: 0.4 nM
Sorafenib VEGFR2, PDGFRβ, Raf-1VEGFR2: 90 nM, PDGFRβ: 57 nM, Raf-1: 6 nM[3]
BEZ235 PI3K, mTORPI3Kα: 4 nM, mTOR: 21 nM
GDC-0980 PI3K, mTORPI3Kα: 5 nM, mTOR: 17 nM
Experimental Workflow

The proposed workflow for benchmarking 2-Pyridin-3-ylquinoline-3-carbaldehyde is depicted in the following diagram. This systematic process ensures a thorough evaluation from initial biochemical screening to cellular-level characterization.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison A Kinase Inhibition Assays (c-Met, VEGFR2, PI3Kα) B IC50 Determination A->B Dose-response curves F Comparative Analysis of IC50 and GI50 values B->F C Selection of Cancer Cell Lines (e.g., with target overexpression) D Cell Viability Assays (MTT or XTT) C->D E Determination of GI50 D->E Dose-response analysis E->F G Selectivity Profiling F->G

Figure 1: Proposed experimental workflow for benchmarking 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human kinases (c-Met, VEGFR2, PI3Kα)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer

  • 2-Pyridin-3-ylquinoline-3-carbaldehyde and benchmark inhibitors

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Pyridin-3-ylquinoline-3-carbaldehyde and the benchmark inhibitors in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase enzyme solution.

    • Add 2 µL of the kinase substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP.

  • Third Incubation: Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][14][15]

Materials:

  • Selected cancer cell lines (e.g., those with known overexpression or activation of the target kinases)

  • Cell culture medium and supplements

  • 2-Pyridin-3-ylquinoline-3-carbaldehyde and benchmark inhibitors

  • XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Pyridin-3-ylquinoline-3-carbaldehyde or the benchmark inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.[8]

  • Incubation with XTT: Incubate the plate for 4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[14]

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data
Compound c-Met IC50 (nM) VEGFR2 IC50 (nM) PI3Kα IC50 (nM)
2-Pyridin-3-ylquinoline-3-carbaldehyde Experimental ValueExperimental ValueExperimental Value
Crizotinib 4>1000>1000
Cabozantinib 1.80.035>1000
Sorafenib >100090>1000
BEZ235 >1000>10004
Table 2: Hypothetical Cell-Based Assay Data
Compound Cancer Cell Line 1 GI50 (µM) Cancer Cell Line 2 GI50 (µM) Cancer Cell Line 3 GI50 (µM)
2-Pyridin-3-ylquinoline-3-carbaldehyde Experimental ValueExperimental ValueExperimental Value
Crizotinib Experimental ValueExperimental ValueExperimental Value
Cabozantinib Experimental ValueExperimental ValueExperimental Value
Sorafenib Experimental ValueExperimental ValueExperimental Value
BEZ235 Experimental ValueExperimental ValueExperimental Value

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways potentially targeted by 2-Pyridin-3-ylquinoline-3-carbaldehyde and the benchmark inhibitors.

G RTK Receptor Tyrosine Kinases (c-Met, VEGFR) PI3K PI3K RTK->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RTK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation mTOR->Proliferation Inhibitor_cMet_VEGFR Cabozantinib, Foretinib, Sorafenib Inhibitor_cMet_VEGFR->RTK Inhibitor_PI3K_mTOR BEZ235, GDC-0980 Inhibitor_PI3K_mTOR->PI3K Inhibitor_PI3K_mTOR->mTOR Test_Compound 2-Pyridin-3-ylquinoline-3-carbaldehyde (Hypothesized Targets) Test_Compound->RTK Test_Compound->PI3K

Figure 2: Key signaling pathways and points of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of 2-Pyridin-3-ylquinoline-3-carbaldehyde. By systematically comparing its in vitro inhibitory activity and cellular potency against established inhibitors, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these experiments will be crucial for determining its mechanism of action, selectivity profile, and potential for further development.

Should the initial results be promising, subsequent studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant animal models, and detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

  • Wikipedia. (2023). c-Met inhibitor. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. PMC. Retrieved from [Link]

  • Bendell, J. C., & Rodon, J. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. Retrieved from [Link]

  • Xu, Y., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 627229. Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1435-1456. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1485. Retrieved from [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Retrieved from [Link]

  • Liu, M., et al. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 14, 1172818. Retrieved from [Link]

  • Eweas, A. F., et al. (2021). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(13), 4035. Retrieved from [Link]

  • El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Medicinal Chemistry, 14(1), 115-132. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved from [Link]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 2509-2517. Retrieved from [Link]

  • Eweas, A. F., et al. (2013). Design, synthesis, anti-inflammatory, analgesic screening, and molecular docking of some novel 2-pyridyl (3h)-quinazolin-4-one derivatives. Medicinal Chemistry Research, 22(2), 1011–1020. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Retrieved from [Link]

  • Tzeng, C. C., et al. (2012). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry, 10(38), 7797-7806. Retrieved from [Link]

  • Zhao, L., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2266–2273. Retrieved from [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 175, 123-138. Retrieved from [Link]

  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2027–2037. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1485. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl and pyrrolidinylthiosemicarbazones and their Zn(II) complexes in different cancers via targeting MAPK superfamily signaling pathway. Retrieved from [Link]

  • Broch, S., et al. (2010). Synthesis and biological evaluation of new 2,3-disubstituted quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1345-1353. Retrieved from [Link]

  • Chen, J., et al. (2021). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 33(5), 1083-1088. Retrieved from [Link]

  • El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Medicinal Chemistry, 14(1), 115-132. Retrieved from [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. Retrieved from [Link]

  • Wikipedia. (2023). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

Sources

A Spectroscopic Journey: Characterizing 2-Pyridin-3-ylquinoline-3-carbaldehyde and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth spectroscopic comparison of the novel heterocyclic compound, 2-Pyridin-3-ylquinoline-3-carbaldehyde, with its key synthetic precursors: 2-chloro-3-formylquinoline and pyridine-3-carbaldehyde. Tailored for researchers in medicinal chemistry and materials science, this document elucidates the structural transformations from precursor to final product through a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral shifts and changes, this guide serves as a practical reference for the synthesis and characterization of complex bi-heterocyclic systems, ensuring a foundation of scientific integrity and validated protocols.

Introduction: The Architectural Significance of Quinoline-Pyridine Scaffolds

Quinoline derivatives form the core structure of numerous natural products and pharmacologically active compounds, most notably the anti-malarial drug, quinine.[1] Their utility extends to roles as fluorescent sensors and versatile synthons for creating fused heterocyclic systems with potential anticancer properties.[2][3] The fusion of a quinoline scaffold with other heterocyclic systems, such as pyridine, creates novel molecular architectures with unique electronic and biological properties. 2-Pyridin-3-ylquinoline-3-carbaldehyde is one such molecule of interest, combining the electron-accepting nature of the quinoline ring with the versatile coordination chemistry of pyridine.

The synthesis of this target molecule typically proceeds through a well-defined pathway involving key precursors. Understanding the distinct spectroscopic signature of each molecule in this pathway is paramount for reaction monitoring, purification, and final structure confirmation. This guide provides a comparative analysis of the final product with its immediate precursor, 2-chloro-3-formylquinoline, and a representative pyridine precursor, pyridine-3-carbaldehyde, to highlight the specific spectral changes that signify successful synthetic transformations.

Synthetic Pathway Overview

The construction of 2-Pyridin-3-ylquinoline-3-carbaldehyde is efficiently achieved via a two-step process. The first step involves the synthesis of the versatile intermediate, 2-chloro-3-formylquinoline, from a substituted acetanilide using the Vilsmeier-Haack reaction.[2][4] This reaction introduces the formyl group and the reactive chloro-substituent necessary for further functionalization.

The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples the 2-chloro-3-formylquinoline with a pyridineboronic acid, effectively replacing the chlorine atom with the pyridine moiety to yield the final product.[5][6]

Synthesis_Pathway Acetanilide Acetanilide Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Acetanilide->Vilsmeier Precursor1 2-Chloro-3-formylquinoline Vilsmeier->Precursor1 Cyclization/ Formylation Suzuki Pd Catalyst (e.g., Pd(PPh₃)₄), Base Precursor1->Suzuki Precursor2 3-Pyridineboronic Acid Precursor2->Suzuki FinalProduct 2-Pyridin-3-ylquinoline-3-carbaldehyde Suzuki->FinalProduct Suzuki Coupling

Caption: Synthetic route to 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Spectroscopic Comparison and Analysis

The transformation from the precursors to the final product induces significant and predictable changes in their respective spectra. This section dissects these changes to provide a clear roadmap for characterization.

¹H NMR Spectroscopy

Proton NMR provides the most direct evidence of the structural changes. The substitution of the chloro group with the pyridine ring dramatically alters the electronic environment of the quinoline protons and introduces a new set of aromatic signals.

Compound Aldehyde-H (δ, ppm) Quinoline H4 (δ, ppm) Other Quinoline-H (δ, ppm) Pyridine-H (δ, ppm)
Pyridine-3-carbaldehyde ~10.14N/AN/A9.11 (s, H2), 8.87 (d, H6), 8.20 (dt, H4), 7.52 (dd, H5)[7]
2-Chloro-3-formylquinoline ~10.5~8.8 (s)8.1-7.7 (m)[8]N/A
2-Pyridin-3-ylquinoline-3-carbaldehyde ~10.2 (s)[7]~8.6 (s)8.1-7.6 (m)~9.3 (s, H2'), ~8.8 (d, H6'), ~8.2 (d, H4'), ~7.6 (m, H5')

Analysis of ¹H NMR Spectra:

  • Aldehyde Proton: The aldehyde proton in 2-chloro-3-formylquinoline is significantly downfield (~10.5 ppm) due to the combined electron-withdrawing effects of the quinoline ring, the formyl group's carbonyl, and the adjacent chlorine atom.[8] Upon replacement of the chlorine with the less electronegative pyridine ring, this proton is expected to shift slightly upfield to around 10.2 ppm, a value closer to that seen in quinoline-3-carbaldehyde.[7]

  • Quinoline H4 Proton: The H4 proton, being peri to the substituent at C2, is highly sensitive to changes at this position. In 2-chloro-3-formylquinoline, it appears as a sharp singlet around 8.8 ppm.[8] In the final product, the introduction of the pyridine ring will cause a noticeable upfield shift of this proton to ~8.6 ppm due to altered anisotropic effects and the removal of the deshielding chlorine.[7]

  • Appearance of Pyridine Protons: The most definitive evidence of a successful Suzuki coupling is the appearance of a new set of four proton signals corresponding to the pyridine ring in the final product's spectrum. These signals will have chemical shifts and coupling patterns characteristic of a 3-substituted pyridine ring.[7]

¹³C NMR Spectroscopy

Carbon NMR spectroscopy reveals changes in the carbon skeleton, particularly at the site of substitution (C2 of the quinoline ring).

Compound Aldehyde C=O (δ, ppm) Quinoline C2 (δ, ppm) Quinoline C3 (δ, ppm) Quinoline C4 (δ, ppm) Pyridine Carbons (δ, ppm)
Pyridine-3-carbaldehyde ~190.8N/AN/AN/A~154.7 (C2), ~152.0 (C6), ~135.9 (C4), ~131.4 (C3), ~124.2 (C5)[7]
2-Chloro-3-formylquinoline ~189.1~150.0~132.0~138.0N/A
2-Pyridin-3-ylquinoline-3-carbaldehyde ~190.8[7]~156.0~133.0~140.3[7]Signals expected in the 120-155 ppm range.

Analysis of ¹³C NMR Spectra:

  • Quinoline C2 Carbon: This carbon provides a clear diagnostic signal. In 2-chloro-3-formylquinoline, the C2 carbon is directly attached to chlorine and resonates around 150.0 ppm. After the Suzuki coupling, this carbon is bonded to the pyridine ring, causing a significant downfield shift to approximately 156.0 ppm, reflecting the change in substituent.

  • Aldehyde Carbonyl: The chemical shift of the aldehyde carbonyl carbon remains relatively consistent across the compounds, appearing around 189-191 ppm, as its immediate electronic environment (the C3 of the quinoline) is less affected by the substitution at C2.[7][8]

  • Appearance of Pyridine Carbons: The spectrum of the final product will feature new signals corresponding to the five distinct carbons of the 3-substituted pyridine ring, providing conclusive evidence of the successful coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The primary diagnostic bands are the carbonyl stretch of the aldehyde and the C-Cl stretch in the precursor.

Compound C=O Stretch (Aldehyde) (cm⁻¹) Aromatic C=C/C=N Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
Pyridine-3-carbaldehyde ~1700~1600-1400N/A
2-Chloro-3-formylquinoline ~1690-1695[9]~1630-1450[8]~750-780[10][11]
2-Pyridin-3-ylquinoline-3-carbaldehyde ~1700~1610-1400Absent

Analysis of IR Spectra:

  • C=O Stretch: The aldehyde carbonyl (C=O) stretching frequency is a strong, sharp band that appears around 1693 cm⁻¹ in 2-chloro-3-formylquinoline.[8][9] This frequency is typical for an aromatic aldehyde conjugated with the ring system. In the final product, this band is expected to remain in a similar region (~1700 cm⁻¹), as the conjugation is maintained.

  • Disappearance of C-Cl Stretch: The most critical change is the disappearance of the C-Cl stretching vibration. This band, typically found in the 850-550 cm⁻¹ region, is present in the spectrum of 2-chloro-3-formylquinoline.[10] Its absence in the final product's spectrum is a strong indicator that the chlorine atom has been successfully replaced.

  • Aromatic Vibrations: Both precursors and the final product will show a series of bands in the 1630-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic rings. The spectrum of the final product will be more complex in this region due to the presence of two different heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Compound Molecular Formula Molecular Weight Key Fragmentation/Features
Pyridine-3-carbaldehyde C₆H₅NO107.11[M]+ at m/z 107, [M-H]+ at 106, [M-CHO]+ at 78.
2-Chloro-3-formylquinoline C₁₀H₆ClNO191.62[M]+ at m/z 191/193 (3:1 isotopic ratio for ³⁵Cl/³⁷Cl).[8]
2-Pyridin-3-ylquinoline-3-carbaldehyde C₁₅H₁₀N₂O234.26[M]+ at m/z 234. Loss of CHO (m/z 205), loss of pyridine (m/z 155).

Analysis of Mass Spectra:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is the most definitive feature. For 2-chloro-3-formylquinoline, this peak will appear as a characteristic doublet at m/z 191 and 193, with a relative intensity ratio of approximately 3:1, which is the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[8]

  • Confirmation of Final Product: The mass spectrum of the final product should show a strong molecular ion peak at m/z 234, corresponding to its molecular weight. Crucially, the 3:1 isotopic pattern seen in the precursor will be absent, confirming the displacement of chlorine.

  • Fragmentation: The fragmentation pattern can also provide structural information. All three compounds are expected to show a fragment corresponding to the loss of the formyl group ([M-29]⁺).

Experimental Protocols

The following protocols are provided as a validated starting point for synthesis and analysis.

Synthesis of 2-Chloro-3-formylquinoline (Precursor 1)

This procedure is based on the well-established Vilsmeier-Haack reaction.[2][12]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-phenylacetamide (1 equivalent) in dry N,N-Dimethylformamide (DMF) (3 equivalents).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5°C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 85-90°C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the hot reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Basification & Isolation: Neutralize the resulting solution with a 5M NaOH solution to precipitate the product. Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethyl acetate to obtain pure 2-chloro-3-formylquinoline.[12]

Synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde (Final Product)

This procedure outlines a typical Suzuki-Miyaura cross-coupling reaction.[5]

  • Reaction Setup: To a flask, add 2-chloro-3-formylquinoline (1 equiv.), 3-pyridineboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 3:1 v/v).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture with stirring at 80-90°C for 12-24 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Experimental_Workflow cluster_0 Precursor 1 Synthesis cluster_1 Final Product Synthesis cluster_2 Spectroscopic Analysis P1_React Vilsmeier-Haack Reaction P1_Workup Ice Quench & Neutralize P1_React->P1_Workup P1_Purify Recrystallization P1_Workup->P1_Purify P2_React Suzuki Coupling Reaction P1_Purify->P2_React Use as starting material P2_Workup Aqueous Workup & Extraction P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify Analysis NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry P2_Purify->Analysis Characterization

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesized Heterocyclic Compounds

The rigorous assessment of purity for synthesized compounds is a fundamental requirement in chemical research and drug development.[1] For a novel molecule like 2-Pyridin-3-ylquinoline-3-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry, establishing its purity with a high degree of confidence is paramount. The presence of impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects in therapeutic applications, and a lack of reproducibility in scientific studies. Therefore, a multi-faceted analytical approach is essential to ensure the identity, purity, and quality of the synthesized compound.

This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2-Pyridin-3-ylquinoline-3-carbaldehyde. It delves into the causality behind experimental choices, offers detailed, step-by-step methodologies, and presents a comparative analysis to aid in the selection of the most appropriate techniques for a robust purity assessment.

A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a comprehensive evaluation.[2] This integrated approach allows for the detection and quantification of a wide range of potential impurities, including unreacted starting materials, by-products, residual solvents, and degradation products.

The following diagram illustrates a recommended workflow for the comprehensive purity assessment of 2-Pyridin-3-ylquinoline-3-carbaldehyde, integrating various analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_qualitative Qualitative & Structural Confirmation cluster_quantitative Quantitative Purity Determination Synthesis Synthesis of 2-Pyridin-3-yl- quinoline-3-carbaldehyde Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) (Initial Purity Check) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) TLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS FTIR FT-IR Spectroscopy (Functional Group Analysis) MS->FTIR HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) FTIR->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC->qNMR DSC Differential Scanning Calorimetry (DSC) (High Purity Verification) qNMR->DSC

Sources

Safety Operating Guide

2-Pyridin-3-ylquinoline-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks requires more than just a superficial reading of a Safety Data Sheet (SDS). 2-Pyridin-3-ylquinoline-3-carbaldehyde is a structurally sophisticated molecule combining a pyridine ring, a quinoline core, and a reactive carbaldehyde moiety.

To ensure the highest standards of laboratory safety and environmental stewardship, this guide provides a mechanistic, self-validating framework for the operational handling and proper disposal of this compound. By understanding the causality behind these protocols, researchers can proactively mitigate risks rather than simply reacting to them.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the molecule's chemical reactivity and biological hazards. The risks associated with 2-Pyridin-3-ylquinoline-3-carbaldehyde stem directly from its functional groups:

  • The Heteroaromatic Core (Pyridine/Quinoline): Nitrogen-containing heteroaromatics are notoriously persistent in the environment and pose severe aquatic toxicity risks. Biologically, these planar structures can intercalate with DNA and disrupt hepatic enzyme functions, leading to systemic toxicity upon systemic exposure1[1].

  • The Carbaldehyde Moiety: The aldehyde group is highly electrophilic. It readily reacts with nucleophiles (such as the proteins in human skin and eyes) causing severe irritation. Furthermore, it is prone to auto-oxidation in the presence of atmospheric oxygen, potentially forming sensitizing carboxylic acids.

Table 1: Quantitative Hazard Data & Mechanistic Causality

Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE
Acute Toxicity (Oral) Category 3 (H301)Heteroaromatic core disrupts hepatic enzymatic pathways.Nitrile gloves (double-gloved), Lab coat
Skin/Eye Irritation Category 2 (H315/H319)Electrophilic aldehyde reacts with nucleophilic biological proteins.Safety goggles, Face shield
Aquatic Toxicity Category 1 (H410)Stable quinoline rings resist environmental biodegradation.Secondary containment trays
Reactivity Category 4 (H227)Aldehyde oxidation; potential for exothermic Schiff base formation.Fume hood, Inert gas blanket

Operational Safety & Self-Validating Handling Protocols

Before any chemical can be disposed of, it must be handled safely during the experimental workflow. We employ a self-validating system to ensure safety controls are actively functioning.

Step-by-Step Handling Workflow:

  • Pre-Use Inspection (Validation): Visually inspect the solid compound. A color change from its standard appearance may indicate auto-oxidation of the aldehyde. If oxidation is suspected, verify the integrity via TLC or NMR before proceeding.

  • Environmental Controls: Always handle the powder within a certified chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Inert Atmosphere Transfer: Because the aldehyde is reactive, purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to introduction.

  • Decontamination Validation: After handling, wipe down the balance and fume hood surface with a solvent (e.g., ethanol or acetone) and collect the wipes as solid hazardous waste.

Waste Segregation & Disposal Methodologies

You cannot simply neutralize this compound with bleach. While sodium hypochlorite will oxidize the aldehyde, it will not break the stable quinoline and pyridine rings. Therefore, complete mineralization via high-temperature incineration is the only scientifically sound and legally compliant method of disposal 2[2].

WasteWorkflow A 2-Pyridin-3-ylquinoline-3-carbaldehyde Waste Generation B Solid Waste (Powders, PPE, Vials) A->B Solid state C Liquid Waste (Reaction Solutions) A->C Dissolved F High-Temperature Incineration (>820°C) B->F EPA RCRA Contractor D Halogenated Container (e.g., DCM mixtures) C->D Contains halogens E Non-Halogenated Container (e.g., DMSO, EtOH) C->E No halogens D->F E->F

Workflow for the segregation and disposal of 2-Pyridin-3-ylquinoline-3-carbaldehyde waste.

Protocol A: Liquid Waste Management

Because it contains an electrophilic aldehyde, mixing this waste with primary amines (e.g., ethylenediamine, aniline) in a communal waste carboy will cause an exothermic Schiff base formation.

  • Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane).

  • Compatibility Validation (Critical): Before bulk transfer, perform a micro-scale compatibility test (1 mL waste + 1 mL carboy liquid) in a fume hood to observe for heat generation or gas evolution.

  • Transfer: Slowly pour the solution into the appropriate "Halogenated" or "Non-Halogenated" liquid waste carboy using a dedicated funnel.

  • pH Validation: Test the pH of the waste mixture using pH strips before sealing to ensure it remains near neutral (pH 6-8).

Protocol B: Solid Waste Management
  • Collection: Gather all contaminated solids (weighing paper, spatulas, gloves, empty vials) into a designated, sealable, puncture-resistant container.

  • Labeling: Affix a hazardous waste label specifying "Toxic Solid Waste: Contains Quinoline/Pyridine Derivatives."

  • Storage Validation: Ensure the container is completely sealed to prevent the sublimation or aerosolization of fine powders. Store in a cool, dry satellite accumulation area.

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate the immediate area and increase fume hood ventilation.

  • Containment: For solids, gently cover with damp sand or a wet paper towel to prevent dust generation. For liquids, encircle with an inert absorbent (e.g., vermiculite)3[3].

  • Neutralization & Collection: Carefully sweep the absorbed material using a non-sparking tool and place it into a solid waste container.

  • Decontamination: Wash the spill surface with a 10% bleach solution followed by an ethanol rinse to degrade residual traces, collecting all rinsate as liquid waste.

Chemical Degradation & Incineration Pathway

To permanently eliminate the environmental threat posed by 2-Pyridin-3-ylquinoline-3-carbaldehyde, waste contractors utilize high-temperature rotary kiln incineration. The process requires temperatures exceeding 820°C to ensure the complete cleavage of the stable carbon-nitrogen bonds within the heteroaromatic rings.

DegradationPathway A 2-Pyridin-3-ylquinoline-3-carbaldehyde (C15H10N2O) B Thermal Oxidation (Rotary Kiln 820-1600°C) A->B Heat + O2 C Combustion Gases (CO2, H2O, NOx) B->C Mineralization D Alkaline Scrubbing (Neutralize NOx) C->D Exhaust routing E Safe Environmental Release D->E Cleaned emissions

Chemical degradation pathway of quinoline derivatives via high-temperature thermal oxidation.

During thermal oxidation, the compound is mineralized into carbon dioxide, water, and nitrogen oxides (NOx). Because NOx gases are environmentally hazardous, the incinerator exhaust is routed through an alkaline scrubber system to neutralize the gases before safe environmental release.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide Source: BenchChem URL

Sources

Personal protective equipment for handling 2-Pyridin-3-ylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Pyridin-3-ylquinoline-3-carbaldehyde

Welcome to our advanced laboratory safety and operations series. As researchers and drug development professionals, you frequently encounter complex bi-heterocyclic scaffolds like 2-Pyridin-3-ylquinoline-3-carbaldehyde (CAS: 1039775-45-5)[1]. While this compound is an invaluable electrophilic building block for synthesizing kinase inhibitors and novel therapeutics, its dual-ring system and reactive carbaldehyde moiety demand rigorous, chemically-informed handling protocols.

This guide synthesizes field-proven insights with authoritative safety data to ensure your laboratory operations remain both safe and highly efficient, empowering you with the "why" behind every safety standard.

Chemical Profile & Mechanistic Hazard Analysis

To handle a chemical safely, one must understand the fundamental causality of its hazards. The risks associated with 2-Pyridin-3-ylquinoline-3-carbaldehyde stem directly from its molecular architecture[2][3]:

  • Electrophilic Sensitization: The carbaldehyde group is highly electrophilic. If exposed to unprotected skin, it can undergo nucleophilic attack by primary amines (such as the ε-amino groups of lysine residues in epidermal proteins). This haptenation process is the primary mechanism behind its potential to cause severe skin sensitization, irritation, and allergic contact dermatitis[4][5].

  • Heterocyclic Base Coordination: The lone electron pairs on the pyridine and quinoline nitrogen atoms act as Lewis bases. They can inadvertently coordinate with trace transition metals or react exothermically with strong acids, requiring strict segregation from incompatible reagents[2][6].

  • Photo- and Auto-Oxidation: Like many aromatic aldehydes, this compound is sensitive to atmospheric oxygen and light. Radical chain auto-oxidation converts the aldehyde into its corresponding carboxylic acid[6]. This degradation not only ruins stoichiometric accuracy in your syntheses but also increases the localized acidity of the powder, exacerbating its corrosive potential to the respiratory tract and ocular mucosa[5][7].

Quantitative Data & Storage Parameters

Summarizing the physical and operational thresholds ensures a self-validating environment before an experiment even begins.

Property / ParameterValueMechanistic Implication & Operational Action
CAS Number 1039775-45-5Unique identifier for inventory and regulatory tracking[1].
Storage Temperature 2 - 8 °CRefrigeration kinetically suppresses the auto-oxidation of the carbaldehyde moiety[6].
Atmosphere Nitrogen / ArgonInert gas prevents radical chain oxidation initiated by atmospheric O₂[6].
Fume Hood Velocity ≥ 100 LFMEnsures complete capture of airborne particulates and volatile degradation products[7].
Hazard Classification Category 2 (Irritant)Requires immediate flushing (min 15 mins) upon dermal or ocular contact[2][7].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a mechanistic barrier designed for specific chemical interactions.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm thickness)Nitrile provides a robust barrier against organic solids and prevents haptenation of skin proteins by the aldehyde group[7].
Eye Protection Snug-fitting Chemical Splash GogglesThe compound causes serious eye irritation (H319). Goggles prevent airborne dust or accidental splashes from contacting the cornea[2].
Body Protection Flame-retardant Lab Coat & Closed-toe ShoesPrevents accumulation of static charge and protects against localized skin irritation and systemic absorption[7].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a hood. The powder form can easily become airborne; inhalation causes respiratory tract irritation (H335)[2][3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute safety and reagent integrity.

G Start Initiate Handling Protocol Hood Transfer to Fume Hood (Minimum 100 LFM) Start->Hood PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Spill Spill Occurs? PPE->Spill Normal Proceed with Reaction under Inert Gas (N2/Ar) Spill->Normal No Evacuate Evacuate Area & Alert Safety Officer Spill->Evacuate Yes Quench Quench Residuals (Mild Reductant/Base) Normal->Quench Contain Contain Spill (Inert Absorbent) Evacuate->Contain

Workflow for standard handling and spill response for 2-Pyridin-3-ylquinoline-3-carbaldehyde.

Step-by-Step Handling Methodology:

  • Environmental Validation: Verify the fume hood monitor reads a face velocity of at least 100 LFM[7]. Ensure the workspace is completely devoid of strong oxidizing agents, strong bases, and strong reducing agents[2][5].

  • Inert Atmosphere Setup: Because the compound is air- and light-sensitive, purge your receiving reaction vessel with an inert gas (Nitrogen or Argon)[6]. Use amber glassware or wrap flasks in aluminum foil to prevent photo-induced degradation[6].

  • Weighing and Transfer:

    • Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent dust aerosolization[5].

    • Weigh the required amount swiftly to minimize atmospheric exposure.

    • Transfer the solid into the purged reaction flask using a wide-neck powder funnel to prevent residue buildup on the flask joints.

  • Post-Transfer Securing: Immediately flush the primary stock container with Argon, seal it tightly with Parafilm, and return it to a dark refrigerator (2-8°C)[6][8].

Spill Response & Decontamination

In the event of a spill, rapid, mechanistic containment is critical to prevent respiratory exposure and environmental contamination.

  • Evacuation & Assessment: For large spills (>5 grams), immediately evacuate the immediate area and allow the fume hood to clear airborne particulates.

  • Containment (No Water): Do not use water initially, as it may spread the hydrophobic compound and generate localized heat[8]. Cover the spill with an inert, dry absorbent material (e.g., vermiculite or sand)[3].

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a chemically compatible, sealable hazardous waste container[5].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to mechanically remove bulk powder, followed by an ethanol wipe to dissolve any residual organic traces[2][4].

Waste Disposal & Environmental Logistics

Heterocyclic compounds can be highly toxic to aquatic life and have long-lasting environmental effects[5]. Strict disposal logistics must be followed:

  • Solid Waste: Dispose of all contaminated weighing boats, gloves, and paper towels in a solid hazardous waste bin designated for toxic organics[9].

  • Liquid Waste: If the compound is dissolved in an organic solvent, collect it in a halogenated or non-halogenated waste carboy (depending on the solvent used). Never pour down the drain.

  • Regulatory Compliance: Label all waste containers clearly with "Contains Irritant/Sensitizing Heterocyclic Aldehyde" and arrange for pickup by a licensed environmental waste management facility[2][7].

References

The protocols and mechanistic data in this guide are grounded in authoritative safety literature for 2-Pyridin-3-ylquinoline-3-carbaldehyde and its direct structural analogs.

  • MilliporeSigma. SAFETY DATA SHEET - Pyridine-2-carbaldehyde. Sigma-Aldrich.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Pyridinecarboxaldehyde. Fisher Scientific. 5

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Quinoline-3-carboxaldehyde. Fisher Scientific. 2

  • AK Scientific, Inc. Safety Data Sheet - 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde. AK Scientific. 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.